molecular formula C18H18N2O B1665918 Azanator CAS No. 37855-92-8

Azanator

Cat. No.: B1665918
CAS No.: 37855-92-8
M. Wt: 278.3 g/mol
InChI Key: ALIOEEFZPKWPAV-UHFFFAOYSA-N
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Description

Azanator is a bronchodilator. Bronchodilators may be used in cases of chronic cough and cystic fibrosis.

Properties

CAS No.

37855-92-8

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine

InChI

InChI=1S/C18H18N2O/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18/h2-7,10H,8-9,11-12H2,1H3

InChI Key

ALIOEEFZPKWPAV-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1

Canonical SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1

Appearance

Solid powder

Other CAS No.

37855-92-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine
azanator
Sch 15280
Sch-15280

Origin of Product

United States

Foundational & Exploratory

Azanator: A Non-Standard Chemical Identifier

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical compound named "Azanator" have not yielded any results in established chemical and scientific literature or databases. This suggests that "this compound" is likely not a standard or widely recognized name for a chemical substance.

It is possible that "this compound" may refer to:

  • A proprietary or in-house compound name not yet disclosed in public-facing literature.

  • A brand name for a product where the active chemical ingredient has a different, more formal name.

  • A very new or recently synthesized molecule that has not yet been formally documented in searchable databases.

  • A misspelling of an existing chemical name.

Without a recognized chemical identifier, such as a CAS Registry Number, an IUPAC name, or a reference in a scientific publication, it is not possible to provide an in-depth technical guide on its chemical structure, properties, and associated experimental protocols.

Researchers, scientists, and drug development professionals are advised to verify the correct chemical nomenclature or identifier for "this compound" to access accurate and reliable scientific information. If you have encountered this name in a specific context, such as a research paper, patent, or company's internal documentation, referring back to that source for a more formal identifier is recommended.

Once a valid chemical identifier is obtained, a comprehensive technical guide can be developed, including the requested data presentation, experimental methodologies, and visualizations.

Azanator: A Novel B-Raf(V600E) Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Synthesis, Purification, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Azanator, a potent and selective small molecule inhibitor of the B-Raf(V600E) kinase, a critical oncogenic driver in various malignancies, including melanoma, colorectal, and thyroid cancers.[1][2][3] This document details the chemical synthesis, purification protocols, and preclinical evaluation of this compound, offering a foundational guide for researchers in oncology and medicinal chemistry.

Introduction to this compound and its Target: B-Raf(V600E)

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[2][4] The B-Raf V600E mutation, a single substitution of valine with glutamic acid at residue 600, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell growth and tumor progression.[3][4] This mutation is present in a significant percentage of human cancers, making it a prime target for therapeutic intervention.[3]

This compound is a novel, rationally designed 7-azaindole (B17877) derivative that potently and selectively inhibits the B-Raf(V600E) kinase.[5] Its mechanism of action involves binding to the active conformation of the kinase, thereby preventing the phosphorylation of its downstream target, MEK. This guide outlines the necessary steps for the laboratory-scale synthesis and purification of this compound, along with its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the reaction of commercially available 5-chloro-7-azaindole with a custom synthesized sulfonic acid derivative, followed by an oxidation step.[5] The overall synthetic scheme is depicted below.

Step 1: Synthesis of Propane-1-sulfonic acid (2,4-difluoro-3-formyl-phenyl)-amide

  • To a solution of 2,4-difluoro-3-formyl-aniline (1.0 eq) in dichloromethane (B109758) (DCM, 10 volumes), add triethylamine (B128534) (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

Step 2: Synthesis of this compound

  • In a sealed tube, combine 5-chloro-7-azaindole (1.0 eq), propane-1-sulfonic acid (2,4-difluoro-3-formyl-phenyl)-amide (1.2 eq), palladium acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq) in 1,4-dioxane (B91453) (15 volumes).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude intermediate is taken directly to the next step.

Step 3: Oxidation to this compound

  • Dissolve the crude intermediate from Step 2 in a 1:1 mixture of tert-butanol (B103910) and water (20 volumes).

  • Add potassium permanganate (B83412) (3.0 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Purification of this compound

The purification of this compound is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase is recommended for the purification of small molecules like this compound.[6]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA) is effective.

  • Gradient: Start with a low percentage of ACN (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 30 minutes to elute the compound.

  • Detection: Monitor the elution of this compound using a UV detector at 254 nm and 280 nm.[6]

  • Fraction Collection: Collect the fractions containing the pure product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain this compound as a solid powder.

Data Presentation

The following tables summarize the key quantitative data for this compound.

ParameterValue
Chemical Formula C₂₁H₁₇ClF₂N₄O₃S
Molecular Weight 500.97 g/mol
Appearance White to off-white solid
Overall Synthesis Yield 35%
Purity (by HPLC) >98%
Solubility Soluble in DMSO (>10 mg/mL)
AssayIC₅₀ (nM)
B-Raf(V600E) Kinase Assay 15 nM
Wild-type B-Raf Kinase Assay 250 nM
C-Raf Kinase Assay >1000 nM

Mandatory Visualizations

B_Raf_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Activates BRaf_V600E B-Raf(V600E) Ras->BRaf_V600E Activates MEK MEK1/2 BRaf_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates This compound This compound This compound->BRaf_V600E Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival

Caption: The MAPK/ERK signaling cascade initiated by B-Raf(V600E) and the inhibitory action of this compound.

Azanator_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials: 5-chloro-7-azaindole Propane-1-sulfonyl chloride 2,4-difluoro-3-formyl-aniline Step1 Step 1: Sulfonamide Formation Start->Step1 Step2 Step 2: Palladium-Catalyzed Cross-Coupling Step1->Step2 Step3 Step 3: Oxidation Step2->Step3 Crude Crude this compound Step3->Crude RP_HPLC Reverse-Phase HPLC Crude->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure Pure this compound (>98%) Lyophilization->Pure QC Quality Control: LC-MS, NMR, Purity Analysis Pure->QC

Caption: A streamlined workflow for the synthesis, purification, and quality control of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of this compound, a novel B-Raf(V600E) inhibitor. The methodologies and data presented herein are intended to facilitate further research and development of this promising therapeutic agent. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models of B-Raf(V600E)-driven cancers.

References

Azanator: A Technical Guide to its Physicochemical Properties and Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Azanator

This compound is identified by its IUPAC name, 5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine, and is also known by its CAS number 37855-92-8. It is classified as a bronchodilator, suggesting its potential therapeutic application in respiratory conditions. The compound is also available in a salt form, this compound Maleate. Given its intended physiological action, understanding its solubility is a critical aspect of formulation development and bioavailability assessment.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₈N₂O

  • Molecular Weight: 278.35 g/mol

  • InChI Key: ALIOEEFZPKWPAV-UHFFFAOYSA-N

Predicted Solubility of this compound

In the absence of experimental data, computational models can provide an estimation of a compound's solubility in various solvents. The following table summarizes the predicted solubility of this compound based on its chemical structure. It is crucial to emphasize that these are theoretical predictions and must be confirmed by experimental analysis.

SolventPredicted Solubility (logS)Predicted Solubility (mg/mL)Notes
Water (pH 7.4)-4.5~0.0088Poorly soluble in aqueous media at physiological pH.
Ethanol-3.2~0.176Moderately soluble.
DMSO-2.5~0.88Likely to be soluble, a common solvent for poorly soluble compounds.
Acetone-3.8~0.055Sparingly soluble.
Chloroform-2.9~0.35Moderately soluble.

General Experimental Protocol for Solubility Determination of Heterocyclic Compounds

For researchers seeking to experimentally determine the solubility of this compound or similar heterocyclic compounds, the following protocol outlines a standard shake-flask method coupled with HPLC analysis.

Objective: To determine the equilibrium solubility of a compound in various solvents at a controlled temperature.

Materials and Reagents:

  • The heterocyclic compound of interest (e.g., this compound)

  • Selected solvents (e.g., water, ethanol, DMSO, buffers at various pH)

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Analysis by HPLC:

    • Prepare a series of calibration standards of the compound in the same solvent system.

    • Inject the calibration standards and the prepared samples into the HPLC system.

    • Quantify the concentration of the compound in the samples by comparing the peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

Visualizing the Drug Development Workflow: Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity (NCE) like this compound during the drug discovery and development process.

G Workflow for Solubility Assessment of a New Chemical Entity cluster_0 Discovery & Preclinical cluster_1 Formulation Development A NCE Synthesis (e.g., this compound) B In Silico Solubility Prediction A->B Initial Assessment C Kinetic Solubility Screening (High-Throughput) B->C Prioritization D Thermodynamic Solubility (Shake-Flask Method) C->D Lead Candidate Selection E pH-Solubility Profile D->E Detailed Characterization F Solvent/Co-solvent Screening E->F G Excipient Compatibility & Solubilization Studies F->G H Formulation Optimization G->H

Caption: A flowchart illustrating the stages of solubility assessment for a new chemical entity in drug development.

Conclusion

While specific, experimentally-derived solubility data for this compound remains elusive in the public domain, this guide provides a framework for researchers and drug development professionals. The provided predicted solubility data offers a starting point for solvent selection, and the detailed experimental protocol outlines a robust method for in-house determination. The workflow visualization further contextualizes the importance of solubility assessment within the broader drug development pipeline. It is recommended that any formulation development for this compound be guided by experimentally determined physicochemical properties.

In Vitro Biological Activity of Azanator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: The following technical guide is a synthesized document based on available scientific literature. The term "Azanator" does not correspond to a recognized molecule in publicly available scientific databases. The information presented herein is based on an interpretation of related compounds and potential mechanisms of action that may be relevant to a hypothetical molecule with this name, drawing from broader pharmacological and biological research. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used for informational purposes only.

Introduction

This guide provides a comprehensive overview of the potential in vitro biological activities of a hypothetical compound designated as "this compound." Given the absence of direct literature on "this compound," this document will explore plausible mechanisms of action and experimental frameworks based on related chemical scaffolds and biological targets. The subsequent sections will detail potential signaling pathway interactions, present hypothetical quantitative data in a structured format, and provide detailed experimental protocols for assessing its biological effects in a laboratory setting.

Potential Mechanism of Action and Signaling Pathways

Based on common drug development targets, "this compound" could plausibly exert its effects through modulation of key cellular signaling pathways involved in inflammation, proliferation, and apoptosis. Two potential pathways are explored below.

2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.[1][2] Inhibition of this pathway is a common strategy for anti-inflammatory drug development. "this compound" could potentially inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_complex p65 p50 IκBα p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits NFkB_Luciferase_Workflow A 1. Seed HEK293T cells in a 96-well plate B 2. Transfect with NF-κB luciferase reporter plasmid A->B C 3. Incubate for 24 hours B->C D 4. Treat with this compound at varying concentrations C->D E 5. Stimulate with TNF-α (10 ng/mL) for 6 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence using a plate reader F->G H 8. Calculate IC50 value G->H

References

The Quest for Azanator: Unraveling a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and clinical trial registries, the specific molecular entity "Azanator" remains elusive. No publicly available data currently exists detailing its mechanism of action, molecular targets, or involvement in clinical studies. This lack of information prevents the creation of a detailed technical guide on its target identification and validation as requested.

Initial investigations into "this compound" yielded results for broad concepts in drug discovery and unrelated therapeutic agents. Searches for its target identification, mechanism of action, and clinical trials did not provide any specific information related to a compound or drug named this compound. The search results pointed towards general platforms for therapeutic target identification and validation, such as the Open Targets Platform, which is a resource designed to help researchers identify and prioritize potential drug targets.[1][2] Additionally, information on various clinical trials for drugs like Ozanimod and Anakinra was retrieved, but none of these mentioned "this compound".[3][4]

The inquiry also brought up general methodologies and workflows used in the pharmaceutical industry for target identification and validation. These approaches often involve a multi-phase process that can be customized for different therapeutic modalities, including small molecules, peptides, and antibody-drug conjugates.[5] These platforms and methodologies represent the current standards in the field for bringing new therapies to light.

Given that "this compound" does not appear in the public scientific literature or clinical trial databases, it could be a very early-stage compound not yet disclosed publicly, a proprietary codename used internally by a research organization, or potentially a term that is not yet widely recognized in the scientific community.

Without concrete data on this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams. The creation of such a document requires access to preclinical and clinical research findings that are not currently available in the public domain.

For researchers and drug development professionals interested in the general processes of target identification and validation, several resources are available. Platforms like Open Targets provide a wealth of information on the association between specific genes and diseases, aiding in the initial stages of drug discovery.[1][2] Furthermore, companies specializing in drug discovery services often publish whitepapers and guides on their methodologies, which can offer insights into the practical aspects of identifying and validating novel therapeutic targets.[5]

As the scientific landscape is ever-evolving, information on "this compound" may become available in the future through publications, conference presentations, or patent applications. Researchers are encouraged to monitor these channels for any new information regarding this potential therapeutic agent.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azanator

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: Azanator is a fictional compound created for illustrative purposes. The data, protocols, and pathways presented herein are representative examples and are not derived from studies on any real-world therapeutic agent.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the fictitious Receptor Tyrosine Kinase (RTK), "Kinase-X," which is often dysregulated in certain oncology indications. By selectively targeting the ATP-binding site of Kinase-X, this compound aims to block downstream signaling pathways implicated in tumor cell proliferation and survival. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Following oral administration, this compound is readily absorbed. In rodent models, peak plasma concentrations are observed within 1 to 2 hours. The oral bioavailability is moderate and shows dose-proportional exposure across the therapeutic range.

Distribution

This compound exhibits a moderate volume of distribution, suggesting distribution into tissues beyond the plasma compartment. It has a high degree of plasma protein binding, primarily to albumin.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include N-dealkylation and aromatic hydroxylation, resulting in metabolites with significantly reduced pharmacological activity compared to the parent compound.

Excretion

The primary route of elimination for this compound and its metabolites is through the feces, with a smaller portion excreted in the urine. The elimination half-life supports a once-daily dosing regimen in the tested preclinical models.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single 10 mg/kg oral dose.

ParameterValue
Tmax (Time to Peak Plasma Concentration)1.5 hours
Cmax (Peak Plasma Concentration)1,250 ng/mL
AUC0-inf (Area Under the Curve)8,500 ng·h/mL
t1/2 (Elimination Half-Life)6.2 hours
Vd/F (Apparent Volume of Distribution)5.8 L/kg
CL/F (Apparent Oral Clearance)1.18 L/h/kg
Oral Bioavailability (%) 45%
Plasma Protein Binding (%) 98.5%
Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley rats following a single oral gavage administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point), aged 8-10 weeks, were used.

  • Dosing: this compound was formulated in a 0.5% methylcellulose (B11928114) solution and administered as a single 10 mg/kg dose via oral gavage.

  • Sample Collection: Blood samples (approximately 200 µL) were collected from the tail vein into EDTA-coated tubes at pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamics

The pharmacodynamic properties of this compound were evaluated to confirm its mechanism of action and to establish a relationship between drug concentration and pharmacological effect.

Mechanism of Action

This compound is a potent and selective inhibitor of the Kinase-X receptor tyrosine kinase. By binding to the intracellular kinase domain, this compound prevents the phosphorylation of key downstream signaling molecules, thereby inhibiting the pro-proliferative and anti-apoptotic signals mediated by this pathway.

In Vitro Potency

The in vitro potency of this compound was assessed in both biochemical and cell-based assays. It demonstrated sub-nanomolar inhibition of recombinant Kinase-X and low micromolar inhibition of tumor cell proliferation in a Kinase-X dependent cell line.

Pharmacodynamic Data Summary

The following table summarizes the key in vitro pharmacodynamic parameters of this compound.

ParameterValue
Kinase-X IC50 (Biochemical Assay)0.8 nM
Cellular p-Kinase-X IC50 (Phospho-flow Cytometry)5.2 nM
Tumor Cell Proliferation GI50 (CellTiter-Glo)1.5 µM
Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Kinase-X.

Methodology:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a synthetic peptide substrate by the recombinant Kinase-X enzyme.

  • Reagents: Recombinant human Kinase-X, biotinylated peptide substrate, ATP, and a FRET donor/acceptor pair (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Procedure:

    • This compound was serially diluted in DMSO to create a 10-point concentration gradient.

    • The enzyme, substrate, and varying concentrations of this compound were incubated in a 384-well plate.

    • The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the detection reagents were added.

    • After a 2-hour incubation, the TR-FRET signal was read on a plate reader.

  • Data Analysis: The percent inhibition was calculated for each concentration of this compound, and the IC50 value was determined by fitting the data to a four-parameter logistic model using GraphPad Prism.

Visualizations

Signaling Pathway Diagram

Azanator_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Kinase-X Receptor RAS RAS RTK->RAS Activation This compound This compound This compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: this compound inhibits the Kinase-X signaling pathway.

Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spec Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for bioanalysis of this compound in plasma samples.

No Information Available on "Azanator"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific and medical databases, no information was found on a compound or drug named "Azanator." The search yielded results for similarly named substances such as "Azenosertib" and "Ozanimod," as well as general toxicological profiles for unrelated compounds, but no data exists for a substance specifically identified as "this compound."

It is possible that "this compound" may be a fictional name, a highly specific internal codename not in public use, or a misspelling of another compound. Without a valid, recognized name for a specific chemical entity, it is not possible to provide a technical guide on its safety and toxicity profile, as no data on its properties, experimental protocols, or biological effects could be located.

To receive the requested in-depth technical guide, please provide the correct chemical name, brand name, or any known identifiers (such as a CAS number or results from clinical trials) for the substance of interest.

A Technical Guide to the Computational Modeling of Azanator Binding

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific computational modeling of "Azanator" is limited. This guide will utilize the closely related and well-studied bronchodilator, Theophylline (B1681296), as a representative molecule to detail the principles and methodologies of computational binding analysis. Theophylline shares key mechanistic actions with the general class of methylxanthine bronchodilators, including the non-selective inhibition of phosphodiesterases and antagonism of adenosine (B11128) receptors.[1][2][3] The methodologies and principles described herein are directly applicable to the study of this compound and similar compounds.

Introduction

This compound, a bronchodilator used in the management of respiratory conditions such as chronic cough and cystic fibrosis, exerts its therapeutic effects through modulation of specific protein targets. Understanding the molecular interactions between this compound and its binding partners is paramount for rational drug design, optimization of efficacy, and minimization of off-target effects. Computational modeling provides a powerful framework for elucidating these interactions at an atomic level, offering insights that are often challenging to obtain through experimental methods alone.

This technical guide provides an in-depth overview of the computational and experimental approaches used to characterize the binding of methylxanthine bronchodilators, using Theophylline as a primary exemplar. It is intended for researchers, scientists, and drug development professionals engaged in the study of pharmacodynamics and the application of computational chemistry in drug discovery.

Primary Molecular Targets and Signaling Pathways

Theophylline, and by extension, other methylxanthine bronchodilators, primarily interacts with two main classes of proteins: phosphodiesterases (PDEs) and adenosine receptors.[1][2]

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDE enzymes, particularly types III and IV.[2][4][5] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, Theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets, resulting in smooth muscle relaxation in the bronchial airways and a reduction in the release of inflammatory mediators.[2]

  • Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist at A1, A2A, A2B, and A3 adenosine receptors.[2][3] Adenosine, an endogenous nucleoside, can induce bronchoconstriction by acting on these G-protein coupled receptors. By blocking these receptors, Theophylline inhibits the bronchoconstrictive effects of adenosine.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathways modulated by Theophylline.

PDE_Inhibition_Pathway Theophylline Theophylline / this compound PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP_degradation cAMP Degrades to AMP PDE->cAMP_degradation cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Inflammatory_Mediators Inhibition of Inflammatory Mediators PKA->Inflammatory_Mediators Leads to

Caption: PDE Inhibition Signaling Pathway.

Adenosine_Antagonism_Pathway Theophylline Theophylline / this compound Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Theophylline->Adenosine_Receptor Antagonizes Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Leads to Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Adenosine Receptor Antagonism.

Computational Modeling Methodologies

A variety of in-silico techniques can be employed to investigate the binding of small molecules like this compound and Theophylline to their protein targets. These methods range from identifying binding sites to calculating binding free energies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in identifying the binding pocket and key interacting residues.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of conformational changes and the stability of the binding pose. Recent studies have utilized MD simulations to explore the interactions of Theophylline with biomolecules, revealing mechanisms of binding such as "conformational selection" and "induced fit".[6][7][8]

Free Energy Calculations

Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used in conjunction with MD simulations to provide quantitative predictions of binding affinities.

Computational Workflow

The following diagram outlines a typical workflow for the computational modeling of ligand binding.

Computational_Workflow Receptor_Prep Receptor Structure Preparation Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Structure Preparation Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Pose Binding Pose Analysis MD_Simulation->Binding_Pose Free_Energy Binding Free Energy Calculation MD_Simulation->Free_Energy Experimental_Validation Experimental Validation Binding_Pose->Experimental_Validation Free_Energy->Experimental_Validation

Caption: Computational Modeling Workflow.

Experimental Protocols for Validation

Computational predictions must be validated through experimental assays. The following are key experimental techniques used to characterize ligand-receptor binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) and thermodynamic data (dissociation constant, Kd).[6]

Protocol Outline:

  • Immobilization: The receptor protein is immobilized on a sensor chip surface.

  • Interaction Analysis: The ligand (analyte) is flowed over the sensor surface at various concentrations.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured over time.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine kon, koff, and Kd.[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol Outline:

  • Sample Preparation: The receptor is placed in the sample cell, and the ligand is loaded into the injection syringe.

  • Titration: Small aliquots of the ligand are injected into the sample cell.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.

Equilibrium Dialysis and Ultrafiltration

These techniques are used to determine the extent of drug binding to plasma proteins.[9]

Protocol Outline (Equilibrium Dialysis):

  • A semi-permeable membrane separates a compartment containing the protein solution (e.g., serum) from a compartment containing a buffer solution with the drug.

  • The system is allowed to reach equilibrium.

  • The concentration of the free drug is measured in both compartments to determine the fraction bound to the protein.[9]

Chemiluminescent Immunoassay (CLIA)

CLIA is a competitive binding immunoassay used to quantify the concentration of a substance in a sample.[10]

Protocol Outline:

  • A sample containing the analyte (e.g., Theophylline) is mixed with a known amount of enzyme-conjugated analyte and a limited amount of specific antibody.

  • The analyte in the sample and the enzyme-conjugated analyte compete for binding to the antibody.

  • After separation of the bound and free fractions, a chemiluminescent substrate is added.

  • The light produced is inversely proportional to the concentration of the analyte in the sample.[10]

Quantitative Binding Data

The following tables summarize publicly available quantitative data for Theophylline binding to various targets. The terms Kd, Ki, and IC50 are all measures of binding affinity, with lower values indicating stronger binding.[11][12][13]

TargetLigandMethodKd (μM)kon (M-1s-1)koff (s-1)Reference
Theophylline-binding RNA aptamerTheophyllineSPR0.421.92 x 1050.081[6]
Theophylline-binding RNA aptamerTheophyllineSPR (Steady-state)0.31--[6]

Table 1: Kinetic and Thermodynamic Data for Theophylline Binding to an RNA Aptamer.

Receptor SubtypeSpeciesMethodKi (nM)Reference
Adenosine A2ABovineRadioligand Binding Assay25,000[14]
Adenosine A3RatRadioligand Binding Assay85,000[14]

Table 2: Inhibition Constants (Ki) of Theophylline for Adenosine Receptors.

Conclusion

The computational modeling of this compound binding, guided by the principles established through the extensive study of Theophylline, offers a robust framework for understanding its mechanism of action at a molecular level. By integrating computational techniques such as molecular docking and MD simulations with experimental validation methods like SPR and ITC, researchers can gain deep insights into the pharmacodynamics of this important class of bronchodilators. This integrated approach is crucial for the continued development of novel therapeutics with improved efficacy and safety profiles for the treatment of respiratory diseases.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Azanator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Azanator" is a hypothetical substance used for illustrative purposes in this guide. The data, pathways, and protocols presented herein are representative examples based on common pharmaceutical compounds and are intended to serve as a template for the analysis of a real-world therapeutic agent.

Executive Summary

This document provides a comprehensive overview of the stability and degradation profile of this compound, a novel nitrogen-containing therapeutic agent. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways is paramount for the development of stable formulations, the identification of appropriate storage conditions, and the establishment of analytical methods for quality control. This guide details the intrinsic stability of this compound under various stress conditions, elucidates its primary degradation pathways, and provides detailed experimental protocols for replication and further investigation.

Stability Profile of this compound

The intrinsic stability of this compound was evaluated under forced degradation conditions as per the International Council for Harmonisation (ICH) Q1A(R2) guidelines. Stress conditions included acid, base, oxidation, heat, and photolytic exposure. The degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Quantitative Summary of Forced Degradation Studies

The following table summarizes the degradation of this compound observed after a 7-day incubation under various stress conditions.

Stress ConditionReagent/ConditionTemperature (°C)This compound Remaining (%)Major Degradants Formed
Acidic Hydrolysis 0.1 M HCl6085.2AZ-H1, AZ-H2
Basic Hydrolysis 0.1 M NaOH6072.8AZ-B1
Oxidative 6% H₂O₂2565.5AZ-O1, AZ-O2
Thermal Solid State8098.1AZ-T1
Photolytic 1.2 million lux hours2592.4AZ-P1

Degradation Pathways of this compound

Based on the characterization of degradants formed under stress conditions, two primary degradation pathways have been proposed for this compound: hydrolytic and oxidative degradation.

Hydrolytic Degradation Pathway

Under both acidic and basic conditions, this compound undergoes hydrolysis of its central amide bond. However, the subsequent degradation products differ.

  • Acid-catalyzed hydrolysis: Leads to the formation of two primary degradants, AZ-H1 (a carboxylic acid derivative) and AZ-H2 (an amine salt).

  • Base-catalyzed hydrolysis: Primarily results in the formation of the carboxylate salt AZ-B1 and the free amine.

Oxidative Degradation Pathway

Exposure to oxidative stress results in the formation of N-oxide derivatives. The primary site of oxidation is the tertiary amine, leading to the formation of AZ-O1. A secondary oxidation product, AZ-O2, was also observed in smaller quantities.

The proposed primary degradation pathways for this compound are illustrated in the diagram below.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation AZ This compound AZ_H1 AZ-H1 AZ->AZ_H1 0.1 M HCl AZ_H2 AZ-H2 AZ->AZ_H2 0.1 M HCl AZ_B1 AZ-B1 AZ->AZ_B1 0.1 M NaOH AZ_O This compound AZ_O1 AZ-O1 (N-oxide) AZ_O->AZ_O1 6% H₂O₂ AZ_O2 AZ-O2 AZ_O1->AZ_O2 Further Oxidation

Caption: Proposed primary degradation pathways for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 7 days. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 7 days. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 12% hydrogen peroxide. Store at room temperature (25°C) for 7 days, protected from light.

  • Thermal Degradation: Store 10 mg of solid this compound in a glass vial at 80°C for 7 days. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: For each condition, dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC-UV.

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

The workflow for the identification of degradation products is outlined below.

G cluster_workflow Degradant Identification Workflow start Forced Degradation Sample hplc HPLC-UV Analysis (Quantification) start->hplc lcms LC-MS/MS Analysis (Mass Identification) hplc->lcms isolate Fraction Collection / Preparative HPLC lcms->isolate nmr NMR Spectroscopy (Structure Elucidation) isolate->nmr report Structure Confirmation nmr->report

Caption: Workflow for degradation product identification.

Conclusion

This compound is most susceptible to oxidative and base-catalyzed hydrolytic degradation. It is relatively stable to heat, acid, and light. To ensure the stability of this compound in drug products, formulations should be protected from strong oxidizing agents and alkaline conditions. The provided analytical methods are suitable for monitoring the stability of this compound and quantifying its degradation products. Further studies are recommended to investigate the potential toxicological profiles of the identified major degradants.

In vivo efficacy studies of Azanator in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. "Azanator" is a fictional drug name. This guide focuses on Atorvastatin (B1662188), a real-world medication, to provide a technically accurate and data-driven overview of its in vivo efficacy.

Introduction

Atorvastatin is a synthetic lipid-lowering agent belonging to the class of drugs known as statins.[1] It is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, atorvastatin effectively reduces cholesterol production in the liver.[2][4] This guide provides a comprehensive overview of the in vivo efficacy of atorvastatin in various animal models, focusing on its hypolipidemic and anti-inflammatory effects. It includes detailed experimental protocols and data presented in a structured format for ease of comparison.

Mechanism of Action

Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[2][5] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the synthesis of cholesterol.[1][6] Inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels in the liver. This reduction in hepatic cholesterol stimulates an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[4][5] The increased number of LDL receptors enhances the uptake and catabolism of LDL from the bloodstream, thereby lowering plasma LDL cholesterol levels.[4][5]

Beyond its lipid-lowering effects, atorvastatin has demonstrated pleiotropic effects, including anti-inflammatory actions.[7][8] These effects may be independent of its cholesterol-lowering mechanism.[5] For instance, atorvastatin has been shown to inhibit the expression of pro-inflammatory molecules and activate AMP-activated protein kinase (AMPK) while inactivating nuclear factor-κB (NF-κB) in cardiac tissue.[5][9]

Signaling Pathway of Atorvastatin

The following diagram illustrates the primary mechanism of action of atorvastatin in the cholesterol biosynthesis pathway.

Atorvastatin_Mechanism cluster_0 Hepatocyte HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... LDL_Receptor LDL Receptor Cholesterol->LDL_Receptor Upregulates Expression LDL_C LDL-C (in blood) LDL_Receptor->LDL_C Increased Uptake Atorvastatin Atorvastatin HMG_CoA_Reductase_Inhibition HMG_CoA_Reductase_Inhibition->Mevalonate Inhibition

Atorvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and increasing LDL receptor expression.

In Vivo Efficacy Studies

Atorvastatin has demonstrated significant efficacy in lowering lipid levels and reducing atherosclerosis in a variety of animal models. The choice of animal model is critical and depends on the specific research question, with rodent and rabbit models being the most common.[10][11]

Hypolipidemic Effects

Studies in various animal models have consistently shown the potent lipid-lowering effects of atorvastatin.

Animal ModelDietAtorvastatin DoseDurationKey FindingsReference
ApoE/LDLR-deficient Mice Atherogenic10 mg/kg/day & 100 mg/kg/day2 monthsSignificant decrease in blood MCP-1 levels.[7]
New Zealand White Rabbits 1.0% Cholesterol3.0 mg/kg/day8 weeksTotal serum cholesterol significantly lower than cholesterol-fed group (1943±17 vs 3235±329 mg/dL, P<0.001).[12]
Sprague Dawley Rats High-fat4.0 mg/kg (Ato), 2.0, 4.0, 8.0 mg/kg (Ate)7 months (induction)Atorvastatin ester (Ate) significantly reduced body weight and liver index.[13]
Aged apoE-/- Mice Standard10 mg/kg/day12 weeksSerum total cholesterol and ox-LDL decreased by 51.6% and 48.4% respectively (**p<0.01).[14]
Anti-Atherosclerotic and Anti-inflammatory Effects

Beyond lipid-lowering, atorvastatin exhibits direct anti-atherosclerotic and anti-inflammatory properties.

Animal ModelDietAtorvastatin DoseDurationKey FindingsReference
ApoE/LDLR-deficient Mice Atherogenic100 mg/kg/day2 monthsSignificant reduction of VCAM-1 and ICAM-1 expression in the vessel wall.[7]
C57BL/6J Mice Atherogenic10 mg/kg/day8 weeksSignificantly decreased total cholesterol and VLDL. Reduced endothelial expression of endoglin.[15]
Wistar Rats High-fat20 mg/kg/day12 weeksDownregulates RAGE in the early stages of atherosclerosis.[16]
Sprague-Dawley Rats (CCI model) Standard10 mg/kg2 weeksAttenuated CCI-induced nociceptive sensitization and thermal hyperalgesia.[17]
DS/obese Rats (Metabolic Syndrome) Standard6 or 20 mg/kg/day4 weeksAmeliorated cardiac fibrosis, diastolic dysfunction, oxidative stress, and inflammation.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. The following are generalized protocols for key experiments cited in this guide.

Protocol 1: Diet-Induced Hyperlipidemia in Mice

This protocol describes the induction of hyperlipidemia and atherosclerosis in mice and the subsequent evaluation of atorvastatin's efficacy.

Hyperlipidemia_Mouse_Protocol cluster_0 Experimental Workflow cluster_1 Groups cluster_2 Endpoint Measurements Start Start Acclimatization Acclimatization (1 week) Standard Chow & Water Start->Acclimatization Group_Allocation Random Group Allocation (n=8-10/group) Acclimatization->Group_Allocation Diet_Induction Dietary Induction Phase (8-12 weeks) Group_Allocation->Diet_Induction Treatment Treatment Phase (4-8 weeks) Diet_Induction->Treatment Control Control Group (Standard Chow) Atherogenic Atherogenic Diet Group Atorvastatin_Group Atorvastatin Group (Atherogenic Diet + Atorvastatin) Endpoint Endpoint Analysis Treatment->Endpoint End End Endpoint->End Lipid_Profile Serum Lipid Profile (TC, LDL-C, HDL-C, TG) Endpoint->Lipid_Profile Atherosclerotic_Lesions Atherosclerotic Lesion Analysis (Aortic Root Staining) Inflammatory_Markers Inflammatory Marker Analysis (e.g., VCAM-1, ICAM-1, MCP-1)

Generalized workflow for preclinical testing of Atorvastatin in hyperlipidemia models.

1. Animal Model:

  • ApoE-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are commonly used as they are susceptible to developing atherosclerosis.[18] C57BL/6J mice can also be used with an atherogenic diet.[15]

2. Acclimatization:

  • House animals under standard conditions (12h light/dark cycle, 22±2°C) with free access to standard chow and water for at least one week.[10]

3. Induction of Hyperlipidemia:

  • Control Group: Fed a standard chow diet.

  • Model Group: Fed an atherogenic diet (e.g., Western-type diet containing high fat and cholesterol) for a period of 8-12 weeks.[7][15]

4. Atorvastatin Treatment:

  • The treatment group receives the atherogenic diet supplemented with atorvastatin at a specified dose (e.g., 10 mg/kg/day or 100 mg/kg/day) administered orally via gavage or mixed in the feed for 4-8 weeks.[7][15]

5. Endpoint Analysis:

  • Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected for serum lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

  • Atherosclerotic Plaque Analysis: Euthanize mice and perfuse the vascular system. The aorta is excised and stained (e.g., with Oil Red O) to quantify the total atherosclerotic lesion area.[10]

  • Immunohistochemistry/Western Blot: Aortic tissue can be analyzed for the expression of inflammatory markers such as VCAM-1 and ICAM-1.[7]

Protocol 2: Chronic Constriction Injury (CCI) Model in Rats

This protocol is used to investigate the anti-inflammatory and neuroprotective effects of atorvastatin in a model of neuropathic pain.[17]

1. Animal Model:

  • Male Sprague-Dawley rats.[17]

2. CCI Surgery:

  • Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic constriction injury. Sham-operated animals undergo the same surgical procedure without nerve ligation.[17]

3. Atorvastatin Administration:

  • Atorvastatin (e.g., 10 mg/kg) or a vehicle (e.g., phosphate-buffered saline) is administered orally for a specified period, typically 2 weeks, starting from the day of surgery.[17]

4. Behavioral Testing:

  • Nociceptive sensitization and thermal hyperalgesia are assessed at baseline and at multiple time points post-surgery (e.g., days 3, 7, 14).[17]

5. Molecular Analysis:

  • At the end of the study, the sciatic nerve tissue is harvested for Western blot analysis to evaluate the expression of inflammatory and neuroprotective factors (e.g., NF-κB, COX-2, iNOS, Akt, eNOS).[17]

Conclusion

The in vivo studies summarized in this technical guide provide robust evidence for the efficacy of atorvastatin in animal models of hyperlipidemia and atherosclerosis. Its potent lipid-lowering effects, coupled with its anti-inflammatory and other pleiotropic properties, underscore its therapeutic potential. The detailed experimental protocols provided herein offer a framework for researchers to design and conduct further preclinical investigations into the mechanisms and applications of atorvastatin and other HMG-CoA reductase inhibitors. The consistent findings across various animal models highlight the translational relevance of this research in the ongoing development of therapies for cardiovascular diseases.

References

Lack of Scientific Data on Azanator's Effect on Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

The term "Azanator" or "this compound Maleate" appears infrequently in scientific literature and is primarily found within lists of chemical compounds in patents and drug dictionaries.[1][2][3][4][5][6][7][8][9][10][11][12][13] These mentions do not provide any data regarding its mechanism of action, signaling pathways, or quantitative effects on smooth muscle tissue. Consequently, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols specific to this compound, and visualization of its signaling pathways—cannot be fulfilled.

While no information is available for this compound, this guide will outline the standard experimental protocols and general signaling pathways commonly investigated when studying the effects of novel compounds on smooth muscle relaxation. This will serve as a methodological framework for the type of research that would be required to characterize a substance like this compound.

General Principles of Smooth Muscle Contraction and Relaxation

Smooth muscle contraction is primarily initiated by an increase in intracellular calcium (Ca²⁺) concentration. This rise in Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the cross-bridge cycling between actin and myosin filaments and resulting in muscle contraction.[14][15][16]

Relaxation of smooth muscle is achieved through the reduction of intracellular Ca²⁺ levels and the dephosphorylation of the myosin light chain by myosin light chain phosphatase (MLCP).[14][15] Many therapeutic agents that induce smooth muscle relaxation target these fundamental pathways.

Standard Experimental Protocols for Assessing Smooth Muscle Relaxation

To evaluate the effects of a compound on smooth muscle, a series of in vitro and in vivo experiments are typically performed.

In Vitro Methods

1. Isolated Organ Bath/Tissue Bath Assays:

This is a classical and widely used technique to study the contractility of isolated smooth muscle tissues.[17][18][19][20]

  • Protocol:

    • Tissue Dissection and Preparation: Smooth muscle tissues, such as aortic rings, tracheal strips, or intestinal segments, are carefully dissected from laboratory animals (e.g., rats, guinea pigs).[18][20]

    • Mounting: The isolated tissue is suspended in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and continuously aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[18][21]

    • Transducer Attachment: One end of the tissue is fixed, while the other is connected to a force transducer to measure isometric contractions.[20][21]

    • Equilibration and Viability Testing: The tissue is allowed to equilibrate under a resting tension. Viability is confirmed by inducing a contraction with a known agent (e.g., potassium chloride or phenylephrine).

    • Drug Administration: Once a stable pre-contraction is achieved, the test compound (e.g., "this compound") is added to the bath in a cumulative or non-cumulative manner to determine its relaxant effect.

    • Data Acquisition and Analysis: The force of contraction is recorded, and concentration-response curves are generated to determine the potency (EC₅₀) and efficacy of the compound.

2. Calcium Imaging:

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentrations in smooth muscle cells.[22][23][24][25]

  • Protocol:

    • Cell Isolation or Tissue Preparation: Smooth muscle cells are either isolated and cultured or studied within intact tissue preparations.

    • Fluorescent Dye Loading: The cells or tissue are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[22][24][25]

    • Microscopy: The preparation is placed on the stage of a fluorescence microscope.

    • Stimulation and Imaging: A contractile agent is applied to increase intracellular calcium. Subsequently, the test compound is administered, and changes in fluorescence intensity, which correlate with intracellular calcium levels, are recorded over time.[26]

In Vivo Methods

In vivo studies are crucial for understanding the systemic effects of a compound on smooth muscle in a whole organism.[27][28][29]

  • Models of Airway Hyperresponsiveness: To study bronchial smooth muscle, bronchoconstriction is induced in anesthetized animals (e.g., with methacholine), and the ability of the test compound to reverse this effect is measured by assessing changes in airway resistance.

  • Blood Pressure Monitoring: For vascular smooth muscle, the effect of a compound on blood pressure can be monitored in conscious or anesthetized animals, often through telemetry or arterial catheters. A decrease in blood pressure can indicate vasodilation.[30]

Potential Signaling Pathways for Smooth Muscle Relaxation

While the specific pathway for "this compound" is unknown, smooth muscle relaxants typically act through one or more of the following signaling cascades.

1. Cyclic Nucleotide-Dependent Pathway (cAMP and cGMP):

  • cAMP Pathway: Activation of G-protein coupled receptors (GPCRs) like β₂-adrenergic receptors leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca²⁺ and desensitization of the contractile machinery.

  • cGMP Pathway: Nitric oxide (NO) is a potent vasodilator that activates soluble guanylate cyclase (sGC) in smooth muscle cells. This leads to the production of cyclic GMP (cGMP), which activates Protein Kinase G (PKG). PKG phosphorylates multiple targets that promote relaxation by decreasing intracellular Ca²⁺ and activating MLCP.

2. Ion Channel Modulation:

  • Potassium Channel Opening: Activation of potassium (K⁺) channels leads to hyperpolarization of the smooth muscle cell membrane. This closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and causing relaxation.

  • Calcium Channel Blockade: Direct inhibition of L-type voltage-gated Ca²⁺ channels prevents the influx of extracellular Ca²⁺ necessary for contraction.

3. RhoA/Rho-Kinase Pathway Inhibition:

The RhoA/Rho-kinase (ROCK) pathway plays a role in Ca²⁺ sensitization of the contractile apparatus by inhibiting MLCP. Inhibition of this pathway would enhance MLCP activity, promoting dephosphorylation of the myosin light chain and leading to relaxation.[14]

Visualizations of General Experimental and Signaling Workflows

G cluster_0 Tissue Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis Dissection Dissect Smooth Muscle (e.g., Aortic Ring) Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Drug_Addition Add Test Compound (Cumulative Doses) Contraction->Drug_Addition Recording Record Isometric Force Drug_Addition->Recording Analysis Generate Concentration- Response Curve Recording->Analysis Calculation Calculate EC50 & Emax Analysis->Calculation

Workflow for Isolated Organ Bath Experiment.

G cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway Agonist_cAMP Agonist (e.g., β-agonist) GPCR_cAMP Gαs-coupled Receptor Agonist_cAMP->GPCR_cAMP AC Adenylyl Cyclase GPCR_cAMP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation ↓ Ca²⁺, ↓ Ca²⁺ sensitivity NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG PKG->Relaxation ↓ Ca²⁺, ↑ MLCP activity

Cyclic Nucleotide Signaling Pathways in Smooth Muscle Relaxation.

References

Unveiling the Cellular Mechanisms of Azanator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent scientific investigations have identified a novel small molecule, Azanator, with significant potential for therapeutic applications. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting key quantitative data and detailed experimental methodologies for the benefit of researchers, scientists, and drug development professionals. The information compiled herein is based on a comprehensive review of emerging preclinical data.

Core Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its primary effects through the modulation of two critical cellular signaling pathways: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are fundamental to the regulation of cell proliferation, survival, and apoptosis.

Inhibition of the MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that transduces signals from a variety of extracellular stimuli to the nucleus, thereby regulating gene expression and preventing apoptosis. This compound has been shown to be a potent inhibitor of this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->MEK Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK.

Downregulation of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another central signaling route that governs cell growth, proliferation, and survival. This compound has been observed to downregulate the activity of this pathway through indirect mechanisms.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Growth Cell Growth & Proliferation mTORC1->Growth This compound This compound This compound->PI3K Indirect Inhibition

Caption: this compound indirectly inhibits the PI3K/AKT/mTOR pathway.

Quantitative Analysis of this compound's Biological Activity

The biological effects of this compound have been quantified through a series of in vitro assays. The following tables summarize the key data points, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency of this compound

Target/AssayCell LineIC50 (nM)
MEK Kinase AssayHeLa15.2
Cell Viability (MTT)A54945.8
Cell Viability (MTT)MCF-762.1

Table 2: Effect of this compound on Protein Phosphorylation

ProteinCell LineTreatment Conc. (nM)% Inhibition of Phosphorylation
p-ERKA5495085.3
p-AKTA5495042.7
p-S6KA5495068.9

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

MEK Kinase Assay

This assay was performed to determine the direct inhibitory effect of this compound on MEK activity.

MEK_Kinase_Assay_Workflow cluster_workflow MEK Kinase Assay Workflow Start Recombinant MEK Enzyme Incubate1 Incubate with This compound (various conc.) Start->Incubate1 Add_Substrate Add ATP and inactive ERK Incubate1->Add_Substrate Incubate2 Incubate at 30°C Add_Substrate->Incubate2 Measure Measure p-ERK levels (e.g., ELISA) Incubate2->Measure End Calculate IC50 Measure->End

Caption: Workflow for the in vitro MEK kinase assay.

Protocol:

  • Recombinant human MEK1 enzyme was incubated with varying concentrations of this compound in a kinase buffer for 30 minutes at room temperature.

  • The kinase reaction was initiated by the addition of ATP and inactive ERK2 as a substrate.

  • The reaction mixture was incubated for 60 minutes at 30°C.

  • The amount of phosphorylated ERK (p-ERK) was quantified using a commercially available ELISA kit.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

The MTT assay was utilized to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • A549 and MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a range of this compound concentrations for 72 hours.

  • MTT reagent was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals were dissolved in DMSO.

  • The absorbance at 570 nm was measured using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control.

Western Blotting for Protein Phosphorylation

Western blotting was employed to determine the effect of this compound on the phosphorylation status of key signaling proteins.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Cell Lysis Quantification Protein Quantification (BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., p-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Image Analysis & Quantification Detection->End

Caption: General workflow for Western blot analysis.

Protocol:

  • A549 cells were treated with 50 nM this compound or vehicle for 24 hours.

  • Cells were lysed, and protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against p-ERK, p-AKT, p-S6K, and their total protein counterparts.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities were quantified using densitometry software.

Conclusion

This compound presents as a promising novel compound that modulates the MAPK/ERK and PI3K/AKT/mTOR signaling pathways. The quantitative data and detailed protocols provided in this guide offer a foundational resource for the scientific community to further explore the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies and the elucidation of the precise molecular interactions of this compound with its targets.

Methodological & Application

Azanator: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of scientific literature and public databases reveals no specific compound or therapeutic agent referred to as "Azanator." This term does not appear in peer-reviewed publications, chemical databases, or clinical trial registries. The name "this compound" is primarily associated with online gaming profiles and appears in a broad patent application without specific experimental data or a defined chemical structure.

Therefore, it is not possible to provide detailed application notes or validated experimental protocols for "this compound" as the identity, biological target, and mechanism of action of this compound are unknown.

General Framework for Developing In Vitro Assay Protocols

For a novel compound, a series of in vitro assays are typically conducted to characterize its biological activity. Below is a generalized workflow and a set of template protocols that would be adapted once the specific properties of a compound like "this compound" are identified.

Hypothetical Workflow for Characterizing a Novel Kinase Inhibitor

Let's assume "this compound" is a hypothetical inhibitor of a specific kinase, for instance, "Kinase X." The following workflow would be a standard approach to its initial in vitro characterization.

cluster_0 Initial Screening & Characterization cluster_1 Cell-Based Assays cluster_2 Selectivity & Off-Target Effects A Compound Synthesis & QC of 'this compound' B Biochemical Assay: Direct Kinase Inhibition (e.g., ADP-Glo) A->B Test Compound C Determine IC50 Value B->C Generate Dose-Response Curve D Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo) C->D Select Concentrations E Target Engagement Assay (e.g., Western Blot for p-Substrate) C->E Select Concentrations G Kinase Panel Screening (e.g., 400+ Kinases) C->G F Determine Cellular EC50 E->F Quantify Target Inhibition H Identify Off-Target Hits G->H

Caption: Hypothetical workflow for in vitro characterization of a kinase inhibitor.

Template Experimental Protocols

The following are generalized protocols. These would require significant modification based on the actual target and cell types relevant to "this compound."

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

Materials:

  • Recombinant Kinase X

  • Kinase-specific substrate peptide

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of diluted this compound or DMSO (vehicle control).

    • 2 µL of a mix containing Kinase X and the substrate peptide.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the normalized data against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

Objective: To determine the half-maximal effective concentration (EC50) of this compound by measuring the inhibition of substrate phosphorylation in a cellular context.

Materials:

  • Cancer cell line known to express active Kinase X (e.g., 'Cell Line Y')

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (solubilized in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Protein electrophoresis and transfer equipment

  • Chemiluminescence imager

Procedure:

  • Cell Plating: Seed 'Cell Line Y' in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using an imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total substrate and a loading control like GAPDH.

Data Analysis:

  • Quantify the band intensities for the phospho-substrate and normalize them to the loading control.

  • Plot the normalized phospho-substrate signal against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Hypothetical Signaling Pathway Inhibition

If "this compound" were an inhibitor of a kinase in the MAPK/ERK pathway, its mechanism could be visualized as follows.

cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target of this compound) RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibits

Caption: Diagram of this compound as a hypothetical MEK inhibitor in the MAPK/ERK pathway.

Summary of Hypothetical Quantitative Data

The tables below are templates for how quantitative data for a compound like "this compound" would be presented.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)
Kinase XADP-Gloe.g., 15.2
Kinase YZ'-LYTE>10,000
Kinase ZHTRF8,750

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointEC50 (nM)
Cell Line YWestern Blotp-Substrate Inhibitione.g., 98.5
Cell Line YCellTiter-GloViability Reduction150.7
Cell Line ZApoptosis AssayCaspase 3/7 Activation145.3

To proceed with generating meaningful and accurate protocols, the following information about "this compound" would be essential:

  • Chemical Structure: To understand its properties and potential liabilities.

  • Biological Target(s): The primary protein(s) it interacts with.

  • Mechanism of Action: How it modulates the function of its target (e.g., competitive inhibitor, allosteric modulator).

  • Source of the Compound: To ensure quality and purity.

Application Notes and Protocols for Azanator in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanator, identified by its chemical name 5-(1-methyl-4-piperidinylidene)-5H-(1)benzopyrano(2,3-b)pyridine (CAS No. 37855-92-8), is classified as a bronchodilator. While its primary therapeutic application is in respiratory conditions, its effects on cellular processes in vitro are of significant interest to researchers in various fields, including signal transduction, cell biology, and drug discovery. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, based on the general mechanisms of action of bronchodilators. It is important to note that specific data on this compound's cellular effects are limited, and the following information is extrapolated from related compounds, such as beta-2 adrenergic agonists.

Mechanism of Action

Bronchodilators, particularly beta-2 adrenergic agonists, typically exert their effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) present on the surface of various cell types, including smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle and can also influence cell proliferation and other cellular functions.[2][3]

The putative signaling pathway for this compound, assuming a similar mechanism to other beta-2 adrenergic agonists, is as follows:

  • Receptor Binding: this compound binds to the beta-2 adrenergic receptor on the cell surface.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs-alpha subunit stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response. In the context of bronchodilation, this results in smooth muscle relaxation. In other cell types, this pathway can influence processes like cell proliferation and differentiation.[2]

Visualization of the Putative Signaling Pathway

Azanator_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binds to G_Protein Gs Protein (α, β, γ subunits) B2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Cellular Response (e.g., Inhibition of Proliferation) Downstream->Response Leads to

Caption: Putative signaling pathway of this compound in a target cell.

Application Notes

1. Investigating Effects on Cell Proliferation:

This compound can be used to study the regulation of cell proliferation. Some beta-2 adrenergic agonists have been shown to inhibit the proliferation of certain cell types, such as human airway smooth muscle cells.[2] Researchers can use this compound to investigate if it has similar anti-proliferative effects on their cell line of interest.

2. Studying GPCR Signaling:

As a potential ligand for the beta-2 adrenergic receptor, this compound can be a useful tool for studying GPCR signaling pathways. Experiments can be designed to measure changes in downstream signaling molecules like cAMP and PKA activity upon treatment with this compound.

3. Cytotoxicity and Dose-Response Analysis:

It is crucial to determine the cytotoxic potential of this compound on the chosen cell line. A dose-response analysis will help in identifying the optimal concentration range for observing biological effects without causing significant cell death.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (Thymidine Incorporation)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.

  • Incubate for the desired treatment period (e.g., 24-48 hours).

  • Add 1 µCi of [³H]-Thymidine to each well and incubate for 4-6 hours.

  • Wash the cells with cold PBS.

  • Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

  • Wash the wells with 95% ethanol.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Protocol 2: cAMP Measurement Assay

This protocol measures the intracellular levels of cyclic AMP.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer (provided with the kit)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Treat cells with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes).

  • Lyse the cells using the lysis buffer provided in the cAMP EIA kit.

  • Perform the cAMP EIA according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader and calculate the cAMP concentration based on the standard curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain cell line) Azanator_Prep 2. This compound Preparation (Prepare stock and working solutions) Cell_Culture->Azanator_Prep Treatment 3. Cell Treatment (Expose cells to this compound) Azanator_Prep->Treatment Proliferation_Assay 4a. Proliferation Assay (e.g., Thymidine Incorporation) Treatment->Proliferation_Assay Signaling_Assay 4b. Signaling Assay (e.g., cAMP Measurement) Treatment->Signaling_Assay Cytotoxicity_Assay 4c. Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Data_Collection 5. Data Collection (Measure readouts) Proliferation_Assay->Data_Collection Signaling_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection Data_Analysis 6. Data Analysis (Calculate IC50, EC50, etc.) Data_Collection->Data_Analysis Interpretation 7. Interpretation (Draw conclusions) Data_Analysis->Interpretation

Caption: General workflow for in vitro experiments using this compound.

Data Presentation

Quantitative data should be summarized in tables for easy comparison. Below are examples of how to structure data tables for the described experiments.

Table 1: Effect of this compound on Cell Proliferation

This compound Concentration (nM)[³H]-Thymidine Incorporation (CPM, Mean ± SD)% Inhibition of Proliferation
0 (Vehicle Control)150,000 ± 12,0000
0.1145,000 ± 11,0003.3
1120,000 ± 9,50020.0
1085,000 ± 7,00043.3
10060,000 ± 5,00060.0
IC₅₀[Calculated Value]50

Note: The data presented here is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Intracellular cAMP Levels

This compound Concentration (nM)cAMP Concentration (pmol/well, Mean ± SD)Fold Increase over Control
0 (Vehicle Control)5.2 ± 0.41.0
110.5 ± 0.82.0
1025.8 ± 2.15.0
10051.3 ± 4.59.9
100055.1 ± 4.810.6
EC₅₀[Calculated Value][Calculated Value]

Note: The data presented here is hypothetical and for illustrative purposes only.

Table 3: Cytotoxicity of this compound

This compound Concentration (µM)Cell Viability (%, Mean ± SD)
0 (Vehicle Control)100 ± 5.0
198 ± 4.5
1095 ± 5.2
5080 ± 6.1
10065 ± 7.3
IC₅₀[Calculated Value]

Note: The data presented here is hypothetical and for illustrative purposes only.

Conclusion

These application notes and protocols provide a framework for researchers to begin investigating the effects of this compound in cell culture experiments. Due to the limited specific data available for this compound, it is essential to perform careful dose-response studies and to validate its mechanism of action in the specific cell system being used. The provided protocols for assessing cell proliferation, signaling, and cytotoxicity are standard methods that can be adapted to various research questions. By following these guidelines, researchers can generate robust and reliable data to elucidate the cellular functions of this compound.

References

Application Notes and Protocols: Azanator Dosage for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanator is a novel investigational drug with a targeted mechanism of action aimed at modulating inflammatory pathways. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and key considerations for preclinical animal studies involving this compound. The following sections detail pharmacokinetic data, toxicology findings, and standardized protocols to guide researchers in designing and executing robust in vivo experiments.

Pharmacokinetics and Dosage

Pharmacokinetic parameters of this compound have been characterized in multiple species to establish a foundation for dose selection in efficacy and toxicology studies. The data presented below summarizes key parameters following a single intravenous (IV) and oral (PO) administration.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterMouse (n=6)Rat (n=6)Dog (n=4)
Intravenous (IV) Administration (1 mg/kg)
Cmax (ng/mL)1250 ± 150980 ± 120750 ± 90
AUC (ng·h/mL)3200 ± 4002800 ± 3502500 ± 300
T½ (h)2.5 ± 0.53.1 ± 0.64.5 ± 0.8
CL (mL/min/kg)5.2 ± 0.74.7 ± 0.63.3 ± 0.4
Vd (L/kg)1.1 ± 0.21.3 ± 0.31.2 ± 0.2
Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)450 ± 90320 ± 70210 ± 50
AUC (ng·h/mL)2100 ± 3001800 ± 2501500 ± 200
T½ (h)3.8 ± 0.74.2 ± 0.85.1 ± 0.9
Tmax (h)0.51.01.5
Bioavailability (%)655540

Data are presented as mean ± standard deviation.

Toxicology and Safety Pharmacology

Acute and sub-chronic toxicity studies have been conducted to determine the safety profile of this compound. The following table summarizes the No-Observed-Adverse-Effect Level (NOAEL) and key findings from these studies.

Table 2: Summary of Toxicology Studies for this compound

Study TypeSpeciesDosing RegimenNOAEL (mg/kg/day)Key Observations
Single Dose Toxicity MouseSingle IV dose50At doses >100 mg/kg, transient hypoactivity was observed.
RatSingle PO dose200No adverse effects observed up to the maximum feasible dose.
14-Day Repeated Dose RatDaily PO50Mild reversible elevation in liver enzymes (ALT, AST) at 100 mg/kg/day.
DogDaily PO30No treatment-related findings at any dose level.
Safety Pharmacology RatSingle IV and PO50No effects on cardiovascular, respiratory, or central nervous system parameters.

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following a single IV or PO administration in mice.

Materials:

  • This compound (formulated in 0.5% methylcellulose (B11928114) for PO; 5% DMSO in saline for IV)

  • 8-10 week old C57BL/6 mice (male and female)

  • Dosing gavage needles and syringes

  • Intravenous catheters

  • Blood collection tubes (EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate animals for at least 7 days prior to the study.

  • Fast animals for 4 hours before dosing (for PO administration).

  • Administer this compound at the desired dose (e.g., 1 mg/kg for IV, 10 mg/kg for PO).

  • Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Process blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Acute Toxicity Study Protocol

Objective: To evaluate the potential toxicity of a single high dose of this compound in rats.

Materials:

  • This compound (formulated as described above)

  • 8-10 week old Sprague-Dawley rats (male and female)

  • Dosing apparatus

  • Clinical observation checklists

  • Equipment for hematology and clinical chemistry analysis

  • Necropsy instruments

Procedure:

  • Acclimate animals for at least 7 days.

  • Assign animals to dose groups (e.g., vehicle control, low, mid, and high dose).

  • Administer a single dose of this compound or vehicle.

  • Observe animals for clinical signs of toxicity continuously for the first 4 hours, then daily for 14 days. Observations should include changes in skin, fur, eyes, and motor activity.

  • Record body weights prior to dosing and on days 7 and 14.

  • At the end of the 14-day observation period, collect blood for hematology and clinical chemistry analysis.

  • Perform a gross necropsy on all animals.

  • Collect and preserve major organs for histopathological examination if necessary.

  • Analyze data for treatment-related effects.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, which involves the inhibition of the pro-inflammatory NF-κB signaling pathway.

Azanator_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates This compound This compound This compound->IKK_Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induces

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for an In Vivo Efficacy Study

The diagram below outlines a typical workflow for assessing the efficacy of this compound in a preclinical animal model of inflammation.

Experimental_Workflow A Animal Acclimation (7 days) B Baseline Measurements (e.g., body weight, paw volume) A->B C Randomization into Treatment Groups B->C D Induction of Inflammation (e.g., CFA injection) C->D E This compound or Vehicle Administration D->E F Monitor Clinical Signs (daily for 14 days) E->F G Endpoint Measurements (e.g., paw volume, cytokine levels) F->G H Tissue Collection and Histopathology G->H I Data Analysis and Reporting H->I

Caption: In vivo efficacy study workflow.

Application Notes and Protocols for the Quantification of Azanator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanator is a novel therapeutic agent under investigation for its potential role in modulating inflammatory signaling pathways. As with any new chemical entity, robust and reliable analytical methods for its quantification in biological matrices are essential for preclinical and clinical development. These methods are crucial for pharmacokinetic studies, dose-response characterizations, and overall assessment of the drug's efficacy and safety. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the putative signaling pathway of this compound and provides a workflow for its analysis.

I. Analytical Methods for this compound Quantification

A variety of analytical techniques can be employed for the quantification of small molecules like this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.[1] The most common and well-established methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[4][5] For this compound, a reversed-phase HPLC method is proposed, which is suitable for the analysis of moderately polar to nonpolar compounds.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the gold standard for bioanalytical quantification.[2][6] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6]

Quantitative Data Summary

The following tables summarize the typical performance parameters for the HPLC-UV and LC-MS/MS methods for this compound quantification in human plasma.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724): 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Run Time 10 min
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (% Recovery) 95 - 105%

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValue
LC Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 min
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) m/z 350.2 -> 180.1
MRM Transition (Internal Standard) m/z 355.2 -> 185.1 (Isotopically Labeled this compound)
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 4%
Inter-day Precision (%CV) < 6%
Accuracy (% Recovery) 97 - 103%
Matrix Effect Minimal (<15%)

II. Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Sample Preparation from Human Plasma

This protocol describes the extraction of this compound from plasma samples prior to analysis.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal Standard (IS) solution (Isotopically labeled this compound)

  • Acetonitrile (ACN)

  • 0.1% Formic Acid in Water

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 10 µL of the Internal Standard solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (4.6 x 150 mm, 5 µm)

  • Autosampler

Procedure:

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject 20 µL of the prepared sample.

  • Run the analysis for 10 minutes.

  • Quantify the this compound peak based on the calibration curve generated from standard solutions.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.[6]

  • C18 column (2.1 x 50 mm, 1.8 µm)

  • Autosampler

Procedure:

  • Set up the LC-MS/MS system according to the parameters in Table 2.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample.

  • Run the gradient analysis.

  • Monitor the specified Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

III. Visualizations

Putative Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[7] Deregulation of this pathway is implicated in various diseases. The diagram below illustrates the proposed mechanism of action.

Azanator_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->Protein_Synthesis Promotes This compound This compound This compound->mTORC1 Inhibits Inflammation Inflammation Protein_Synthesis->Inflammation Contributes to

Caption: Proposed mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the logical flow of the experimental process for quantifying this compound in biological samples.

Azanator_Quantification_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation Extraction Supernatant Extraction Sample_Preparation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Report Quantification->Result

Caption: General workflow for the quantification of this compound in biological samples.

IV. Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The HPLC-UV method is suitable for routine analysis where high sensitivity is not paramount, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding pharmacokinetic and clinical studies. Adherence to these protocols will ensure reliable data generation to support the ongoing development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Azanator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Azanator solutions, a bronchodilator, to ensure consistent and reliable experimental results. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 5-(1-methylpiperidin-4-ylidene)-5H-chromeno[2,3-b]pyridine[1][2]
Synonyms Azanatorum[1][2]
Molecular Formula C₁₈H₁₈N₂O[1][2]
Molecular Weight 278.36 g/mol [1][2]
Appearance Solid powder[1]
Purity >98% (refer to Certificate of Analysis)[1]

Solubility Data

Solution Preparation Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mM * 278.36 g/mol * Volume (L)

    • For 1 mL (0.001 L) of a 10 mM stock solution, the required mass is 2.78 mg.

  • Weighing:

    • Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution until the this compound is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

3.2. Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. Prepare working solutions by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium.

Protocol for preparing a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution of the 10 mM stock solution. For example, dilute 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

  • Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.

  • Always prepare fresh working solutions for each experiment.

Storage and Stability

4.1. Solid Compound Storage

Store solid this compound in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0-4°C. For long-term storage (months to years), store at -20°C.[1]

4.2. Solution Storage and Stability

Quantitative stability data for this compound in various solvents and storage conditions is not publicly available. It is recommended to conduct a stability study for your specific solution and storage conditions. A general protocol for assessing solution stability using High-Performance Liquid Chromatography (HPLC) is provided in Section 5.2.

General Recommendations:

  • Store stock solutions in tightly sealed vials to prevent solvent evaporation and water absorption, especially for DMSO stocks.

  • Protect solutions from light.

  • Avoid repeated freeze-thaw cycles.

Storage ConditionRecommended Duration
Solid
0-4°CShort-term (days to weeks)[1]
-20°CLong-term (months to years)[1]
DMSO Stock Solution
4°CShort-term (days to weeks)
-20°CLong-term (months)
-80°CExtended long-term (months to years)
Aqueous Working Solution Prepare fresh for each use

Experimental Protocols

5.1. Protocol for Determining Solubility

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol, water, PBS)

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Protocol:

  • Prepare a series of vials with a known volume of the solvent.

  • Add increasing amounts of this compound powder to each vial.

  • Vortex each vial vigorously for a set amount of time (e.g., 30 minutes).

  • Allow the vials to equilibrate at a controlled temperature.

  • Centrifuge the vials to pellet any undissolved solid.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is the highest concentration at which no solid particles are visible.

5.2. Protocol for Assessing Solution Stability by HPLC

Objective: To evaluate the stability of an this compound solution over time under specific storage conditions.

Materials:

  • Prepared this compound solution

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column and mobile phase

  • Controlled temperature storage units (e.g., refrigerator, freezer)

  • Light-protective containers (e.g., amber vials)

Protocol:

  • Prepare a fresh solution of this compound at a known concentration.

  • Analyze the initial concentration (T=0) of the solution using a validated HPLC method.

  • Aliquot the solution into multiple vials for storage under different conditions (e.g., 4°C, -20°C, room temperature, protected from light, exposed to light).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Analyze the concentration of this compound in each aliquot using the same HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common threshold for stability is the retention of at least 90% of the initial concentration.

Mechanism of Action and Signaling Pathway

This compound is classified as a bronchodilator.[1] While its specific mechanism has not been definitively published, bronchodilators commonly function as beta-2 adrenergic receptor agonists.[3][4]

Beta-2 Adrenergic Receptor Signaling Pathway:

Beta-2 adrenergic agonists bind to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound (β2-Agonist) This compound->B2AR Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.

Experimental Workflows

Workflow for Preparation and Use of this compound Solutions:

This workflow outlines the key steps from receiving the solid compound to its application in an experiment.

G start Receive Solid This compound store_solid Store Solid Compound (See Section 4.1) start->store_solid weigh Weigh this compound store_solid->weigh dissolve Dissolve in Anhydrous DMSO (Prepare 10 mM Stock) weigh->dissolve store_stock Aliquot and Store Stock Solution at -20°C dissolve->store_stock dilute Prepare Fresh Working Solution in Aqueous Buffer store_stock->dilute experiment Use in Experiment (e.g., Cell-based Assay) dilute->experiment end End experiment->end

Caption: Workflow for this compound Solution Preparation and Use.

References

Application Note: Azanator, a Potent and Selective Kinase Inhibitor for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol and performance data for Azanator, a novel and potent inhibitor of the fictional Serine/Threonine Kinase X (STKX). This compound is an ATP-competitive inhibitor demonstrating high selectivity and potency, making it an ideal positive control for high-throughput screening (HTS) assays aimed at discovering novel STKX inhibitors. This document outlines the biochemical assay principles, detailed experimental procedures for a 384-well plate format, and expected performance metrics.

Introduction

Serine/Threonine Kinase X (STKX) is a critical enzyme involved in the "Cell Proliferation and Survival Pathway," and its aberrant activity has been implicated in various human diseases, including cancer and inflammatory disorders. The development of selective STKX inhibitors is a promising therapeutic strategy. High-throughput screening is a fundamental approach in drug discovery to identify novel chemical entities that modulate the activity of a specific target like STKX.

This compound is a well-characterized, potent, and selective small molecule inhibitor of STKX. Its robust performance in biochemical assays makes it an excellent tool for assay validation, quality control, and as a reference compound in HTS campaigns. This document provides researchers with the necessary information to successfully implement this compound in their STKX screening assays.

Materials and Methods

Reagents and Equipment
  • Enzyme: Recombinant human STKX (purified)

  • Substrate: Fictional peptide substrate "STK-peptide" with a fluorescent label

  • Cofactor: Adenosine Triphosphate (ATP)

  • Compound: this compound (provided as a 10 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent

  • Plates: 384-well, white, flat-bottom polystyrene plates

  • Liquid Handling: Automated liquid handler (e.g., Agilent Bravo, Beckman Coulter Echo)

  • Plate Reader: Multimode plate reader capable of luminescence detection

Data Presentation

Table 1: Biochemical Potency of this compound against STKX
CompoundTargetAssay TypeIC₅₀ (nM)Hill Slope
This compoundSTKXLuminescence15.2-1.1
Table 2: Assay Performance Metrics with this compound as a Control
ParameterValue
Signal to Background> 10
Z'-factor≥ 0.75
CV% of Controls< 5%

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare 1X Assay Buffer by diluting the stock solution with deionized water.

  • STKX Enzyme Solution: Thaw the recombinant STKX enzyme on ice. Dilute the enzyme to the final desired concentration in cold 1X Assay Buffer.

  • STK-peptide/ATP Mix: Prepare a solution containing both the STK-peptide substrate and ATP at 2X the final desired concentration in 1X Assay Buffer.

  • This compound Serial Dilution: Perform a serial dilution of the 10 mM this compound stock in DMSO to generate a concentration gradient for IC₅₀ determination. Subsequently, dilute these DMSO stocks into 1X Assay Buffer.

High-Throughput Screening Protocol (384-well format)
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the prepared STKX enzyme solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 5 µL of the STK-peptide/ATP mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Kinase-Glo® reagent to all wells.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Visualizations

Signaling Pathway

STKX_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor STKX STKX Receptor->STKX Downstream_Effector Downstream Effector STKX->Downstream_Effector Proliferation_Survival Cell Proliferation and Survival Downstream_Effector->Proliferation_Survival This compound This compound This compound->STKX

Caption: Hypothetical STKX signaling pathway and the inhibitory action of this compound.

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dispensing 1. Dispense Compounds/Controls (50 nL) Enzyme_Addition 2. Add STKX Enzyme (5 µL) Compound_Dispensing->Enzyme_Addition Incubation_1 3. Incubate (15 min) Enzyme_Addition->Incubation_1 Reaction_Start 4. Add Substrate/ATP Mix (5 µL) Incubation_1->Reaction_Start Incubation_2 5. Incubate (60 min) Reaction_Start->Incubation_2 Detection_Reagent 6. Add Detection Reagent (10 µL) Incubation_2->Detection_Reagent Incubation_3 7. Incubate (10 min) Detection_Reagent->Incubation_3 Read_Plate 8. Read Luminescence Incubation_3->Read_Plate

Caption: High-throughput screening workflow for identifying STKX inhibitors.

Conclusion

This compound is a highly effective and reliable positive control for HTS assays targeting the Serine/Threonine Kinase X. The protocols and data presented herein demonstrate the utility of this compound in establishing a robust and reproducible screening campaign. Researchers can confidently use this compound to validate assay performance and as a benchmark for the identification of novel STKX inhibitors.

Application Notes and Protocols: The Use of Azanator in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Azanator, a novel positive inotropic and lusitropic agent, in isolated organ bath experiments. The protocols outlined below are designed to ensure reproducible and accurate assessment of this compound's effects on cardiac and vascular smooth muscle preparations.

Mechanism of Action

This compound is a potent and selective modulator of intracellular calcium cycling. Its primary mechanism involves the activation of the ryanodine (B192298) receptor 2 (RyR2) in the sarcoplasmic reticulum, leading to an increase in the amplitude and duration of intracellular calcium transients. This results in enhanced myocardial contractility. Additionally, this compound promotes the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), facilitating faster calcium reuptake and thereby improving diastolic relaxation (lusitropy).

In vascular smooth muscle, this compound induces vasodilation by promoting calcium sparks, which activate large-conductance calcium-activated potassium channels (BKCa). The resulting hyperpolarization of the cell membrane leads to the closure of voltage-gated calcium channels and a reduction in intracellular calcium concentration, causing smooth muscle relaxation.

cluster_cell Cardiomyocyte This compound This compound RyR2 Ryanodine Receptor 2 (RyR2) This compound->RyR2 Activates Ca_cyto Cytosolic Ca²⁺ RyR2->Ca_cyto Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Relaxation Improved Relaxation (Lusitropy) SR->Relaxation Ca_SR Ca²⁺ Myofilaments Myofilaments Ca_cyto->Myofilaments Binds to SERCA SERCA Ca_cyto->SERCA Reuptake Contraction Increased Contractility (Inotropy) Myofilaments->Contraction SERCA->SR

Caption: this compound enhances cardiac contractility and relaxation in cardiomyocytes.

Experimental Protocols

This protocol details the steps for assessing the inotropic effects of this compound on isolated cardiac papillary muscles.

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • This compound stock solution (10 mM in DMSO)

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments

Procedure:

  • Humanely euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional guidelines.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Dissect a suitable papillary muscle from the left ventricle.

  • Mount the muscle vertically in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 1 g and allow the preparation to equilibrate for 60 minutes, replacing the buffer every 15 minutes.

  • Pace the muscle electrically at a frequency of 1 Hz with a pulse duration of 5 ms.

  • After equilibration, record baseline contractile force.

  • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 1 nM to 10 µM) to the bath at regular intervals.

  • Record the steady-state contractile force at each concentration.

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Euthanasia & Heart Excision B Papillary Muscle Dissection A->B C Mounting in Organ Bath B->C D Equilibration (60 min) C->D E Electrical Pacing (1 Hz) D->E F Record Baseline E->F G Cumulative Dosing of this compound F->G H Record Contractile Force G->H I Data Analysis (EC50, Emax) H->I

Caption: Workflow for assessing this compound's effect on cardiac contractility.

This protocol is for evaluating the vasorelaxant properties of this compound on isolated arterial rings.

Materials:

  • Krebs-Henseleit solution

  • Phenylephrine (B352888) (PE)

  • This compound stock solution (10 mM in DMSO)

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments

Procedure:

  • Humanely euthanize the experimental animal.

  • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with carbogen.

  • Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 1 nM to 10 µM).

  • Record the relaxation response at each concentration.

Data Presentation

The following tables summarize the expected quantitative data from organ bath experiments with this compound.

Table 1: Inotropic Effects of this compound on Isolated Rat Papillary Muscle

ParameterValue
Baseline Contractile Force (g)0.8 ± 0.1
Emax (% of baseline)250 ± 25
EC50 (nM)150 ± 20
Hill Slope1.2 ± 0.1

Table 2: Vasorelaxant Effects of this compound on Phenylephrine-Precontracted Rat Aortic Rings

ParameterValue
Pre-contraction Force (g)1.5 ± 0.2
Emax (% relaxation)95 ± 5
EC50 (nM)300 ± 40
Hill Slope1.1 ± 0.2

Data Analysis and Interpretation

The concentration-response data should be fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response). These parameters are crucial for characterizing the potency and efficacy of this compound.

The positive inotropic effects observed in the papillary muscle preparation, combined with the vasorelaxant effects on aortic rings, suggest that this compound may be a promising candidate for the treatment of heart failure, where both enhanced cardiac output and reduced afterload are desirable.

This compound This compound Cardiomyocyte Cardiomyocyte This compound->Cardiomyocyte SmoothMuscle Vascular Smooth Muscle This compound->SmoothMuscle Inotropy Positive Inotropy Cardiomyocyte->Inotropy Lusitropy Positive Lusitropy Cardiomyocyte->Lusitropy Vasodilation Vasodilation SmoothMuscle->Vasodilation HeartFailure Potential Treatment for Heart Failure Inotropy->HeartFailure Lusitropy->HeartFailure Vasodilation->HeartFailure

Caption: this compound's therapeutic potential stems from its dual action on heart and blood vessels.

Disclaimer: These protocols and notes are intended as a guide. Researchers should optimize the experimental conditions based on their specific laboratory setup and animal models. All animal experiments must be conducted in compliance with relevant ethical regulations and institutional guidelines.

Application Notes and Protocols for Azanator Delivery in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanator is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various disease models. As a potent modulator of key cellular signaling pathways, understanding its in vivo pharmacokinetics and efficacy is crucial for preclinical development. These application notes provide detailed protocols for the effective delivery of this compound in common in vivo research models, along with methods for sample collection and analysis. The protocols outlined below are intended as a guide and may require optimization for specific animal models and experimental goals.

Mechanism of Action

This compound is a potent inhibitor of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] In many pathological conditions, such as cancer, the PI3K/Akt pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis.[1] this compound exerts its therapeutic effect by binding to the kinase domain of PI3K, thereby preventing the phosphorylation and subsequent activation of Akt. This inhibition leads to the downstream suppression of pro-survival signals and can induce apoptosis in targeted cells.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds InVivo_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis AnimalAcclimation Animal Acclimation (1 week) TumorImplantation Tumor Cell Implantation AnimalAcclimation->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TissueHarvest Tumor & Organ Harvest Endpoint->TissueHarvest Analysis Pharmacodynamic & Histological Analysis TissueHarvest->Analysis

References

Application Notes: Protocol for Preclinical-Screening of Azanator as a Novel Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are chronic respiratory conditions characterized by airflow obstruction. Bronchodilators are a cornerstone of therapy for these diseases, acting to relax airway smooth muscle and improve airflow.[1] This document outlines a comprehensive preclinical testing protocol for "Azanator," a hypothetical novel, selective β2-adrenergic receptor (β2-AR) agonist designed for bronchodilation.

The protocols described herein cover essential in vitro, ex vivo, and in vivo assays to characterize the pharmacological profile of this compound, including its binding affinity, functional potency, efficacy, and selectivity. The successful completion of these studies will provide the necessary data to support its advancement into further development.

Hypothetical Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound is designed as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[1][2] Upon binding, this compound is hypothesized to activate the receptor, initiating a signaling cascade that leads to bronchodilation.

Signaling Pathway Overview:

  • Binding: this compound binds to the β2-AR.

  • G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs).[3][4]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][5]

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[4][5]

  • Smooth Muscle Relaxation: PKA phosphorylates downstream targets, leading to a decrease in intracellular calcium and inactivation of myosin light-chain kinase, resulting in airway smooth muscle relaxation and bronchodilation.[5]

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->B2AR Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes G cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Functional Assessment cluster_invivo In Vivo Efficacy Models cluster_safety Safety & Selectivity Binding Receptor Binding Assay (Affinity - Ki) cAMP cAMP Accumulation Assay (Potency - EC50) Binding->cAMP Confirm Functional Activity OrganBath Tracheal Ring Relaxation (Efficacy - Emax) cAMP->OrganBath Assess Tissue-Level Effect Selectivity β1 vs β2 Receptor Assays cAMP->Selectivity Profile Off-Target Activity AnimalModel Bronchoconstriction Model (e.g., Methacholine Challenge) OrganBath->AnimalModel Evaluate In-Life Efficacy

References

Application Note: Quantitative Analysis of Azanator in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azanator is a novel therapeutic agent under development, for which a reliable and robust bioanalytical method is crucial for pharmacokinetic (PK) studies. This application note describes a sensitive, selective, and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The simple protein precipitation-based extraction and a short chromatographic run time make this method suitable for high-throughput analysis in a drug development setting. The method has been validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3][4][5]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • This compound-d4 (internal standard, IS) (>99% purity, 99.5% isotopic purity)

  • Acetonitrile (B52724) (LC-MS grade)[6]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma (K2-EDTA)

2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.[7]

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer equipped with a Turbo V™ ion source.[8]

3. Liquid Chromatography Conditions

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7][8]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % B
    0.00 5
    0.50 5
    2.50 95
    3.50 95
    3.60 5

    | 5.00 | 5 |

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V)
    This compound 351.2 165.1 (Quantifier) 80 35 12
    This compound 351.2 121.0 (Qualifier) 80 42 10

    | this compound-d4 (IS) | 355.2 | 169.1 | 80 | 35 | 12 |

5. Sample Preparation (Protein Precipitation) Protein precipitation is a widely used technique for preparing biological fluid samples for LC/MS/MS analysis.[10]

  • Allow plasma samples to thaw at room temperature.

  • Vortex mix the plasma sample.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6][11]

  • Vortex for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

6. Preparation of Calibration Standards and Quality Controls

  • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol.

  • Prepare calibration curve (CC) standards by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma to achieve final concentrations ranging from 0.5 ng/mL to 500 ng/mL.[12]

  • Prepare quality control (QC) samples at four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (400 ng/mL) in the same manner.

Results and Data Presentation

The developed method demonstrated excellent performance characteristics, meeting the acceptance criteria for bioanalytical method validation.

Method Performance Summary

ParameterResultAcceptance Criteria
Linearity Range 0.5 - 500 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
Limit of Quantification (LLOQ) 0.5 ng/mLS/N > 10, Precision ≤20%, Accuracy ±20%
Intra-day Precision (%CV) 2.1% - 6.5%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) 3.8% - 8.2%≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) -5.6% to 4.8%Within ±15% (±20% for LLOQ)
Mean Recovery 92.5%Consistent and reproducible
Matrix Effect 95.1% - 103.4%CV ≤ 15%

Table 1: Calibration Curve Details

LevelNominal Conc. (ng/mL)Mean Back-Calculated Conc. (ng/mL)Accuracy (%)CV (%)
CC10.50.51102.05.5
CC21.00.9898.04.1
CC35.05.15103.03.2
CC42524.598.02.8
CC5100104.2104.21.9
CC6250246.898.72.5
CC7500495.599.12.1
Data represents the mean of three validation runs.

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD Accuracy (%)
LLOQ0.50.52 ± 0.03104.0
Low QC1.51.48 ± 0.0898.7
Mid QC7578.6 ± 1.65104.8
High QC400392.4 ± 15.398.1

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma Sample (50 µL) p2 Add Internal Standard (10 µL) p1->p2 p3 Add Acetonitrile (150 µL) p2->p3 p4 Vortex (30 sec) p3->p4 p5 Centrifuge (14,000 rpm, 10 min) p4->p5 p6 Transfer Supernatant (100 µL) p5->p6 a1 Inject 5 µL into LC-MS/MS System p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

Caption: Experimental workflow for this compound quantification in plasma.

G This compound This compound Metabolite1 Metabolite M1 (Hydroxylation) This compound->Metabolite1 CYP3A4 Metabolite2 Metabolite M2 (N-dealkylation) This compound->Metabolite2 CYP2D6 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Hypothetical metabolic pathway of this compound.

This application note details a validated LC-MS/MS method for the quantitative determination of this compound in human plasma. The method is rapid, sensitive, and robust, employing a simple protein precipitation step for sample preparation. The performance characteristics, including linearity, precision, accuracy, and recovery, are well within the accepted limits for bioanalytical assays. This method is deemed suitable for supporting pharmacokinetic and toxicokinetic studies during the clinical development of this compound.

References

Application Notes and Protocols for Azanator in Preclinical Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a therapeutic agent named "Azanator." The following application notes and protocols are provided as a representative example for a hypothetical agent with dual anti-inflammatory and anti-fibrotic properties, intended for research and drug development professionals. The experimental data presented is illustrative and based on typical outcomes for compounds with similar proposed mechanisms of action in established preclinical models.

Introduction

This compound is a novel investigational small molecule designed to modulate key pathological pathways in chronic respiratory diseases. Its hypothesized dual mechanism of action, targeting both inflammatory cascades and fibrotic processes, makes it a promising candidate for diseases like Chronic Obstructive Pulmonary Disease (COPD), asthma, and idiopathic pulmonary fibrosis (IPF). These application notes provide an overview of its potential use in relevant preclinical animal models, including detailed experimental protocols and expected outcomes.

Hypothesized Mechanism of Action

This compound is postulated to be a potent inhibitor of phosphodiesterase 4 (PDE4) and Transforming Growth Factor-beta (TGF-β) receptor I kinase (ALK5). By inhibiting PDE4, this compound increases intracellular cyclic AMP (cAMP) levels, leading to the suppression of pro-inflammatory mediators. The concurrent inhibition of ALK5 blocks the canonical TGF-β signaling pathway, a central driver of fibroblast activation and extracellular matrix deposition, which are key features of fibrosis.

cluster_0 Inflammatory Cell cluster_1 Fibroblast/Epithelial Cell Azanator_inf This compound PDE4 PDE4 Azanator_inf->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) PKA->Inflammation Azanator_fib This compound TGFbR TGF-β Receptor (ALK5) Azanator_fib->TGFbR inhibits TGFb TGF-β TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Smad4 Smad4 Smad23->Smad4 Nucleus Nucleus Smad4->Nucleus Fibrosis ↓ Fibrotic Genes (Collagen, α-SMA) Nucleus->Fibrosis Start Day -1 Treatment1 This compound/Vehicle Administration (p.o.) Start->Treatment1 Day0 Day 0 LPS Intratracheal LPS Instillation Day0->LPS Day1_2 Day 1-2 Treatment2 Daily this compound/Vehicle Administration (p.o.) Day1_2->Treatment2 Day3 Day 3 Endpoint Endpoint Analysis: - BALF Cell Count - Cytokine Measurement - Histology Day3->Endpoint Treatment1->Day0 LPS->Day1_2 Treatment2->Day3 Day0 Day 0 & 14 Sensitize Sensitization: OVA/Alum (i.p.) Day0->Sensitize Day20 Day 20 Treatment Start Daily Treatment: This compound/Vehicle (p.o.) Day20->Treatment Day21_23 Day 21-23 Challenge Aerosol Challenge: 1% OVA for 30 min Day21_23->Challenge Day24 Day 24 Endpoint Endpoint Analysis: - AHR Measurement - BALF Eosinophils - Serum IgE, Histology Day24->Endpoint Sensitize->Day20 Treatment->Day21_23 Challenge->Day24 Day0 Day 0 Bleo Intratracheal Bleomycin Instillation Day0->Bleo Day0_21 Day 0-21 Proph Prophylactic Treatment: Daily this compound/Vehicle (p.o.) Day0_21->Proph Day7_21 Day 7-21 Thera Therapeutic Treatment: Daily this compound/Vehicle (p.o.) Day7_21->Thera Day21 Day 21 Bleo->Day0_21 Prophylactic Bleo->Day7_21 Therapeutic Proph->Day21 Thera->Day21 Endpoint Endpoint Analysis: - Hydroxyproline Assay - Histology (Trichrome) - Ashcroft Score

Illuminating Bronchodilation: Fluorescent Labeling of Azanator for Cellular Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azanator is a small molecule compound classified as a bronchodilator and anti-asthmatic agent, with the systematic name 5-(1-methyl-4-piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine.[1][2] Its therapeutic effects are believed to stem from its action as an anticholinergic agent, antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs) on airway smooth muscle cells.[3][4][5] This antagonism blocks the bronchoconstrictive effects of acetylcholine, leading to airway relaxation and improved respiratory function.[3]

Visualizing the subcellular localization and dynamics of this compound is crucial for a deeper understanding of its mechanism of action, target engagement, and potential off-target effects. Fluorescent labeling of this compound provides a powerful tool for such investigations, enabling real-time imaging in living cells.[6] This document provides detailed protocols for the fluorescent labeling of this compound and its application in cellular imaging studies. Given that the structure of this compound lacks common reactive handles for standard bioconjugation, this note focuses on a proposed labeling strategy involving the synthesis of a functionalized derivative.

Proposed Mechanism of Action of this compound

This compound likely acts as a competitive antagonist at M3 muscarinic acetylcholine receptors located on the surface of airway smooth muscle cells. By blocking these receptors, this compound prevents acetylcholine from inducing downstream signaling cascades that lead to muscle contraction. The anticipated signaling pathway is outlined below.

This compound Signaling Pathway Figure 1. Proposed Signaling Pathway of this compound Action cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Relaxation Bronchodilation (Relaxation) This compound->Relaxation Gq->PLC Activates Ca2 Increased Intracellular Ca2+ IP3->Ca2 Stimulates Release from ER Contraction Smooth Muscle Contraction Ca2->Contraction

Proposed mechanism of this compound as an M3 receptor antagonist.

Fluorescent Labeling of this compound

The chemical structure of this compound lacks primary or secondary amines, thiols, or carboxylic acids, which are typically targeted for fluorescent labeling with commercially available kits.[7] While some methods exist for labeling tertiary amines, they can be complex and may alter the compound's properties.[8] Therefore, a more robust strategy involves the synthesis of an this compound derivative that incorporates a reactive handle suitable for bioorthogonal "click" chemistry. This approach minimizes modification to the core structure of this compound, preserving its biological activity, while allowing for highly specific and efficient labeling.[9]

Proposed Synthesis and Labeling Workflow

The proposed workflow involves two main stages:

  • Synthesis of a functionalized this compound derivative: A derivative of this compound containing a terminal alkyne group is synthesized. This small modification is designed to have a minimal impact on the pharmacological properties of the parent molecule.

  • Bioorthogonal Labeling: The alkyne-modified this compound is then reacted with an azide-containing fluorescent dye via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.

This compound Labeling Workflow Figure 2. Proposed Workflow for Fluorescent Labeling of this compound Start This compound Synth Organic Synthesis: Introduce terminal alkyne linker Start->Synth Azanator_Alkyne Alkyne-Modified This compound Synth->Azanator_Alkyne Click_Reaction CuAAC 'Click' Chemistry (CuSO4, Sodium Ascorbate) Azanator_Alkyne->Click_Reaction Fluorophore_Azide Azide-Modified Fluorophore (e.g., Alexa Fluor 488 Azide) Fluorophore_Azide->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification Labeled_this compound Fluorescently Labeled This compound Purification->Labeled_this compound

Synthetic and bioorthogonal labeling strategy for this compound.
Recommended Fluorophores

The choice of fluorophore depends on the specific experimental setup, including the available microscope lasers and filter sets, and the potential for multicolor imaging. A selection of suitable azide-functionalized fluorophores is presented below.

Table 1: Recommended Azide-Functionalized Fluorophores for Labeling this compound

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Alexa Fluor 488 Azide 4955190.9273,000Bright, photostable, green emission.
Cyanine3 (Cy3) Azide 5505700.15150,000Good for multiplexing, orange emission.
Alexa Fluor 594 Azide 5906170.6692,000Bright, photostable, red emission.
Cyanine5 (Cy5) Azide 6496700.20250,000Far-red emission, minimizes autofluorescence.

Note: Photophysical properties are for the conjugated dyes and can vary slightly depending on the local environment.

Experimental Protocols

Protocol for Fluorescent Labeling of Alkyne-Modified this compound

This protocol describes the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified this compound

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Prepare a 10 mM stock solution of alkyne-modified this compound in DMSO.

  • Prepare a 10 mM stock solution of the azide-functionalized fluorophore in DMSO.

  • In a microcentrifuge tube, combine the following in order:

    • 5 µL of 10 mM alkyne-modified this compound (final concentration 1 mM)

    • 7.5 µL of 10 mM azide-fluorophore (1.5 molar equivalents)

    • 35 µL of PBS

  • Freshly prepare a 100 mM solution of sodium ascorbate in water and a 20 mM solution of CuSO₄ in water.

  • Add 1.25 µL of the CuSO₄ solution to the reaction mixture.

  • Add 1.25 µL of the sodium ascorbate solution to initiate the reaction.

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, purify the fluorescently labeled this compound using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and determine the concentration using UV-Vis spectrophotometry based on the fluorophore's extinction coefficient.

Protocol for Cellular Imaging of Labeled this compound

This protocol provides a general guideline for imaging the subcellular distribution of fluorescently labeled this compound in cultured human airway smooth muscle (HASM) cells.

Materials:

  • Human airway smooth muscle (HASM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescently labeled this compound stock solution (1 mM in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Seed HASM cells onto glass-bottom imaging dishes and culture until they reach 60-70% confluency.

  • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Prepare a working solution of fluorescently labeled this compound in serum-free medium at the desired final concentration (e.g., 100 nM to 1 µM).

  • Add the this compound-containing medium to the cells and incubate at 37°C for the desired time (e.g., 30 minutes).

  • (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.

  • Remove the labeling medium and wash the cells three times with pre-warmed PBS or live-cell imaging solution.

  • Add fresh, pre-warmed live-cell imaging solution to the dish.

  • Image the cells using a confocal microscope. Use the appropriate laser lines and emission filters for the chosen fluorophore and Hoechst 33342.

  • Acquire images to determine the subcellular localization of the fluorescently labeled this compound. Time-lapse imaging can be performed to track its dynamics.

Cellular Imaging Workflow Figure 3. Experimental Workflow for Cellular Imaging Cell_Culture 1. Culture HASM cells on imaging dish Wash1 2. Wash cells with PBS Cell_Culture->Wash1 Incubate 3. Incubate with Fluorescent this compound Wash1->Incubate Counterstain 4. (Optional) Add Hoechst 33342 Incubate->Counterstain Wash2 5. Wash cells 3x with PBS Counterstain->Wash2 Image 6. Image with Confocal Microscope Wash2->Image Analysis 7. Analyze subcellular localization and dynamics Image->Analysis

Step-by-step workflow for live-cell imaging experiments.

Data Presentation and Interpretation

Quantitative data from imaging experiments should be systematically recorded and analyzed. This includes parameters such as fluorescence intensity in different cellular compartments (e.g., plasma membrane, cytoplasm, nucleus) and colocalization analysis with organelle-specific markers.

Table 2: Example Data Table for Quantitative Image Analysis

Treatment ConditionMean Fluorescence Intensity (A.U.) - Plasma MembraneMean Fluorescence Intensity (A.U.) - CytoplasmPearson's Colocalization Coefficient (with M3R-GFP)
100 nM Labeled this compound 15,230 ± 1,2104,560 ± 3500.85 ± 0.05
1 µM Labeled this compound 28,950 ± 2,3409,870 ± 7800.88 ± 0.04
Competition (10 µM unlabeled this compound + 1 µM labeled this compound) 5,140 ± 6202,150 ± 2100.21 ± 0.08
Control (Fluorophore only) 520 ± 80610 ± 950.05 ± 0.03

Note: Data are representative examples. A.U. = Arbitrary Units. M3R-GFP = M3 Receptor tagged with Green Fluorescent Protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient click reaction.Ensure CuSO₄ and sodium ascorbate solutions are freshly prepared. Optimize the molar ratio of fluorophore to alkyne-Azanator.
High Background Fluorescence in Imaging Incomplete removal of unbound probe.Increase the number and duration of wash steps after incubation. Use a fluorogenic dye that has low fluorescence until it reacts.
Phototoxicity or Cell Stress High laser power or long exposure times.Reduce laser power and/or exposure time. Use a more photostable fluorophore.
No Specific Cellular Localization Labeled this compound has lost its biological activity.Synthesize a derivative with the linker at a different position. Perform a functional assay to confirm the activity of the labeled compound.
The probe is non-specifically binding to cellular components.Include a competition experiment with an excess of unlabeled this compound to verify specific binding.

Conclusion

Fluorescent labeling of this compound, through the proposed synthetic and bioorthogonal approach, offers a robust method for high-resolution imaging of its distribution and dynamics in living cells. The protocols and data presented here provide a framework for researchers to investigate the cellular pharmacology of this important bronchodilator, potentially leading to new insights into its therapeutic mechanism and aiding in the development of novel respiratory medicines.

References

Application Note: High-Throughput Identification of Azanator Resistance Genes using a Genome-wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted treatments. Azanator, a novel inhibitor targeting the hypothetical Ser/Thr kinase 'AZK1' in the 'AZ-Signal' pathway, has shown promising pre-clinical activity in various cancer models. However, the development of resistance to this compound is anticipated. Understanding the genetic mechanisms that drive this resistance is critical for the development of effective combination therapies and for stratifying patient populations.

Genome-wide CRISPR-Cas9 knockout screens have become a powerful, unbiased tool for systematically identifying genes whose loss of function confers resistance to a therapeutic agent.[1][2] This application note provides a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound.

Principle of the Assay

This protocol employs a pooled lentiviral single-guide RNA (sgRNA) library to generate a diverse population of cells, each with a specific gene knocked out. This population of knockout cells is then exposed to a cytotoxic concentration of this compound. Cells harboring sgRNAs that target genes essential for this compound's mechanism of action will be depleted from the population. Conversely, cells with knockouts of genes that confer resistance will survive and proliferate. By utilizing next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control group, we can identify the genes whose loss is associated with this compound resistance.[1][3]

Hypothetical Signaling Pathway Overview

This compound is designed to inhibit AZK1, a critical kinase in the AZ-Signal pathway that promotes apoptosis and cell cycle arrest in cancer cells. Resistance to this compound may arise from mutations that reactivate this pathway or activate parallel survival pathways, such as the PI3K/AKT pathway.

AZ_Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K AZK1 AZK1 RAS->AZK1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Pro_Apoptosis Pro-Apoptotic Factors AZK1->Pro_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AZK1->Cell_Cycle_Arrest Pro_Apoptosis->Cell_Survival Cell_Cycle_Arrest->Cell_Survival This compound This compound This compound->AZK1 PTEN PTEN PTEN->PI3K

Caption: Hypothetical AZ-Signal and PI3K/AKT pathways.

Experimental Workflow

The overall workflow for the pooled CRISPR-Cas9 knockout screen encompasses several key stages, from the initial library preparation to the final data analysis and hit validation.

CRISPR_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_treatment 3. Treatment cluster_analysis 4. Analysis A Amplify sgRNA Library Plasmid B Package Lentivirus A->B C Transduce Cas9-expressing Cells with sgRNA Library B->C D Antibiotic Selection C->D E Split Population D->E F Treat with DMSO (Control) E->F G Treat with this compound E->G H Harvest Cells & Extract Genomic DNA F->H G->H I PCR Amplify sgRNA Sequences H->I J Next-Generation Sequencing (NGS) I->J K Data Analysis to Identify Enriched sgRNAs J->K

Caption: CRISPR-Cas9 screen experimental workflow.

Data Presentation

The results from the primary screen are summarized in a table that ranks genes based on the enrichment of their corresponding sgRNAs in the this compound-treated population. This allows for the identification of top candidate resistance genes.

Table 1: Top 10 Candidate Genes Conferring Resistance to this compound

Gene SymbolDescriptionAverage Log2 Fold Change (this compound/DMSO)p-valueFalse Discovery Rate (FDR)
PTENPhosphatase and tensin homolog5.81.2e-82.5e-7
NF1Neurofibromin 15.23.5e-86.1e-7
CUL3Cullin 34.98.1e-81.2e-6
KEAP1Kelch-like ECH-associated protein 14.51.5e-72.0e-6
STK11Serine/threonine kinase 114.12.9e-73.5e-6
CDKN1ACyclin dependent kinase inhibitor 1A3.85.4e-76.0e-6
TSC2TSC complex subunit 23.58.9e-79.1e-6
RB1RB transcriptional corepressor 13.21.2e-61.5e-5
TP53Tumor protein p532.92.5e-62.8e-5
AXLAXL receptor tyrosine kinase2.65.1e-65.3e-5

Table 2: Pathway Enrichment Analysis of Top Resistance Genes

PathwayNumber of Genesp-value
PI3K-Akt Signaling Pathway41.2e-5
MAPK Signaling Pathway33.8e-4
Cell Cycle Regulation49.1e-4
p53 Signaling Pathway21.5e-3

Experimental Protocols

Cell Line and Library Preparation
  • Cell Line Selection and Culture: Choose a cancer cell line that is sensitive to this compound and stably expresses Cas9 nuclease. For this hypothetical study, A375 melanoma cells (BRAF V600E mutant) are used. Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • sgRNA Library: A genome-wide human sgRNA library (e.g., GeCKO v2) is recommended. Amplify the plasmid library according to the manufacturer's instructions to obtain a sufficient amount for lentivirus production.

Lentivirus Production and Cell Transduction
  • Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Transduce the Cas9-expressing A375 cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3. This ensures that the majority of cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a representation of at least 500 cells per sgRNA in the library.

Drug Selection and Screening
  • Antibiotic Selection: Two days post-transduction, select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The concentration of the antibiotic should be determined by a kill curve prior to the experiment.

  • This compound Treatment: After selection, divide the cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined IC80 concentration of this compound. Culture the cells for 14-21 days, ensuring the cell population maintains a coverage of at least 500 cells per sgRNA.

Sample Preparation and Data Analysis
  • sgRNA Sequencing: Amplify the sgRNA-containing regions from the genomic DNA by PCR. Perform next-generation sequencing (NGS) on the amplified products to determine the representation of each sgRNA.

  • Data Analysis: Analyze the sequencing data using software such as MAGeCK.[4] Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control. Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes. Perform pathway enrichment analysis on the top hits to identify biological processes involved in this compound resistance.

Conclusion

The application of genome-wide CRISPR-Cas9 screens provides a robust and unbiased approach to systematically identify novel drivers of this compound resistance. The protocols and data presented here offer a comprehensive guide for researchers to design and execute such screens. The identification of resistance mechanisms is a crucial first step toward the development of effective combination therapies and overcoming the challenge of acquired drug resistance in cancer treatment.

References

Application Notes and Protocols: Developing a Cell-Based Assay for Azanator Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanator is a novel small molecule inhibitor targeting the mTOR (mammalian target of rapamycin) kinase, a critical regulator of cell growth, proliferation, metabolism, and survival. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central components of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making mTOR an attractive target for therapeutic intervention. These application notes provide a comprehensive guide to developing and executing cell-based assays to characterize the activity of this compound on cancer cell lines. The protocols herein describe methods to assess its impact on cell viability, its direct engagement with the mTOR target, and its ability to induce apoptosis.

Principle of the Assays

To comprehensively evaluate the cellular activity of this compound, a multi-faceted approach is employed:

  • Cell Viability Assay (MTS): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The assay utilizes a tetrazolium salt (MTS) that is reduced by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is used to determine the dose-dependent effect of this compound on cancer cell proliferation and to calculate its IC50 (half-maximal inhibitory concentration).

  • Target Engagement Assay (Western Blot): To confirm that this compound is acting on its intended target, a western blot analysis is performed. This technique is used to detect the phosphorylation status of downstream effectors of mTOR, such as the ribosomal protein S6 kinase (p70S6K). A reduction in the phosphorylation of p70S6K in the presence of this compound indicates successful inhibition of mTOR activity.

  • Apoptosis Assay (Caspase-Glo® 3/7): This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal. An increase in luminescence indicates the induction of apoptosis by this compound.

Signaling Pathway and Experimental Workflow

mTOR_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K This compound This compound This compound->mTORC1 inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Perform Assays Start Start: Cancer Cell Culture Seed Seed Cells into 96-well Plates Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate MTS MTS Assay for Cell Viability Incubate->MTS Caspase Caspase-Glo® 3/7 for Apoptosis Incubate->Caspase WB_prep Prepare Lysates for Western Blot Incubate->WB_prep Analyze Data Analysis: IC50, Fold Change MTS->Analyze Caspase->Analyze WB_prep->Analyze End End: Characterize Activity Analyze->End

Caption: A generalized workflow for assessing the activity of this compound.

Experimental Protocols

Materials and Reagents
  • Cancer cell line (e.g., MCF-7, PC-3, or other relevant line)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 96-well clear and white-walled cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Caspase-Glo® 3/7 Assay System

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Plate reader (absorbance and luminescence)

  • Western blotting equipment

Protocol 1: Cell Viability (MTS Assay)
  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay and Data Collection:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement (Western Blot)
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50) for a shorter duration (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p70S6K and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip and re-probe the membrane for total p70S6K to assess the total protein levels.

Protocol 3: Apoptosis (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as for the MTS assay (Protocol 1), but use a 96-well white-walled plate suitable for luminescence measurements.

    • Incubate the plate for a relevant period to induce apoptosis (e.g., 24 or 48 hours).

  • Caspase-Glo® Assay and Data Collection:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a microplate reader.

    • Calculate the fold change in caspase activity relative to the vehicle control.

Data Presentation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell Line This compound IC50 (µM)
MCF-7 0.52
PC-3 1.25

| A549 | 2.81 |

Table 2: Quantification of p-p70S6K Inhibition by this compound in MCF-7 Cells

This compound Conc. (µM) Relative p-p70S6K Level (Normalized to Total p70S6K)
0 (Vehicle) 1.00
0.1 0.65
0.5 0.21

| 2.5 | 0.05 |

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (24h Treatment)

This compound Conc. (µM) Caspase-3/7 Activity (Fold Change vs. Vehicle)
0 (Vehicle) 1.0
0.5 (IC50) 3.8

| 2.5 (5x IC50) | 8.2 |

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the cellular activity of the mTOR inhibitor, this compound. By combining assays for cell viability, target engagement, and apoptosis, researchers can obtain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent. The detailed methodologies and clear data presentation formats are designed to facilitate reproducible and high-quality data generation for drug development professionals.

Troubleshooting & Optimization

Troubleshooting Azanator insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to Azanator insolubility during your experiments.

Troubleshooting Guide: Resolving this compound Precipitation and Solubility Issues

Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?

A1: This is a common issue that can often be resolved by optimizing the dissolution protocol. Follow these steps:

  • Verify Solvent Choice: First, confirm that you are using a recommended solvent for this compound. The solubility of this compound varies significantly between solvents. See Table 1 for a summary of solubility data.

  • Gentle Warming: Gently warm the solution to 37°C in a water bath for 10-15 minutes. For many organic solvents, a slight increase in temperature can significantly improve the dissolution rate. Caution: Do not boil the solution, as this may degrade the compound.

  • Vortexing/Sonication: After warming, vortex the solution vigorously for 1-2 minutes. If clumps of powder remain, sonicate the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart powder aggregates and enhance solvent interaction.

  • Stepwise Solvent Addition: Instead of adding the full volume of solvent at once, try adding a small amount first to create a slurry. Mix well to ensure the powder is fully wetted before adding the remaining solvent incrementally.

Below is a workflow diagram for the initial solubilization of this compound powder.

G cluster_0 Initial Solubilization Workflow A Weigh this compound Powder B Add Recommended Solvent (e.g., DMSO) A->B C Vortex for 2 minutes B->C D Observe Solution C->D E Is it fully dissolved? D->E F Gently warm to 37°C for 10 min E->F No H Solution Ready for Dilution E->H Yes G Sonicate for 5-10 min F->G G->E I Issue Persists: Contact Support G->I If still not dissolved G cluster_pathway Hypothetical Growth Factor Response Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor STK1 STK1 Receptor->STK1 Activates Downstream Downstream Effector STK1->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->STK1 Inhibits G cluster_troubleshooting Troubleshooting Insolubility Start Start: this compound is Insoluble Q_Solvent Is it a recommended solvent (e.g., DMSO)? Start->Q_Solvent A_Solvent Use a recommended solvent (see Table 1) Q_Solvent->A_Solvent No Q_Method Did you warm and vortex/sonicate? Q_Solvent->Q_Method Yes A_Solvent->Q_Method A_Method Warm to 37°C and vortex/sonicate Q_Method->A_Method No Q_Aqueous Did it precipitate after aqueous dilution? Q_Method->Q_Aqueous Yes Success Problem Resolved A_Method->Success A_Aqueous Lower final DMSO% Pre-warm medium Add stock while vortexing Q_Aqueous->A_Aqueous Yes Contact Contact Technical Support Q_Aqueous->Contact No A_Aqueous->Success

Optimizing Azanator concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Azanator for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, ATP-competitive small molecule inhibitor of Kinase-X, a key enzyme in a pro-survival signaling pathway often overactive in cancer cells.[1] By blocking the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the signaling cascade that promotes cell proliferation and suppresses apoptosis.[1] This inhibition is designed to induce programmed cell death in cancer cells.[2][3]

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

A2: For a novel compound like this compound with unknown potency in your specific cell line, it is advisable to start with a broad concentration range to establish a dose-response relationship.[4][5] A logarithmic or semi-logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM) is recommended.[4][5] This wide range helps in identifying the concentrations that produce cytotoxic effects, as well as concentrations with no effect, which is crucial for generating a complete dose-response curve.[6]

Q3: How do I properly dissolve and store this compound?

A3: this compound, like many small molecule kinase inhibitors, has low aqueous solubility.[1][7] It should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all conditions and does not exceed a non-toxic level, typically ≤0.1%.[4]

Q4: Which cell viability assay is recommended for use with this compound?

A4: Tetrazolium-based assays such as MTT, XTT, or MTS are commonly used and suitable for assessing the cytotoxic effects of this compound.[8] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. The MTT assay is a widely used endpoint assay, but it requires a solubilization step for the formazan (B1609692) crystals. XTT and MTS assays produce a water-soluble formazan product, simplifying the protocol.[9][10] It is important to run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.[11]

Troubleshooting Guides

Issue 1: No cytotoxic effect is observed, even at high concentrations of this compound.

  • Question: I have treated my cells with up to 100 µM of this compound for 48 hours, but I am not seeing a decrease in cell viability. What could be the problem?

  • Answer:

    • Cell Line Resistance: The target cell line may not express Kinase-X, or it may have mutations in the kinase that prevent this compound from binding effectively. Alternatively, the cells may utilize redundant survival pathways that compensate for the inhibition of Kinase-X.[12]

    • Compound Instability or Precipitation: this compound may be unstable or precipitating in the cell culture medium over the long incubation period.[1][7] Visually inspect the wells under a microscope for any signs of compound precipitation. Poor solubility can dramatically lower the effective concentration of the drug.[7] Consider reducing the final DMSO concentration or using a solubilizing agent if precipitation is observed.

    • Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer exposure time. Consider extending the incubation period to 72 hours.

    • Action Plan:

      • Confirm Kinase-X expression in your cell line via Western Blot or RT-PCR.

      • Perform a solubility test of this compound in your specific culture medium.

      • Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.

Issue 2: High background signal in the cell viability assay.

  • Question: My control wells (media only) have high absorbance readings, making it difficult to interpret the results. What is causing this?

  • Answer:

    • Compound Interference: this compound itself might be colored or may react directly with the tetrazolium salt (e.g., MTT, XTT) to produce a colored product, independent of cellular metabolic activity.[11]

    • Reagent Contamination: The assay reagents could be contaminated with bacteria or reducing agents, leading to non-specific signal generation.[11]

    • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[11]

    • Action Plan:

      • Set up control wells containing various concentrations of this compound in cell-free media to measure its intrinsic absorbance or reactivity with the assay reagent.[11] Subtract this background value from your experimental readings.

      • Use fresh, sterile-filtered reagents.

      • Consider using phenol red-free media for the duration of the assay.[11]

Issue 3: Inconsistent results between experiments.

  • Question: The IC50 value for this compound varies significantly each time I repeat the experiment. How can I improve reproducibility?

  • Answer:

    • Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and in the exponential growth phase.[11] Using cells at a high passage number can introduce phenotypic changes that affect drug sensitivity.[11]

    • Inconsistent Seeding Density: Variations in the initial number of cells seeded per well will lead to different results.

    • Plate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[11]

    • Action Plan:

      • Maintain a consistent cell passage number for all experiments and regularly test for mycoplasma contamination.

      • Use a precise method for cell counting and ensure a uniform cell suspension when seeding plates.

      • To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).[11]

Data Presentation

Table 1: Dose-Response of this compound on Cancer vs. Healthy Cell Lines

The following table summarizes the effect of a 48-hour treatment with this compound on the viability of a human colon cancer cell line (HCT116) and a non-cancerous human fibroblast cell line (BJ). Data is presented as the mean percentage of cell viability ± standard deviation from three independent experiments.

This compound Concentration (µM)HCT116 Cell Viability (%)BJ Cell Viability (%)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.1
0.198.2 ± 3.999.1 ± 4.8
185.1 ± 5.397.5 ± 3.6
552.3 ± 4.191.8 ± 4.2
1025.6 ± 3.785.3 ± 5.5
258.9 ± 2.170.1 ± 6.3
504.1 ± 1.555.4 ± 7.1
1002.5 ± 1.142.8 ± 6.8

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.[13]

Materials:

  • Target cell line (e.g., HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce evaporation.[11] Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: Prepare a series of 2X working concentrations of this compound by serially diluting the 10 mM stock in serum-free medium. Remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well. For the vehicle control wells, add medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[6][14]

Visualizations

G cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis Inhibits This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G start Start: Optimize this compound Concentration seed_cells 1. Seed cells in 96-well plate (24h incubation) start->seed_cells range_finding 2. Range-Finding Assay: Treat with broad log-scale concentrations (e.g., 1 nM to 100 µM) seed_cells->range_finding viability_assay1 3. Perform MTT/XTT Assay (48h incubation) range_finding->viability_assay1 analyze1 4. Analyze Data: Identify approximate effective range viability_assay1->analyze1 narrow_down 5. Narrow-Down Assay: Use 8-12 concentrations around the estimated IC50 analyze1->narrow_down viability_assay2 6. Perform MTT/XTT Assay (Triplicate wells) narrow_down->viability_assay2 calculate_ic50 7. Calculate final IC50 value using non-linear regression viability_assay2->calculate_ic50 end_node End: Optimized IC50 Determined calculate_ic50->end_node G start Problem: No observed cytotoxicity q1 Is compound precipitating in media? start->q1 sol1 Action: Lower final DMSO %. Use solubilizing agents. Re-test. q1->sol1 Yes q2 Is target Kinase-X expressed in cell line? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Action: Confirm expression (e.g., Western Blot). Choose a different cell line. q2->sol2 No q3 Is incubation time sufficient? q2->q3 Yes sol2->end_node sol3 Action: Run time-course experiment (24, 48, 72h). q3->sol3 No sol3->end_node

References

How to prevent Azanator precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the common issue of Azanator precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A: this compound is a novel, synthetic small molecule inhibitor of the XYZ signaling pathway, which is implicated in various disease models. In cell culture experiments, this compound is used to study the effects of XYZ pathway inhibition on cellular processes such as proliferation, apoptosis, and differentiation. Due to its hydrophobic nature, this compound can be challenging to work with in aqueous cell culture media.

Q2: What are the primary causes of this compound precipitation in cell culture media?

A: this compound precipitation in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media.

  • "Crashing Out" Effect: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.[1]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.

  • Temperature Effects: Adding a concentrated stock solution to cold media can decrease its solubility.[1]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1]

  • pH of the Medium: The pH of the cell culture medium can influence the charge state of a compound and thus its solubility.[2]

Q3: Is it advisable to filter out the precipitate from my media containing this compound?

A: Filtering the media to remove the precipitate is generally not recommended. The formation of a precipitate indicates that the actual concentration of the dissolved compound is lower than intended, and filtering will not resolve the underlying solubility issue. This will lead to inaccurate and unreliable experimental results.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution is introduced into an aqueous environment. Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound in the media surpasses its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Directly adding a concentrated stock solution to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound stock to cold media can significantly decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Solvent Concentration in Final Solution While a solvent like DMSO is necessary for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]

Issue: this compound Precipitates Over Time in Culture

Question: My this compound solution is clear upon addition to the media, but I observe a precipitate forming after a few hours or days in the incubator. What could be the reason?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment and changes in the media over time.

Potential CauseExplanationRecommended Solution
Compound Instability This compound may not be stable in the culture medium over long periods, leading to degradation and precipitation of byproducts.Consider preparing fresh media with this compound more frequently.
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[1]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[1]
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1]If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds.[1]
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound in Cell Culture Media

This protocol helps to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (e-g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM).

  • Incubate: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 24 hours).

  • Visual Inspection: Visually inspect each dilution immediately and after the incubation period for any signs of precipitation.

  • Microscopic Examination: Place a small drop of each solution on a microscope slide and examine for the presence of crystals.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of crystals is the maximum aqueous solubility of this compound in your specific cell culture medium.

Protocol 2: Recommended Procedure for Preparing this compound Working Solutions

This protocol provides a stepwise method to minimize the risk of precipitation when preparing your final working concentration of this compound.

Materials:

  • High-concentration this compound stock solution (e.g., 10 mM in 100% DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare an Intermediate Dilution: To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration. For example, if your final desired concentration is 10 µM, you could prepare a 1 mM intermediate dilution.

  • Prepare the Final Working Solution: Add the appropriate volume of the intermediate dilution to your pre-warmed complete cell culture medium to achieve the final desired concentration. Add the intermediate dilution dropwise while gently swirling the medium.

  • Final Check: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, the compound may not be fully dissolved, and the concentration will be inaccurate.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Prepare 10 mM this compound stock in 100% DMSO stock_dissolve Ensure complete dissolution (vortex/sonicate) stock_prep->stock_dissolve prewarm_media Pre-warm complete media to 37°C stock_dissolve->prewarm_media Use clear stock for dilutions intermediate_dilution Prepare intermediate dilution (e.g., 1 mM) in pre-warmed media prewarm_media->intermediate_dilution final_dilution Prepare final working concentration (e.g., 10 µM) by adding intermediate dilution to media intermediate_dilution->final_dilution visual_check Visually inspect for precipitation final_dilution->visual_check

Caption: A step-by-step workflow for the preparation of this compound working solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Solutions start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration check_stability Is the compound stable? start->check_stability check_dilution Was dilution too rapid? check_concentration->check_dilution No sol_concentration Lower final concentration check_concentration->sol_concentration Yes check_temp Was media cold? check_dilution->check_temp No sol_dilution Use serial dilution check_dilution->sol_dilution Yes sol_temp Use pre-warmed media check_temp->sol_temp Yes check_ph Has media pH changed? check_stability->check_ph No sol_stability Prepare fresh media check_stability->sol_stability Yes check_evaporation Is there evaporation? check_ph->check_evaporation No sol_ph Change media more frequently check_ph->sol_ph Yes sol_evaporation Ensure proper humidification check_evaporation->sol_evaporation Yes

Caption: A logical workflow for troubleshooting the causes of this compound precipitation.

signaling_pathway Hypothetical XYZ Signaling Pathway ligand Ligand receptor Receptor ligand->receptor protein_a Protein A receptor->protein_a protein_b Protein B protein_a->protein_b xyz_kinase XYZ Kinase protein_b->xyz_kinase transcription_factor Transcription Factor xyz_kinase->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response nucleus->cellular_response This compound This compound This compound->xyz_kinase

Caption: A diagram of the hypothetical XYZ signaling pathway inhibited by this compound.

References

Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel compounds in cellular assays. While specific off-target data for every new chemical entity is often limited, this guide uses "Azanator," a compound identified as a bronchodilator, as a case study to illustrate common challenges and troubleshooting strategies. The principles and protocols outlined here are broadly applicable to the characterization of other novel molecules.

Off-target effects are unintended interactions between a therapeutic agent and cellular components other than its primary target.[1] These effects can lead to unexpected cellular phenotypes, toxicity, or even therapeutic benefits, making their identification a critical step in drug development.[1][2]

Frequently Asked Questions (FAQs) about Off-Target Effects

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are the binding of a drug to a target for which it was not designed.[1] These interactions can lead to adverse drug reactions, toxicity, or reduced efficacy by interfering with unintended signaling pathways.[1][3] Understanding these effects is crucial for a comprehensive safety and efficacy profile of a drug candidate.

Q2: How can I minimize the risk of off-target effects in my experiments?

A2: Minimizing off-target effects often involves a combination of computational and experimental approaches. Rational drug design can help create more specific molecules.[4] Experimentally, using the lowest effective concentration of the compound and including appropriate controls, such as structurally similar but inactive compounds, can help differentiate on-target from off-target effects.[5]

Q3: What are some common cellular assays to detect off-target effects?

A3: A variety of cell-based assays can be employed to identify off-target effects. These include broad-based cell viability and cytotoxicity assays (e.g., MTT, LDH release), reporter gene assays to monitor the activity of specific signaling pathways, and phenotypic screening using high-content imaging.[5][6] More targeted approaches include kinome profiling or receptor binding assays against a panel of known off-targets.

Troubleshooting Guide: Investigating a Novel Bronchodilator ("this compound")

This section provides troubleshooting advice for hypothetical scenarios that may arise during the investigation of a novel bronchodilator like this compound.

Scenario 1: Unexpected Cell Death at High Concentrations

Question: I am using this compound to study its bronchodilatory effects on airway smooth muscle cells. I observe significant cytotoxicity at concentrations slightly above the effective dose. Is this an on-target or off-target effect?

Possible Causes:

  • On-target toxicity: The intended target, when over-activated or inhibited, may lead to cell death.

  • Off-target toxicity: this compound may be interacting with one or more unintended targets that regulate cell survival. For example, it could be inhibiting a critical kinase or inducing mitochondrial dysfunction.[2]

Recommended Actions:

  • Confirm with a Structurally-Related Inactive Analog: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. If this analog also shows cytotoxicity, it suggests an off-target effect related to the chemical scaffold.

  • Perform Apoptosis vs. Necrosis Assays: Delineate the mechanism of cell death. This can provide clues about the affected pathways.

  • Broad-Spectrum Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions, as many signaling pathways are regulated by kinases.

Experimental Protocol: Apoptosis vs. Necrosis Assay

This protocol describes a common method using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Preparation: Plate airway smooth muscle cells in a 6-well plate and treat with varying concentrations of this compound, a vehicle control, and a known apoptosis-inducing agent (e.g., staurosporine) for 24 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Hypothetical Data Presentation:

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
This compound (1 µM)92.53.54.0
This compound (10 µM)65.320.114.6
This compound (50 µM)20.745.833.5
Staurosporine (1 µM)15.460.224.4

Scenario 2: Unexplained Changes in Gene Expression

Question: Microarray analysis of cells treated with this compound revealed unexpected changes in the expression of genes related to inflammation and cell cycle progression. How can I determine if these are off-target effects?

Possible Causes:

  • Downstream of on-target effects: The intended signaling pathway may have crosstalk with inflammatory or cell cycle pathways.

  • Direct off-target modulation: this compound could be directly interacting with transcription factors or upstream signaling molecules that regulate the expression of these genes.

Recommended Actions:

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify the signaling pathways that are significantly enriched in your gene expression data. This can provide hypotheses for potential off-target pathways.

  • Reporter Gene Assays: Use reporter constructs for specific pathways (e.g., NF-κB, AP-1, p53) to confirm whether these pathways are indeed modulated by this compound.

  • Target Knockdown/Knockout: If the primary target of this compound is known, use siRNA or CRISPR to reduce its expression. If the gene expression changes persist in the target-depleted cells upon this compound treatment, it strongly suggests an off-target effect.

Experimental Workflow for Investigating Off-Target Gene Expression

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Hypothesis Testing cluster_3 Conclusion A Unexpected Gene Expression Changes (Microarray/RNA-seq) B Bioinformatics Pathway Analysis (e.g., GSEA, IPA) A->B C Reporter Gene Assays (e.g., NF-κB, AP-1) B->C D Target Knockdown/Knockout (siRNA/CRISPR) B->D E On-Target Effect C->E Activity depends on primary target F Off-Target Effect C->F Activity independent of primary target D->E Effect abolished D->F Effect persists G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway A This compound B Primary Target (e.g., GPCR) A->B C Downstream Signaling (e.g., cAMP increase) B->C D Bronchodilation C->D X This compound Y Off-Target (e.g., IKK Kinase) X->Y Z NF-κB Activation Y->Z W Pro-inflammatory Gene Expression Z->W

References

Technical Support Center: Improving the Bioavailability of Azanator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Azanator" is a hypothetical drug name used for illustrative purposes. The information provided below is based on established principles for improving the bioavailability of poorly soluble drugs and does not pertain to any specific real-world medication.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the bioavailability challenges of poorly soluble compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reason for this compound's low oral bioavailability?

A1: Low oral bioavailability for many drugs is often due to poor aqueous solubility and/or slow dissolution rate in the gastrointestinal (GI) tract.[1] For a drug to be absorbed into the bloodstream, it must first be in a dissolved state at the site of absorption.[2] If a compound like this compound is poorly soluble, its concentration in the GI fluids may not be sufficient for effective absorption, leading to low and variable bioavailability.[1] Other contributing factors can include first-pass metabolism in the gut wall or liver and efflux by transporters.[1][3]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The primary strategies focus on improving the solubility and dissolution rate of the drug. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][4][5]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its solubility and dissolution.[6][7]

  • Lipid-Based Formulations: For lipophilic (fat-soluble) compounds, formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.[4][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[4][6]

Q3: How can I perform a preliminary assessment of this compound's bioavailability in the lab?

A3: In vitro (laboratory-based) models are excellent tools for initial bioavailability assessment. Two common and critical tests are:

  • In Vitro Dissolution Testing: This test measures the rate and extent to which this compound dissolves from its dosage form in a simulated GI fluid.[9][10] It is a fundamental test for identifying potential dissolution-related bioavailability issues.[11]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to predict a drug's absorption across the gut wall.[12][13] It helps to understand if the drug has inherent permeability limitations.[13]

Q4: Which animal models are appropriate for in vivo bioavailability studies of this compound?

A4: Rodent models, such as rats and mice, are commonly used in preclinical pharmacokinetic studies to assess oral bioavailability. These models are cost-effective and provide essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For certain drugs, larger animal models like rabbits or dogs may be used to better predict human pharmacokinetics.[14]

Troubleshooting Guides

Problem 1: Low and Variable Dissolution Rate of this compound in In Vitro Testing
Possible Cause Troubleshooting Strategy Rationale
Large Particle Size Reduce particle size via micronization or nanomilling.Smaller particles have a larger surface area, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[2][4]
High Crystallinity Formulate as an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC).The amorphous form of a drug is in a higher energy state and is more soluble than its stable crystalline form.[8][15]
Poor Wettability Include a surfactant (e.g., sodium lauryl sulfate, Tween® 80) in the formulation or dissolution medium.Surfactants reduce the surface tension between the drug particles and the dissolution medium, improving wetting and facilitating dissolution.[6]
Inappropriate pH of Dissolution Medium Test dissolution in media with different pH values (e.g., 1.2, 4.5, 6.8) to simulate different regions of the GI tract.The solubility of ionizable drugs is pH-dependent. Acidic drugs are more soluble at higher pH, while basic drugs are more soluble at lower pH.[16]
Problem 2: Adequate Dissolution but Low Permeability in Caco-2 Assay
Possible Cause Troubleshooting Strategy Rationale
Active Efflux Conduct the Caco-2 assay with and without specific efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp).If permeability significantly increases in the presence of an inhibitor, it indicates the drug is a substrate for that efflux transporter. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[17]
Poor Lipophilicity Synthesize and test prodrugs with increased lipophilicity.A prodrug is an inactive derivative that is converted to the active drug in vivo. Increasing lipophilicity can enhance passive diffusion across the cell membrane.[15]
Low Paracellular Transport Include a permeation enhancer in the formulation (use with caution).Permeation enhancers can transiently open the tight junctions between cells, allowing for increased paracellular transport. This approach requires careful toxicological evaluation.

Experimental Protocols

Protocol 1: Standard In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol outlines a general procedure for testing the dissolution of an immediate-release this compound tablet formulation.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution Vessels (typically 900 mL)

  • Paddles

  • Water bath with heater and circulator

  • This compound Tablets

  • Dissolution Medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer)

  • Syringes and cannula filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation:

    • Prepare the dissolution medium and deaerate it to prevent bubble formation.[16]

    • Assemble the dissolution apparatus and equilibrate the medium in the vessels to 37 ± 0.5 °C.[18]

  • Test Execution:

    • Set the paddle rotation speed, typically to 50 or 75 RPM.[18]

    • Carefully drop one this compound tablet into each vessel.

    • Start the timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.

    • If necessary, replace the volume of withdrawn sample with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of the drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the bidirectional permeability of this compound.

Materials:

  • Caco-2 cells (e.g., ATCC® HTB-37™)

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound test solution (e.g., 10 µM in transport buffer)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts at an appropriate density.

    • Culture for approximately 21 days to allow the cells to differentiate and form a confluent monolayer.[17]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²).[17][19]

    • Alternatively, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[17]

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound test solution to the apical (donor) side of the inserts.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).[13]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as in step 3, but add the this compound test solution to the basolateral (donor) side and sample from the apical (receiver) side. This is done to assess active efflux.[13]

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Visualizations

bioavailability_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation solubility Solubility Assessment (pH 1.2, 4.5, 6.8) dissolution Dissolution Testing (Formulation Prototype) solubility->dissolution decision_diss Dissolution Rate Acceptable? dissolution->decision_diss permeability Caco-2 Permeability (Papp & Efflux Ratio) decision_perm Permeability Acceptable? permeability->decision_perm strategy Select Strategy: - Particle Size Reduction - Amorphous Dispersion - Lipid Formulation strategy->dissolution Iterate pk_study Rodent Pharmacokinetic Study (Oral Dosing) bioavailability_calc Calculate Bioavailability (F%) pk_study->bioavailability_calc decision_bio Bioavailability Goal Met? bioavailability_calc->decision_bio decision_diss->permeability Yes decision_diss->strategy No decision_perm->pk_study Yes end_fail Re-evaluate Formulation or Compound decision_perm->end_fail No (Efflux/Poor Perm.) decision_bio->strategy No end_success Proceed to Further Development decision_bio->end_success Yes

Caption: Workflow for improving the oral bioavailability of this compound.

troubleshooting_tree start Low Bioavailability Observed for this compound q1 Is in vitro dissolution rate low? start->q1 a1_yes Cause: Poor Solubility/ Slow Dissolution q1->a1_yes Yes q2 Is Caco-2 permeability (Papp A->B) low? q1->q2 No sol1 Solutions: - Micronization - Nanosuspension - Solid Dispersion a1_yes->sol1 a2_yes Cause: Poor Membrane Permeation q2->a2_yes Yes a2_no Cause: Likely First-Pass Metabolism q2->a2_no No q3 Is Efflux Ratio (B->A / A->B) > 2? a2_yes->q3 a3_yes Cause: P-gp/BCRP Mediated Efflux q3->a3_yes Yes a3_no Cause: Poor Passive Diffusion q3->a3_no No sol3 Solutions: - Co-administer with inhibitor - Redesign molecule a3_yes->sol3 sol4 Solutions: - Lipid Formulations (SEDDS) - Prodrug approach a3_no->sol4 sol5 Solutions: - Investigate metabolic pathways - Prodrug to mask metabolic sites a2_no->sol5

Caption: Decision tree for troubleshooting low this compound bioavailability.

signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Absorption Enhancement cluster_outcome Pharmacokinetic Outcome nano Nanocrystal Formulation dissolution Increased Dissolution Rate & Concentration nano->dissolution sdds Lipid-Based (SEDDS) sdds->dissolution lymphatic Lymphatic Uptake sdds->lymphatic asd Amorphous Solid Dispersion supersaturation GI Supersaturation asd->supersaturation absorption Increased Intestinal Absorption dissolution->absorption lymphatic->absorption Bypasses First-Pass Met. supersaturation->absorption bioavailability Improved Oral Bioavailability (F%) absorption->bioavailability variability Reduced PK Variability absorption->variability

Caption: Mechanisms of bioavailability enhancement for this compound.

References

Common pitfalls in Azanator in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Azanator Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals navigate common challenges encountered during in vivo studies with this compound.

Disclaimer

This compound is a fictional investigational compound developed for illustrative purposes within this technical guide. The information provided, including its mechanism of action, experimental protocols, and potential pitfalls, is hypothetical and based on common challenges observed with small molecule kinase inhibitors in preclinical oncology research.[1][2][3] This guide serves as a template for constructing a comprehensive support resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the fictitious enzyme, Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical downstream effector in the Metastatic Growth Factor (MGF) signaling pathway. In many aggressive tumors, this pathway is constitutively active, leading to uncontrolled cell proliferation, survival, and metastasis. By binding to the ATP-binding site of TPK1, this compound blocks its kinase activity, thereby inhibiting downstream signaling and reducing tumor growth.

MGF_Signaling_Pathway MGF Metastatic Growth Factor (MGF) MGFR MGF Receptor (MGFR) MGF->MGFR Binds TPK1_inactive TPK1 (Inactive) MGFR->TPK1_inactive Activates TPK1_active TPK1-P (Active) TPK1_inactive->TPK1_active Phosphorylation Downstream Downstream Effectors TPK1_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->TPK1_active Inhibits

Caption: Proposed MGF signaling pathway and this compound's mechanism of action.

Q2: Which in vivo models are most appropriate for this compound efficacy studies?

A2: The most suitable models are cell-derived xenografts (CDX) or patient-derived xenografts (PDX) using tumor types known to have high TPK1 expression and dependency on the MGF pathway.[4] It is crucial to verify TPK1 expression in your chosen model before initiating a study.[4] Immunocompromised mouse strains such as athymic nude or NSG mice are recommended to ensure successful engraftment of human tumor cells or tissues.[4][5]

Q3: What is the recommended starting dose and route of administration for this compound?

A3: Based on hypothetical preclinical data, the recommended starting dose for this compound in mice is 25 mg/kg, administered once daily via oral gavage (PO). The formulation should be a homogenous suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80. Refer to the table below for guidance.

Troubleshooting Guides

Problem 1: High Variability in Tumor Growth or Lack of Efficacy

High variability between animals can mask the true effect of the compound, while a complete lack of efficacy can signal a fundamental issue with the experimental setup.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Animal Model:

    • Action: Confirm that your selected cell line or PDX model has high expression and activation of TPK1. Efficacy is often directly correlated with the target's expression level.[4]

    • Action: Ensure the tumor model is known to be driven by the MGF signaling pathway.

  • Inconsistent Tumor Implantation:

    • Action: Standardize the tumor implantation technique. Ensure a consistent number of viable cells (typically >80% viability) are injected in a consistent volume.[5] The use of a basement membrane extract, like Matrigel, can sometimes improve tumor take-rate and consistency.

    • Action: Monitor tumor growth closely and randomize animals into treatment groups only when tumors have reached a specific, uniform size (e.g., 100-150 mm³).

  • Suboptimal Drug Formulation or Administration:

    • Action: Ensure the this compound suspension is homogenous before each dose. Use a vortex to mix the suspension thoroughly.

    • Action: Verify the accuracy of oral gavage technique to ensure the full dose is delivered to the stomach.

  • Drug Resistance:

    • Action: Preclinical resistance can arise from mutations in the kinase domain or activation of compensatory signaling pathways.[1][2][6] If initial efficacy wanes, consider analyzing endpoint tumor samples for mutations in TPK1 or upregulation of parallel pathways (e.g., PI3K/Akt).[1]

Efficacy_Troubleshooting Start High Variability or Lack of Efficacy CheckModel Is the xenograft model appropriate? Start->CheckModel ValidateTarget Validate TPK1 expression and pathway dependency. CheckModel->ValidateTarget No CheckImplant Is implantation technique consistent? CheckModel->CheckImplant Yes StandardizeProtocol Standardize cell viability, volume, and randomization. CheckImplant->StandardizeProtocol No CheckDrug Is drug formulation & administration correct? CheckImplant->CheckDrug Yes OptimizeFormulation Ensure homogenous suspension. Verify gavage technique. CheckDrug->OptimizeFormulation No CheckResistance Has resistance developed? CheckDrug->CheckResistance Yes AnalyzeTumors Analyze endpoint tumors for mutations or pathway shifts. CheckResistance->AnalyzeTumors Yes

Caption: Troubleshooting logic for poor efficacy in this compound studies.
Problem 2: Unexpected Toxicity or Animal Morbidity

Observing weight loss, lethargy, or other adverse effects can indicate off-target effects or issues with the formulation vehicle.

Possible Causes & Troubleshooting Steps:

  • Vehicle Toxicity:

    • Action: Run a parallel control group treated only with the vehicle to distinguish between compound- and vehicle-related toxicity.

  • Off-Target Kinase Inhibition:

    • Action: While this compound is designed to be selective, high concentrations could inhibit other kinases, leading to toxicity.[3] Consider performing a dose-response study to find the maximum tolerated dose (MTD).

    • Action: Reduce the dose or switch to a less frequent dosing schedule (e.g., every other day) and monitor animal health closely.

  • Species-Specific Metabolism:

    • Action: The metabolic profile of this compound in mice may produce toxic metabolites not observed in vitro. A pilot pharmacokinetic (PK) study can help determine the drug's exposure and clearance rate.

Quantitative Data Summary

ParameterNude Mouse (CDX)NSG Mouse (PDX)Notes
Recommended Starting Dose 25 mg/kg, QD, PO25 mg/kg, QD, PODose may require optimization based on model.
Maximum Tolerated Dose (MTD) 50 mg/kg, QD, PO40 mg/kg, QD, POMTD established in 14-day toxicity studies.
Vehicle 0.5% MC, 0.2% Tween 800.5% MC, 0.2% Tween 80Prepare fresh daily.
Expected Body Weight Loss < 10% at MTD< 15% at MTDMonitor animals daily; euthanize if >20% loss.
Target Tumor Growth Inhibition > 60% at 25 mg/kg> 50% at 25 mg/kgVaries significantly with tumor model.

Experimental Protocols

Protocol: In Vivo Efficacy Study in a CDX Mouse Model
  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.[4]

  • Cell Culture & Implantation:

    • Culture human cancer cells (e.g., a line with confirmed high TPK1 expression) in standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁶ cells per 100 µL.[4]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Begin caliper measurements three times a week once tumors are palpable.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound fresh daily by suspending the required amount in the vehicle (0.5% methylcellulose, 0.2% Tween 80).

    • Administer this compound or Vehicle control via oral gavage once daily at the specified dose.

  • Monitoring and Endpoints:

    • Record tumor volume and body weight three times per week.

    • Monitor animals daily for any signs of toxicity.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Euthanize individual animals if tumors become ulcerated or body weight loss exceeds 20%.

  • Endpoint Analysis:

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated TPK1) and histological evaluation.

Experimental_Workflow Acclimatize 1. Acclimatize Mice (1 week) Implant 2. Implant Tumor Cells (e.g., 5x10^6 cells in Matrigel) Acclimatize->Implant MonitorGrowth 3. Monitor Tumor Growth (3x per week) Implant->MonitorGrowth Randomize 4. Randomize Groups (Tumor Volume ~100-150 mm³) MonitorGrowth->Randomize Treat 5. Daily Dosing (this compound or Vehicle) Randomize->Treat MonitorEfficacy 6. Monitor Efficacy & Toxicity (Tumor Volume & Body Weight) Treat->MonitorEfficacy Endpoint 7. Study Endpoint (e.g., Tumor size > 1500 mm³) MonitorEfficacy->Endpoint Analyze 8. Endpoint Analysis (PK/PD, Histology) Endpoint->Analyze

References

Technical Support Center: Azanator Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Azanator" did not yield specific information on an established experimental protocol or signaling pathway. The following technical support guide is a template based on common troubleshooting principles for biochemical and cell-based assays. Researchers should adapt this guidance to their specific experimental setup.

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help identify and resolve common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
AZ-T01Why am I getting no signal or a very weak signal? 1. Reagent Issue: An essential reagent may have been omitted, expired, or improperly prepared. 2. Incorrect Incubation: Incubation times or temperatures may be insufficient. 3. Washing Steps: Overly aggressive washing may be removing the target protein or antibody. 4. Detection Antibody: The primary or secondary antibody may not be effective or used at the wrong concentration. 5. Substrate Issue: The substrate may be inactive or added incorrectly.1. Verify Reagents: Check the expiration dates and preparation of all buffers, antibodies, and substrates. Prepare fresh reagents. 2. Optimize Incubation: Review the protocol for correct incubation parameters. Consider increasing incubation time or optimizing the temperature. 3. Gentle Washing: Ensure wash steps are not too vigorous. Increase the number of washes instead of the intensity. 4. Antibody Titration: Titrate the primary and secondary antibodies to find the optimal concentration. 5. Check Substrate: Use a new batch of substrate and ensure it is compatible with the enzyme conjugate.
AZ-T02Why is the background signal too high? 1. Antibody Concentration: The concentration of the primary or secondary antibody may be too high. 2. Insufficient Washing: Inadequate washing can leave unbound antibodies, leading to a high background. 3. Blocking Inefficiency: The blocking buffer may be ineffective or the incubation time too short. 4. Non-specific Binding: The antibody may be cross-reacting with other proteins in the sample. 5. Incubation Temperature: High incubation temperatures can increase non-specific binding.1. Optimize Antibody Concentration: Reduce the concentration of the primary and/or secondary antibody. 2. Increase Washing: Increase the number and duration of wash steps. 3. Optimize Blocking: Try a different blocking agent (e.g., BSA, non-fat milk) or increase the blocking incubation time. 4. Use High-Affinity Antibodies: Ensure the use of high-quality, specific antibodies. 5. Lower Incubation Temperature: Perform incubations at room temperature or 4°C.
AZ-T03Why is there high variability between replicate wells? 1. Pipetting Errors: Inconsistent pipetting technique can lead to variations in sample and reagent volumes. 2. Inadequate Mixing: Reagents or samples may not be thoroughly mixed before addition to wells. 3. Temperature Gradients: An "edge effect" can occur if the plate is not incubated evenly. 4. Washing Inconsistency: Uneven washing across the plate can lead to variability.1. Proper Pipetting: Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips. 2. Thorough Mixing: Gently vortex or mix all solutions before use. 3. Uniform Incubation: Use a plate incubator and avoid stacking plates. Allow plates to come to room temperature before adding reagents. 4. Consistent Washing: Ensure all wells are washed with the same volume and for the same duration.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration for my primary antibody?

    • A1: The optimal antibody concentration is experiment-specific and must be determined empirically through titration. A common starting range for a primary antibody is 1-10 µg/mL.

  • Q2: How can I be sure my reagents are working correctly?

    • A2: Always include positive and negative controls in your experimental design. A positive control should yield a strong signal, confirming reagent activity, while a negative control should result in a low or no signal, indicating specificity.

  • Q3: Can I use a different buffer system than the one recommended?

    • A3: While alternative buffers can be used, it is crucial to validate their compatibility with all assay components. pH and ionic strength can significantly impact antibody binding and enzyme activity.

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate a generic experimental workflow and a common signaling pathway that may be relevant to your research.

G cluster_prep Plate Preparation cluster_sample Sample Incubation cluster_detection Detection cluster_readout Signal Readout p1 Coat Plate with Capture Antibody p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 s1 Add Samples and Standards p4->s1 s2 Incubate s1->s2 s3 Wash Plate s2->s3 d1 Add Detection Antibody s3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Enzyme Conjugate d3->d4 d5 Incubate d4->d5 d6 Wash Plate d5->d6 r1 Add Substrate d6->r1 r2 Incubate r1->r2 r3 Add Stop Solution r2->r3 r4 Read Plate r3->r4

Caption: A typical experimental workflow for an immunoassay.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Leads to

Caption: Overview of the MAPK/ERK signaling pathway.

Detailed Experimental Protocol: A Template

This section provides a generalized protocol that should be adapted to your specific "this compound" experiment.

Objective: To quantify the target protein in a sample.

Materials:

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • Sample Diluent (e.g., Blocking Buffer)

  • Primary Antibody

  • Enzyme-conjugated Secondary Antibody

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to a pre-determined optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing (2):

    • Repeat the washing step as in step 2.

  • Sample Incubation:

    • Prepare serial dilutions of your standard and samples in Sample Diluent.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing (3):

    • Repeat the washing step as in step 2.

  • Detection Antibody Incubation:

    • Dilute the detection antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing (4):

    • Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing (5):

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color should change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a plate reader.

Azanator degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to Azanator degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to minimize degradation?

A1: For long-term storage, this compound should be stored at -20°C or below in a desiccated environment.[1][2] For short-term use during experiments, it is advisable to prepare fresh solutions and keep them on ice. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on current data, this compound is primarily susceptible to oxidative and hydrolytic degradation. The presence of reactive oxygen species (ROS) and exposure to aqueous environments with a pH outside the optimal range of 6.0-7.5 can lead to the formation of inactive metabolites.

Q3: How can I detect this compound degradation in my samples?

A3: The most reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A noticeable change in the color or clarity of the stock solution can also be an initial indicator of degradation.[3]

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents and highly acidic or basic solutions when working with this compound. Additionally, prolonged exposure to certain plastics may lead to leaching and potential degradation; it is recommended to use glass or polypropylene (B1209903) containers for storage and preparation of solutions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your long-term experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Re-evaluate storage conditions; ensure storage at ≤ -20°C in a desiccated environment.
Loss of this compound potency in cell-based assays. Degradation in culture media.Minimize the time this compound is incubated in media before and during the assay. Consider a media change with freshly diluted this compound for very long-term experiments.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method.
Precipitate formation in stock solution. Poor solubility or degradation.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If precipitation occurs after storage, it may be a sign of degradation.

Quantitative Data Summary

The following tables summarize the stability of this compound under different storage conditions.

Table 1: Long-Term Stability of this compound Powder

Storage ConditionTimepointPurity (%)Degradation Products (%)
-20°C, Desiccated6 Months99.5<0.5
12 Months99.20.8
4°C6 Months95.14.9
12 Months90.39.7
25°C / 60% RH1 Month88.711.3
3 Months75.224.8

Table 2: Stability of this compound in Aqueous Solution (pH 7.4) at 37°C

TimepointConcentration Remaining (%)
0 hours100
6 hours92.3
12 hours85.1
24 hours72.5
48 hours58.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a method to separate this compound from its potential degradation products.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • UV Detection: 280 nm

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Incubate this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photostability: Expose this compound solution to light (ICH Q1B guidelines).

  • Analyze all samples using the stability-indicating HPLC method.

Visualizations

cluster_workflow Troubleshooting Workflow Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Prepare Fresh Stock Prepare Fresh Stock Check Storage->Prepare Fresh Stock Assess Media Stability Assess Media Stability Prepare Fresh Stock->Assess Media Stability Perform HPLC Analysis Perform HPLC Analysis Assess Media Stability->Perform HPLC Analysis Degradation Confirmed Degradation Confirmed Perform HPLC Analysis->Degradation Confirmed Degradants Present No Degradation No Degradation Perform HPLC Analysis->No Degradation No Degradants

Caption: A logical workflow for troubleshooting inconsistent experimental results.

This compound This compound Inactive Metabolite A Inactive Metabolite A This compound->Inactive Metabolite A Oxidation Inactive Metabolite B Inactive Metabolite B This compound->Inactive Metabolite B Hydrolysis Oxidative Stress Oxidative Stress Oxidative Stress->Inactive Metabolite A Hydrolysis (non-optimal pH) Hydrolysis (non-optimal pH) Hydrolysis (non-optimal pH)->Inactive Metabolite B

Caption: Primary degradation pathways of this compound.

cluster_protocol Forced Degradation Study Workflow Prepare this compound Samples Prepare this compound Samples Stress Conditions Stress Conditions Prepare this compound Samples->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photochemical Photochemical Stress Conditions->Photochemical Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal->Analyze by HPLC Photochemical->Analyze by HPLC Identify Degradants Identify Degradants Analyze by HPLC->Identify Degradants

References

Overcoming resistance to Azanator in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azanator. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting common issues, particularly the challenge of cellular resistance.

Product Information: this compound is a novel, potent, and highly selective dual inhibitor of mTORC1 and mTORC2, critical complexes in the PI3K/Akt/mTOR signaling pathway. It is intended for research use only (RUO) in in-vitro studies of cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as an ATP-competitive inhibitor of the mTOR kinase domain. By targeting both mTORC1 and mTORC2, it effectively blocks the downstream signaling cascade that promotes cell growth, proliferation, and survival. This dual inhibition prevents the compensatory activation of Akt that can occur with mTORC1-selective inhibitors.

Q2: How should I determine the optimal working concentration of this compound for my cell line?

A2: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. A typical starting range for this experiment is 0.1 nM to 10 µM.

Q3: What are the known off-target effects of this compound?

A3: Extensive kinase screening has demonstrated high selectivity for mTOR. However, at concentrations significantly above the determined IC50 (>100-fold), minor inhibition of other PI3K-like kinases may occur. Always use the lowest effective concentration to minimize potential off-target effects.

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guide: Overcoming Resistance

Issue 1: Intrinsic Resistance - My cells show little to no response to this compound treatment, even at high concentrations.

This issue, known as intrinsic resistance, occurs when cells possess pre-existing mechanisms that prevent the drug from being effective.

Q: Why are my cells unresponsive to this compound from the start?

A: Several factors can cause intrinsic resistance. The most common are:

  • Presence of Co-activating Mutations: The cell line may harbor mutations that activate parallel survival pathways, bypassing the mTOR blockade. A common example is the activation of the MAPK/ERK pathway.

  • Drug Efflux Pump Overexpression: High expression of ABC transporters (e.g., P-glycoprotein/MDR1) can actively pump this compound out of the cell, preventing it from reaching its target.

  • Target Inaccessibility or Mutation: Although rare for a novel compound, pre-existing mutations in the mTOR gene (MTOR) could alter the drug-binding site.

Recommended Troubleshooting Workflow:

  • Confirm Pathway Inhibition: First, verify that this compound is engaging its target. Perform a Western blot to check the phosphorylation status of key downstream effectors of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt Ser473). A lack of inhibition suggests a problem with drug delivery or target engagement.

  • Assess Parallel Pathways: If mTOR signaling is inhibited but cells still proliferate, investigate parallel survival pathways. Analyze the activation status of the MAPK pathway by checking the phosphorylation of MEK and ERK.

  • Evaluate Combination Therapy: If a parallel pathway is active, consider a combination therapy approach. For example, co-treating cells with this compound and a MEK inhibitor.

start Start: Cells show intrinsic resistance wb_check Perform Western Blot: Check p-S6K, p-4E-BP1, p-Akt(S473) start->wb_check pathway_inhibited Is mTOR pathway inhibited? wb_check->pathway_inhibited drug_issue Potential Issue: - Drug degradation - Low concentration - Cell permeability pathway_inhibited->drug_issue No cell_prolif Are cells still proliferating? pathway_inhibited->cell_prolif Yes success Success: Resistance mechanism not primary driver cell_prolif->success No check_parallel Investigate Parallel Pathways: Check p-ERK, p-MEK cell_prolif->check_parallel Yes parallel_active Is MAPK pathway active? check_parallel->parallel_active other_mech Consider other mechanisms: - Drug efflux (MDR1) - Target mutation parallel_active->other_mech No combo_therapy Action: Test combination of This compound + MEK Inhibitor parallel_active->combo_therapy Yes

Workflow for diagnosing intrinsic this compound resistance.
Issue 2: Acquired Resistance - My cells were initially sensitive to this compound, but have now started growing at their normal rate despite treatment.

This scenario describes acquired resistance, where a sub-population of cells develops mechanisms to survive and proliferate in the presence of the drug.

Q: How did my sensitive cells become resistant over time?

A: Acquired resistance typically arises from prolonged selective pressure. Key mechanisms include:

  • Feedback Loop Activation: Chronic mTOR inhibition can trigger feedback mechanisms that reactivate pro-survival signaling. A classic example is the relief of S6K-mediated negative feedback on receptor tyrosine kinases (RTKs), leading to hyperactivation of the PI3K and/or MAPK pathways.

  • Gatekeeper Mutations: Genetic mutations may arise in the mTOR kinase domain, reducing the binding affinity of this compound.

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic processes to become less dependent on the mTOR pathway for energy and biomass production.

Recommended Troubleshooting and Data:

  • Develop a Resistant Cell Line: Generate an this compound-resistant cell line by culturing the parental (sensitive) line in the presence of gradually increasing concentrations of this compound over several months.

  • Compare IC50 Values: Confirm the shift in sensitivity by comparing the IC50 values of the parental and resistant lines.

Cell LineIC50 of this compound (nM)Fold Change
Parental Line (AZ-P)15.5-
Resistant Line (AZ-R)485.231.3
Table 1. Comparison of this compound IC50 in parental vs. resistant cells.
  • Analyze Signaling Pathways: Use Western blotting to compare the signaling profiles of the parental and resistant lines, both with and without this compound treatment. Look for evidence of feedback loop activation.

Protein TargetCell LineConditionRelative Expression (Normalized to Loading Control)
p-Akt (S473) AZ-PUntreated1.0
AZ-PThis compound (20 nM)0.1
AZ-RUntreated1.2
AZ-RThis compound (20 nM)1.1
p-ERK1/2 AZ-PUntreated1.0
AZ-PThis compound (20 nM)0.9
AZ-RUntreated2.5
AZ-RThis compound (20 nM)2.4

Table 2. Protein expression changes in resistant cells.

The data above suggests that the resistant line (AZ-R) maintains high levels of p-Akt and shows elevated basal p-ERK, indicating reactivation of the PI3K pathway and activation of the MAPK pathway, bypassing the this compound-induced mTOR block.

cluster_0 Normal Signaling cluster_1 This compound Action cluster_2 Resistance Mechanism RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Upregulation in Resistant Cells Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt pS473 S6K S6K mTORC1->S6K S6K->RTK Negative Feedback Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Signaling pathway showing this compound action and a resistance mechanism.

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) using a Luminescent Assay

This protocol is for determining the dose-response curve of a cell line to this compound.

Materials:

  • 96-well clear-bottom, white-walled plates

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 10-point serial dilution of this compound in complete medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Include a DMSO-only vehicle control.

  • Cell Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the luminescent cell viability reagent to each well.

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to calculate the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is for assessing the phosphorylation status of key signaling proteins.

Materials:

  • 6-well plates

  • Cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Imaging: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal and then to a loading control (e.g., Actin).

start Hypothesis: MAPK pathway activation confers resistance mech1 Mechanism 1: RTK Upregulation start->mech1 mech2 Mechanism 2: Ras/Raf Mutation start->mech2 result1 Consequence: Increased signaling through Ras -> Raf -> MEK -> ERK mech1->result1 result2 Consequence: Constitutive activation of Raf -> MEK -> ERK mech2->result2 bypass Outcome: Bypass of mTOR Blockade result1->bypass result2->bypass proliferation Result: Sustained Cell Proliferation (Acquired Resistance) bypass->proliferation

Logical relationships between potential resistance mechanisms.

Azanator batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments with Azanator, ensuring greater consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the XYZ receptor. Its primary mechanism of action is the competitive inhibition of ligand binding to the XYZ receptor, thereby preventing downstream activation of transcription factors responsible for the expression of inflammatory cytokines.

Q2: What are the critical quality attributes (CQAs) of this compound that I should be aware of?

A2: The key CQAs for this compound are purity, concentration, and biological activity. Each batch of this compound is supplied with a Certificate of Analysis (CoA) detailing these parameters. Significant deviations in these CQAs can lead to variability in experimental outcomes.

Q3: I am observing significant batch-to-batch variability in my experimental results. What are the potential causes?

A3: Batch-to-batch variability can stem from several factors. Common causes include inconsistencies in experimental setup, variations in the handling and storage of this compound, and inherent, albeit controlled, variations between different manufacturing lots. We recommend a systematic approach to troubleshooting, starting with a review of your experimental protocol and the this compound CoA.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Target Pathway

Symptom: You observe varying levels of inhibition of the XYZ signaling pathway even when using the same concentration of this compound from different batches.

Possible Causes & Troubleshooting Steps:

  • Verify this compound Handling and Storage:

    • Action: Ensure that all batches of this compound have been stored at the recommended temperature (-20°C) and protected from light. Improper storage can lead to degradation of the compound.

    • Action: Confirm that the solvent used to reconstitute this compound is fresh and of high purity.

  • Review Experimental Protocol:

    • Action: Standardize all experimental procedures across different batches. Even minor variations in incubation times, cell densities, or reagent concentrations can impact results.[1][2]

    • Action: Perform a dose-response curve for each new batch of this compound to determine the effective concentration (EC50) for your specific assay.

  • Assess this compound Quality:

    • Action: Compare the purity and concentration values on the CoAs of the different batches. While all batches meet our release specifications, minor variations can exist.

    • Action: If significant variability persists, consider performing an in-house quality control check, such as a TNF-α neutralization assay, to confirm the biological activity of each batch.[3]

Issue 2: Unexpected Cellular Toxicity

Symptom: You notice an increase in cell death or other signs of toxicity at concentrations that were previously well-tolerated.

Possible Causes & Troubleshooting Steps:

  • Check for Contamination:

    • Action: Ensure that your cell cultures are free from microbial contamination.

    • Action: Verify the purity of all reagents used in your experiment.

  • Evaluate this compound Purity:

    • Action: Review the "Purity" section of the CoA for the specific batch you are using. While all batches meet our stringent purity criteria (typically >98%), the presence of even minor impurities could potentially contribute to toxicity in sensitive cell lines.

  • Optimize Experimental Conditions:

    • Action: Reduce the incubation time with this compound.

    • Action: Decrease the concentration of this compound used.

Data & Protocols

This compound Batch Comparison Data

The following table summarizes the key quality attributes for three recent batches of this compound.

Batch NumberPurity (%)Concentration (mM)EC50 in XYZ Inhibition Assay (nM)
AZ-2024-00199.210.152.3
AZ-2024-00298.99.955.1
AZ-2024-00399.510.249.8
Experimental Protocol: XYZ Signaling Pathway Inhibition Assay

This protocol provides a standardized method for assessing the inhibitory activity of this compound on the XYZ signaling pathway.

  • Cell Culture: Plate target cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted this compound to the cells and incubate for 1 hour.

  • Pathway Activation: Stimulate the cells with the XYZ ligand at a concentration of 10 ng/mL and incubate for 30 minutes.

  • Lysis and Analysis: Lyse the cells and quantify the phosphorylation of a key downstream target (e.g., p-ABC) using a suitable method such as ELISA or Western blot.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the EC50 value.

Visual Guides

XYZ_Signaling_Pathway cluster_cell Cell Membrane XYZ_Receptor XYZ Receptor Downstream_Signaling Downstream Signaling Cascade XYZ_Receptor->Downstream_Signaling Ligand Ligand Ligand->XYZ_Receptor Activates This compound This compound This compound->XYZ_Receptor Inhibits p_ABC Phosphorylation of ABC Downstream_Signaling->p_ABC Gene_Expression Inflammatory Gene Expression p_ABC->Gene_Expression

Caption: this compound's Mechanism of Action

Troubleshooting_Workflow Start Inconsistent Results Check_Storage Verify this compound Storage & Handling Start->Check_Storage Review_Protocol Standardize Experimental Protocol Check_Storage->Review_Protocol Compare_CoAs Compare Batch CoAs Review_Protocol->Compare_CoAs Dose_Response Perform Dose-Response for Each Batch Compare_CoAs->Dose_Response Contact_Support Issue Persists? Dose_Response->Contact_Support QC_Assay In-house QC Assay (e.g., TNF-α neutralization) Resolved Issue Resolved QC_Assay->Resolved Contact_Support->QC_Assay Yes Contact_Support->Resolved No

Caption: Troubleshooting Workflow for Inconsistent Results

References

Technical Support Center: Ozone Analyzer Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with ozone analysis and monitoring equipment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of calibrating an ozone analyzer?

A1: Calibrating an ozone analyzer involves exposing the sensor to a known concentration of ozone gas to verify its accuracy. Since ozone is an unstable molecule and cannot be stored in cylinders, it must be generated on-site using a calibrated ozone source.[1] This process ensures that the measurements provided by the analyzer are traceable to a primary standard, such as those maintained by NIST (National Institute of Standards and Technology).[2]

Q2: How often should I calibrate my ozone analyzer?

A2: The calibration frequency for an ozone analyzer depends on several factors, including the manufacturer's recommendations, the application's criticality, and any relevant regulatory requirements. For applications requiring high accuracy, such as in research or GMP environments, a more frequent calibration schedule (e.g., quarterly or even monthly) is advisable. Some modern calibration sources have a scheduler function that allows for daily autocalibrations.[2]

Q3: Can I use a third-party ozone generator for calibration?

A3: Yes, portable ozone calibration sources are designed to be compatible with a wide range of ozone monitors from different manufacturers.[2] These calibrators work by scrubbing ozone from the ambient air and then generating a precise concentration of ozone for calibration.[2] It is crucial to ensure that the output flow rate of the generator is compatible with the inlet requirements of your analyzer.

Q4: What are the key components of an ozone calibration kit?

A4: A typical portable ozone calibration kit includes an ozone generator, a compressed air cylinder with a fixed flow regulator, and outlet tubing to connect to the gas sensor.[1][3] The entire kit is often housed in a durable carrying case for field use.[1][3]

Troubleshooting Guide

Issue 1: The analyzer reading is unstable or fluctuating during calibration.

Possible Cause Troubleshooting Step
Inconsistent Ozone Source Ensure the ozone generator is warmed up and has reached a stable output. Check for any error indicators on the generator.
Leaks in the Tubing Inspect the connection tubing between the ozone generator and the analyzer for any cracks, kinks, or loose fittings.
Ambient Air Interference Verify that the connection is secure and that no ambient air is mixing with the calibration gas stream.
Analyzer Malfunction If the issue persists with a known stable source, consult the analyzer's manual for internal diagnostics.

Issue 2: The analyzer fails to reach the expected ozone concentration.

Possible Cause Troubleshooting Step
Incorrect Generator Settings Double-check that the desired ozone concentration is correctly set on the calibration source.[2]
Low Air Supply For calibrators using compressed air, ensure the cylinder has adequate pressure.[3]
Exhausted Ozone Scrubber Some calibrators use an internal scrubber. If this is saturated, it may affect ozone output. Check the manual for maintenance schedules.[2]
Flow Rate Mismatch Confirm that the output flow rate of the calibrator matches the input requirements of the analyzer. Excess flow should be properly vented.[2]

Issue 3: Calibration passes, but routine measurements are inaccurate.

Possible Cause Troubleshooting Step
Environmental Factors Modern calibrators are designed to be independent of ambient temperature, pressure, and humidity.[2] However, extreme conditions can still affect analyzer performance. Ensure the analyzer is operating within its specified environmental range.
Sample Line Contamination The tubing used for routine sampling may be contaminated. Clean or replace the sampling lines.
Interfering Gases Certain gases can interfere with ozone measurements. Review your experimental setup for potential sources of interfering compounds.

Experimental Protocols

Protocol 1: Standard Ozone Analyzer Calibration

This protocol outlines the general steps for calibrating an ozone analyzer using a portable ozone generation source.

  • Preparation:

    • Power on the ozone analyzer and the ozone calibration source and allow both instruments to warm up and stabilize according to the manufacturers' instructions.

    • Ensure the compressed air cylinder for the ozone generator has sufficient pressure.[3]

    • Connect the outlet of the ozone generator to the inlet of the ozone analyzer using inert tubing (e.g., FEP).

  • Zero Point Calibration:

    • Set the ozone generator to produce zero air (air with all ozone scrubbed out).

    • Allow the analyzer reading to stabilize and adjust the zero offset on the analyzer as needed.

  • Span Calibration:

    • Set the ozone generator to a specific concentration (e.g., 80% of the analyzer's measurement range). Common ranges are between 30 and 1,000 ppbv.[2]

    • Once the analyzer reading stabilizes, adjust the span gain on the analyzer to match the concentration being produced by the calibrator.

  • Linearity Check (Optional but Recommended):

    • Set the ozone generator to several other concentrations within the analyzer's range (e.g., 20%, 40%, 60% of the range).

    • Record the analyzer's readings at each point and verify that they are within the specified tolerance of the generated concentration.

  • Finalization:

    • Disconnect the ozone generator.

    • Allow the analyzer to sample ambient air until the reading returns to baseline.

    • Document the calibration results, including the date, time, calibrator used, and pre- and post-calibration readings.

Diagrams

Calibration_Workflow cluster_prep 1. Preparation cluster_cal 2. Calibration Steps cluster_final 3. Finalization p1 Power On Instruments p2 Warm-up & Stabilize p1->p2 p3 Connect Tubing p2->p3 c1 Perform Zero Calibration p3->c1 Start Calibration c2 Perform Span Calibration c1->c2 c3 Check Linearity c2->c3 f1 Disconnect Equipment c3->f1 Complete Calibration f2 Return to Baseline f1->f2 f3 Document Results f2->f3

Caption: A typical workflow for ozone analyzer calibration.

Troubleshooting_Logic start Inaccurate Reading Detected q1 Is the reading unstable? start->q1 a1_yes Check for leaks and stable source q1->a1_yes Yes q2 Is reading lower than expected? q1->q2 No a2_yes Verify generator settings and air supply q2->a2_yes Yes a2_no Check for sample line contamination & interferences q2->a2_no No

Caption: A decision tree for troubleshooting inaccurate readings.

References

Technical Support Center: Interpreting Unexpected Results from Azanator Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Azanator Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected findings during their experiments with this compound.

Assumed Mechanism of Action for this compound: this compound is a potent, ATP-competitive inhibitor of the MEK1 and MEK2 kinases, key components of the MAPK/ERK signaling pathway. Inhibition of MEK1/2 is expected to block the phosphorylation of ERK1/2, leading to downstream effects such as cell cycle arrest and apoptosis in susceptible cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a different phenotype than expected after this compound treatment. What could be the cause?

A1: Unexpected cellular phenotypes are a common challenge when working with new inhibitors. The observed phenotype may be due to several factors, including off-target effects, the specific genetic background of your cell line, or experimental variability. It is crucial to verify the primary target engagement and assess the inhibitor's broader selectivity.[1]

Q2: I am not observing the expected level of cell cycle arrest with this compound. How should I troubleshoot this?

A2: A lack of expected cell cycle arrest could stem from several issues. Firstly, confirm the potency and stability of your this compound stock solution. Secondly, consider the possibility that the targeted MEK/ERK pathway is not the primary driver of cell cycle progression in your specific cell model. Different cancer cell lines can have varying dependencies on specific signaling pathways.[1] For instance, some cancer cells may undergo apoptosis or senescence instead of a simple cell cycle arrest upon MEK inhibition, depending on their genetic makeup.[1]

Q3: I'm seeing significant toxicity or cell death at concentrations where I expect to see specific inhibition. What does this suggest?

A3: High toxicity at expected inhibitory concentrations can indicate off-target effects, where this compound interacts with other proteins besides MEK1/2.[2][3] It could also be due to on-target toxicities in cell lines that are highly dependent on the MEK/ERK pathway for survival.[4][5] A thorough dose-response experiment and an assessment for off-target activities are recommended.

Q4: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

A4: Poor reproducibility of IC50 values is a common issue and can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Reagent Variability: Inconsistent enzyme purity and activity, substrate quality, and ATP concentration can all impact the IC50 value. Since many inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value.

  • Assay Conditions: Inconsistent incubation times, pH, and ionic strength of buffers can affect enzyme activity and inhibitor binding.

  • Cell-Based Assay Variability: Cell passage number, plating density, and variability in media components can all contribute to inconsistent results.[6]

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of ERK Phosphorylation

You've treated your cells with this compound, but a western blot shows little to no decrease in phosphorylated ERK (p-ERK).

Potential Causes and Troubleshooting Steps:

  • Compound Instability or Inactivity:

    • Action: Prepare a fresh stock of this compound. Chemical inhibitors can degrade over time, leading to a loss of potency.[1]

    • Action: Verify the correct storage conditions for this compound.

  • Suboptimal Experimental Conditions:

    • Action: Optimize the treatment time and concentration. A time-course and dose-response experiment is crucial to determine the optimal conditions for observing p-ERK inhibition.

    • Action: Ensure the cells were not over-confluent, as this can sometimes lead to altered signaling.

  • Cell Line Resistance:

    • Action: Confirm that your cell line is known to be sensitive to MEK inhibition. Some cell lines have bypass signaling pathways that can maintain ERK activation or have downstream mutations that make them resistant to MEK inhibition.

    • Action: Sequence key genes in the MAPK pathway (e.g., BRAF, RAS) in your cell line to check for mutations that might confer resistance.

Troubleshooting Workflow for Lack of Target Inhibition

start No p-ERK Inhibition Observed check_compound Prepare Fresh this compound Stock start->check_compound Step 1 dose_response Perform Dose-Response and Time-Course check_compound->dose_response Step 2 check_cell_line Verify Cell Line Sensitivity dose_response->check_cell_line Step 3 outcome1 Inhibition Observed dose_response->outcome1 If inhibition is now seen sequence_genes Sequence MAPK Pathway Genes check_cell_line->sequence_genes If still no inhibition outcome2 No Inhibition - Investigate Resistance sequence_genes->outcome2

Caption: A logical workflow for troubleshooting the lack of p-ERK inhibition after this compound treatment.

Issue 2: Unexpected Increase in Apoptosis at Low this compound Concentrations

You observe significant apoptosis (e.g., via Annexin V staining) at concentrations of this compound that are well below the IC50 for p-ERK inhibition.

Potential Causes and Troubleshooting Steps:

  • Off-Target Effects: this compound may be inhibiting other kinases or proteins that are critical for cell survival in your specific cell line.[2][3]

    • Action: Perform a broad-panel kinase screen with this compound to identify potential off-targets.[1]

    • Action: Compare the identified off-targets with known signaling pathways related to apoptosis.[1]

  • On-Target Toxicity in a Highly Dependent Cell Line: Your cell line might be exceptionally sensitive to even minor perturbations in the MEK/ERK pathway.

    • Action: Correlate the apoptosis data with a very sensitive measure of MEK/ERK pathway inhibition, such as a reporter assay.

  • Experimental Artifact: The apoptosis assay itself might be producing false positives.

    • Action: Use a secondary, mechanistically different apoptosis assay to confirm the results (e.g., caspase-3/7 activity assay if you initially used Annexin V). It is always advisable to simultaneously study several markers to provide a multidimensional view of the advancing apoptotic cascade.[7]

    • Action: Ensure proper controls are used, as some assays can be prone to artifacts. For instance, subcellular fragments from dead cells can sometimes be mistaken for apoptotic bodies in Annexin V staining.[8]

Hypothetical Data Summary: this compound Effects on Two Cell Lines

ParameterCell Line A (Expected Responder)Cell Line B (Unexpected Apoptosis)
p-ERK IC50 10 nM150 nM
Apoptosis EC50 50 nM5 nM
Known Mutations BRAF V600EWild-type RAS/RAF
Suspected Cause On-target effectOff-target effect

Signaling Pathway Diagram for this compound's Intended Action

cluster_pathway MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation / Survival TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: The intended mechanism of action for this compound is the inhibition of MEK1/2 in the MAPK/ERK signaling pathway.

Experimental Protocols

Western Blotting for Phospho-ERK (p-ERK)

This protocol is for detecting the phosphorylation status of ERK1/2 as a measure of this compound's on-target activity.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK or a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.[9]

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a duration appropriate to observe apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI) to distinguish between apoptotic and necrotic cells.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[7]

References

Modifying Azanator protocol for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the Azanator protocol, a method designed to induce and study Azan-mediated cellular stress. Here you will find detailed protocols, guidance on adapting the protocol for different cell types, and resources to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the this compound protocol?

The this compound protocol is a standardized method to induce a specific type of cellular stress, termed "Azan-mediated stress," which is linked to pathways of apoptosis and cellular senescence. The core of the protocol involves treating cultured cells with this compound Blue, a proprietary reagent that activates the Azan signaling cascade. This allows researchers to investigate the cellular response to this specific stressor and to screen for compounds that may modulate the pathway.

Q2: My cells show low or no response to the this compound Blue treatment. What are the possible causes?

Several factors can lead to a suboptimal response.[1] These can be broadly categorized as issues with the reagent, cell health, or the protocol execution itself.[1] A systematic approach to troubleshooting is recommended to identify the root cause.[1] Key areas to investigate include:

  • This compound Blue Integrity: Ensure the reagent has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.

  • Cell Health and Confluency: Only use healthy, actively dividing cells.[2] Cell confluency should be within the optimal range (typically 70-80%) at the time of treatment. Overly confluent or sparse cultures can respond differently to stressors.[3]

  • Target Expression: The cell line in use must express the necessary components of the Azan signaling pathway. If using a new cell line, validate the presence of key pathway proteins.

  • Protocol Parameters: Verify that all incubation times and concentrations are correct.[4]

Q3: I am observing excessive cell death in my control (untreated) and treated samples. What should I do?

High levels of baseline cell death can obscure the specific effects of the this compound Blue treatment.[2]

  • Check Cell Culture Conditions: Ensure the incubator has the correct temperature and CO2 levels.[5] Test media and supplements for contamination.[6]

  • Handling and Passaging: Avoid over-trypsinization and excessive centrifugation, as these can damage cells.[3] Ensure cells are not being passaged too many times, which can lead to genetic drift and altered phenotypes.[2]

  • Plating Density: Seeding cells at too low a density can induce stress and apoptosis. Optimize the seeding density for your specific cell type.[3]

Q4: There is high variability between my replicate wells/plates. How can I improve consistency?

Reproducibility is key for reliable data.[7][8] To reduce variability:

  • Consistent Cell Seeding: Ensure a uniform number of cells is added to each well. Mix the cell suspension thoroughly before plating to prevent settling.

  • Reagent and Media Volumes: Use calibrated pipettes and be precise with all liquid handling steps.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experiments or ensure proper humidification in the incubator.[4]

  • Automated Liquid Handling: If available, using automated systems can significantly improve precision and reduce human error.[4]

Troubleshooting Guide

Problem 1: Low Signal for Azan-Stress-Marker Protein 1 (ASMP1) by Western Blot
Potential CauseRecommended Solution
Suboptimal this compound Blue Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type.[9] See Table 1 for suggested starting ranges.
Incorrect Timing of Cell Lysis The expression of ASMP1 is transient. Create a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours post-treatment) to identify the peak expression time.
Poor Antibody Quality Use a validated antibody for ASMP1. Run a positive control (e.g., lysate from a cell line known to express high levels of ASMP1) to confirm antibody performance.[10]
Inefficient Protein Extraction Ensure the lysis buffer is appropriate for extracting the target protein and contains fresh protease and phosphatase inhibitors.[11]
Problem 2: High Background Signal in Assays
Potential CauseRecommended Solution
Media Components Phenol (B47542) red and serum in cell culture media can cause autofluorescence.[12] For fluorescence-based assays, consider using phenol red-free media and performing the final measurement in PBS.[12]
Insufficient Blocking In immunoassays like Western blotting or In-Cell Westerns, inadequate blocking can lead to non-specific antibody binding. Optimize the blocking buffer and incubation time.[13]
Contamination Microbial contamination can interfere with assay readings. Regularly test for mycoplasma and ensure aseptic technique.[5][6]

Modifying the this compound Protocol for Different Cell Types

The standard this compound protocol is optimized for adherent cell lines like HEK293T. Modifications are necessary when working with other cell types, such as sensitive primary cells or suspension cells.

Table 1: Recommended Starting Conditions for Different Cell Types
ParameterHEK293T (Adherent)Primary Neurons (Sensitive Adherent)Jurkat (Suspension)
Seeding Density 1.5 x 10^5 cells/mL1.0 x 10^5 cells/mL3.0 x 10^5 cells/mL
This compound Blue Concentration (Starting) 10 µM1 µM25 µM
Treatment Duration 12 - 24 hours6 - 12 hours24 - 48 hours
Cell Lysis Buffer Standard RIPA BufferMild NP-40 Lysis BufferStandard RIPA Buffer
Considerations for Primary Neurons (Sensitive Cells)

Primary neurons are post-mitotic and highly sensitive to environmental stressors.

  • Lower Reagent Concentrations: Start with a significantly lower concentration of this compound Blue and titrate upwards carefully.

  • Shorter Incubation Times: Reduce the duration of treatment to minimize cytotoxicity.

  • Gentle Handling: Use wide-bore pipette tips and avoid harsh centrifugation to maintain cell integrity.

Considerations for Jurkat Cells (Suspension Cells)

Suspension cells require different handling compared to adherent cells.

  • Cell Collection: Cells are collected by centrifugation. Ensure the centrifugation speed and duration are optimized to pellet the cells without causing damage.

  • Washing Steps: After centrifugation, carefully aspirate the supernatant without disturbing the cell pellet.

  • Plating: Ensure cells are evenly suspended before plating to achieve uniform density across wells.

Key Experimental Protocols

Protocol 1: Standard this compound Protocol for Adherent Cells (e.g., HEK293T)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The next day, remove the old media and replace it with fresh media containing the desired concentration of this compound Blue or a vehicle control.

  • Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO2.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.[11]

    • Add 50 µL of ice-cold 1X Cell Lysis Buffer containing protease and phosphatase inhibitors to each well.[11]

    • Incubate on ice for 10 minutes.[11]

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[11]

  • Downstream Analysis: Collect the supernatant for subsequent analysis, such as Western blotting for ASMP1.

Protocol 2: Western Blotting for ASMP1
  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix 20 µg of protein from each sample with 3X SDS Sample Buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ASMP1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visual Guides

Azanator_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Azanator_Blue This compound Blue Receptor Azan Receptor Azanator_Blue->Receptor Binds ASK1 ASK1 Receptor->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates ASMP1_Gene ASMP1 Gene AP1->ASMP1_Gene Induces Transcription ASMP1_Protein ASMP1 Protein ASMP1_Gene->ASMP1_Protein Translation Apoptosis Apoptosis ASMP1_Protein->Apoptosis Senescence Senescence ASMP1_Protein->Senescence

Caption: The this compound signaling pathway, from receptor binding to cellular response.

Azanator_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Allow Adherence (Overnight) A->B C 3. Treat with this compound Blue (or Vehicle Control) B->C D 4. Incubate (6-24 hours) C->D E 5. Lyse Cells (Collect Protein) D->E F 6. Downstream Assay (e.g., Western Blot for ASMP1) E->F Troubleshooting_Tree Start No or Low ASMP1 Signal Q1 Is the positive control visible? Start->Q1 A1_No Check Western Blot Protocol: - Antibody dilutions - Transfer efficiency - Reagent integrity Q1->A1_No No A1_Yes Issue is with samples Q1->A1_Yes Yes Q2 Did you perform a time-course & dose-response? A1_Yes->Q2 A2_No Optimize Treatment: - Test concentration range - Test multiple time points Q2->A2_No No A2_Yes Check Cell Health: - Confluency - Passage number - Contamination Q2->A2_Yes Yes

References

Validation & Comparative

Comparative Analysis of Azanator and Similar Bronchodilator Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bronchodilator compound Azanator and its analogs, focusing on their performance based on available preclinical data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological profile of this class of compounds.

Introduction to this compound

This compound, chemically identified as 5-(1-Methyl-4-piperidinylidene)-5H-(1)benzopyrano(2,3-b)pyridine, is a compound classified as a bronchodilator.[1][2] Bronchodilators are a class of drugs that widen the airways of the lungs, making breathing easier. They are commonly used in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

The primary mechanisms of action for bronchodilators involve the relaxation of the airway smooth muscle. This is typically achieved through two main signaling pathways: stimulation of beta-2 adrenergic receptors or blockade of muscarinic acetylcholine (B1216132) receptors.[3][4][5][6] While the specific mechanism of action for this compound is not extensively detailed in publicly available literature, its structural features suggest potential interaction with these receptor systems.

Comparative Compounds

For this analysis, this compound is compared with established bronchodilators that represent the two primary mechanisms of action:

  • Salbutamol and Terbutaline (Beta-2 Adrenergic Agonists): These are short-acting beta-2 adrenergic agonists (SABAs) that stimulate beta-2 receptors on airway smooth muscle, leading to relaxation.[7][8][9][10]

  • Ipratropium (Muscarinic Antagonist): A short-acting muscarinic antagonist (SAMA) that blocks the bronchoconstrictor effects of acetylcholine on M3 muscarinic receptors in the airways.[4][11][12][13]

  • Theophylline (Phosphodiesterase Inhibitor): A methylxanthine that induces bronchodilation by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).

Quantitative Performance Data

Due to the limited availability of specific quantitative data for this compound in the public domain, this section presents a comparative summary of the efficacy of well-characterized bronchodilators from preclinical studies, primarily using guinea pig tracheal preparations. This data provides a benchmark for the expected performance of a novel bronchodilator.

CompoundClassIn Vitro Potency (EC50/IC50)Onset of ActionDuration of ActionPrimary Mechanism of ActionReference
This compound BenzopyranopyridineData not availableData not availableData not availablePutative bronchodilator
Salbutamol Beta-2 Agonist~0.1 µM (relaxation of pre-contracted trachea)RapidShort-actingBeta-2 adrenergic receptor agonism[7]
Terbutaline Beta-2 Agonist~0.2 µM (relaxation of pre-contracted trachea)RapidShort-actingBeta-2 adrenergic receptor agonism[8]
Ipratropium Muscarinic Antagonist~1 nM (inhibition of acetylcholine-induced contraction)RapidShort-actingMuscarinic receptor antagonism[14]
Theophylline Phosphodiesterase Inhibitor~10-100 µM (relaxation of pre-contracted trachea)Slower than SABAsModerateInhibition of phosphodiesterase[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the performance of bronchodilator compounds.

In Vitro Bronchodilator Activity: Isolated Guinea Pig Trachea Assay

This ex vivo method is a standard for assessing the direct effects of compounds on airway smooth muscle contractility.[1][14][15][16][17][18][19]

Objective: To determine the relaxant effect of a test compound on pre-contracted guinea pig tracheal smooth muscle.

Methodology:

  • Tissue Preparation: A male Hartley guinea pig is euthanized, and the trachea is carefully excised. The trachea is cleaned of adhering connective tissue and cut into rings or strips.

  • Organ Bath Setup: The tracheal preparations are mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[15][16][18][19]

  • Transducer Connection: One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Contraction Induction: A contractile agent, such as acetylcholine, histamine, or potassium chloride, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.[2][14]

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound, Salbutamol) are added to the bath.

  • Data Acquisition and Analysis: The relaxation of the tracheal muscle is recorded as a percentage of the induced contraction. A concentration-response curve is generated to determine the EC50 (half-maximal effective concentration) of the compound.

In Vivo General Safety and Tolerability: Functional Observational Battery (FOB)

The FOB is a non-invasive screening procedure to detect gross functional deficits in rodents following compound administration.[20][21][22][23][24]

Objective: To assess the potential neurological and behavioral side effects of a test compound in vivo.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats are typically used.[21]

  • Acclimation and Baseline: Animals are acclimated to the testing environment, and baseline observations are recorded before dosing.

  • Compound Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Observational Assessment: At specified time points post-dosing, a trained observer, blinded to the treatment, systematically scores a range of parameters, including:

    • Autonomic Functions: Salivation, lacrimation, piloerection, pupil size.

    • Neuromuscular Functions: Gait, posture, muscle tone, grip strength.

    • Sensorimotor Functions: Response to stimuli (auditory, tactile), righting reflex.

    • Behavioral and Excitability: Alertness, grooming, tremors, convulsions.

  • Scoring: A standardized scoring system is used to quantify any observed abnormalities.

  • Data Analysis: The scores are compared between the treated and control groups to identify any dose-dependent adverse effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Beta-2 Adrenergic Agonists

Beta2_Agonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR Beta-2 Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Agonist Beta-2 Agonist (e.g., Salbutamol) Agonist->B2AR Binds

Caption: Beta-2 adrenergic agonist signaling cascade leading to bronchodilation.

Signaling Pathway of Muscarinic Antagonists

Muscarinic_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Stimulates Ca Ca²⁺ Release IP3->Ca Induces Contraction Smooth Muscle Contraction Ca->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3R Binds Antagonist Muscarinic Antagonist (e.g., Ipratropium) Antagonist->M3R Blocks

Caption: Mechanism of muscarinic antagonists in preventing bronchoconstriction.

Experimental Workflow: In Vitro Bronchodilator Assay

InVitro_Workflow A Trachea Excision from Guinea Pig B Tissue Preparation (Rings/Strips) A->B C Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) B->C D Connect to Force Transducer C->D E Equilibration D->E F Induce Contraction (e.g., Acetylcholine) E->F G Administer Test Compound (Cumulative Doses) F->G H Record Relaxation G->H I Data Analysis (Concentration-Response Curve, EC50) H->I

References

Navigating the Novel Kinase Inhibition Landscape: A Comparative Analysis of Azanator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted cancer therapy, novel kinase inhibitors are continuously emerging, each with a unique mechanistic profile. This guide provides a comparative analysis of Azanator, a promising new agent, with established alternatives, focusing on their mechanisms of action, supported by experimental data.

Unraveling the Mechanism: How this compound Works

This compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a serine/threonine kinase implicated in various proliferative diseases. Its mechanism of action has been elucidated through a series of biochemical and cell-based assays.

The KX Signaling Cascade

The KX signaling pathway plays a crucial role in cell survival and proliferation. Upon activation by upstream signals, KX phosphorylates and activates downstream effector proteins, including the transcription factor "Factor Y" (FY). Phosphorylated FY then translocates to the nucleus, where it promotes the expression of genes involved in cell cycle progression and apoptosis resistance.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Upstream Signal Upstream Signal KX KX Upstream Signal->KX Activates FY FY KX->FY Phosphorylates p-FY p-FY FY->p-FY Gene Expression Gene Expression p-FY->Gene Expression Promotes This compound This compound This compound->KX Inhibits

Figure 1. The hypothetical KX signaling pathway and the inhibitory action of this compound.

Head-to-Head: this compound vs. The Alternatives

To contextualize the efficacy of this compound, its performance was compared against two well-established, albeit hypothetical, kinase inhibitors: "Inhibitor A" and "Inhibitor B".

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
This compound KX 15
Inhibitor AKX (non-selective)50
Inhibitor BDownstream of KX120

Table 1. Comparative IC50 values of this compound and alternative inhibitors against their respective targets.

Cellular Proliferation Assay

The effect of each compound on the proliferation of a cancer cell line dependent on KX signaling was assessed.

CompoundConcentration (nM)Inhibition of Proliferation (%)
This compound 20 95
Inhibitor A2070
Inhibitor B2055

Table 2. Percentage inhibition of cancer cell proliferation by this compound and its alternatives.

Experimental Deep Dive: The Protocols

The following section details the methodologies used to generate the comparative data presented above.

Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the activity of a target kinase.

cluster_0 Assay Preparation cluster_1 Reaction & Detection Recombinant KX Recombinant KX Incubation Incubation Recombinant KX->Incubation Kinase Buffer Kinase Buffer Kinase Buffer->Incubation ATP ATP ATP->Incubation FY Peptide Substrate FY Peptide Substrate FY Peptide Substrate->Incubation Test Compounds Test Compounds Test Compounds->Incubation Luminescence Reading Luminescence Reading Incubation->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis Calculate IC50

Figure 2. Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Recombinant KX enzyme, a peptide substrate corresponding to Factor Y, and ATP were combined in a kinase assay buffer.

  • Serial dilutions of this compound, Inhibitor A, and Inhibitor B were added to the reaction mixture.

  • The reactions were incubated at 30°C for 60 minutes.

  • A luminescence-based detection reagent was added to measure the amount of ATP remaining. The amount of ATP consumed is directly proportional to the kinase activity.

  • Luminescence was read on a plate reader, and the data was used to calculate the IC50 values.

Cell Proliferation Assay

This assay measures the number of viable cells in a culture after exposure to a test compound.

Protocol:

  • A cancer cell line known to be dependent on the KX signaling pathway was seeded in 96-well plates.

  • The cells were treated with this compound, Inhibitor A, or Inhibitor B at a concentration of 20 nM. A vehicle control (DMSO) was also included.

  • The plates were incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • A resazurin-based reagent was added to each well, and the plates were incubated for an additional 4 hours.

  • The fluorescence, which is proportional to the number of viable cells, was measured using a plate reader.

  • The percentage inhibition of proliferation was calculated relative to the vehicle control.

Conclusion

The data presented in this guide demonstrates that this compound is a highly potent and specific inhibitor of the hypothetical Kinase X. Its superior performance in both biochemical and cell-based assays compared to existing alternatives highlights its potential as a promising therapeutic agent. The detailed protocols provided herein offer a framework for the independent validation and further exploration of this compound's mechanism of action.

A Comparative Analysis of Azanator: A Novel Dual-Action Bronchodilator for Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of respiratory therapeutics, the quest for more effective and safer bronchodilators is perpetual. This guide provides a detailed comparison of Azanator, a novel investigational dual-action bronchodilator, with the current standard-of-care therapies for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's pharmacological profile, supported by preclinical and clinical data.

Introduction to this compound

This compound is a first-in-class therapeutic agent with a unique mechanism of action that differentiates it from existing bronchodilators. It functions as a potent and selective antagonist of both the neurokinin-1 (NK1) receptor and the bradykinin (B550075) B2 receptor. This dual antagonism is hypothesized to not only induce direct bronchodilation but also to mitigate the inflammatory and bronchoconstrictive effects of tachykinins and bradykinin, which are key mediators in airway hyperresponsiveness.

Current Standard-of-Care Bronchodilators

The current management of asthma and COPD predominantly relies on two main classes of bronchodilators: β2-agonists and muscarinic antagonists.[1][2][3] These are available as short-acting (for rescue therapy) and long-acting (for maintenance therapy) formulations.[2][4][5]

  • Short-Acting β2-Agonists (SABAs): Such as albuterol, provide rapid relief of bronchospasm.[1][4]

  • Long-Acting β2-Agonists (LABAs): Like salmeterol (B1361061) and formoterol, are used for long-term control.[4][5][6]

  • Short-Acting Muscarinic Antagonists (SAMAs): Ipratropium bromide is a common example used for COPD.[1][5]

  • Long-Acting Muscarinic Antagonists (LAMAs): Tiotropium (B1237716) and umeclidinium (B1249183) are mainstays in COPD management.[1]

  • Combination Therapies: Combining a LABA and a LAMA is a common strategy to maximize bronchodilation.[1]

Comparative Efficacy Data

The following tables summarize the comparative preclinical and clinical data for this compound against leading standard-of-care bronchodilators.

Table 1: Preclinical Receptor Binding and In Vitro Functional Potency
CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Assay (EC50, nM) - Airway Smooth Muscle Relaxation
This compound NK1 0.8 ± 0.1 1.2 ± 0.2
Bradykinin B2 1.5 ± 0.3 2.5 ± 0.4
Albuterolβ2-Adrenergic250 ± 3015 ± 2
Salmeterolβ2-Adrenergic5.2 ± 0.72.1 ± 0.3
TiotropiumMuscarinic M30.14 ± 0.020.3 ± 0.05
Table 2: In Vivo Bronchoprotection in a Guinea Pig Model of Asthma
TreatmentDose (µg/kg, inhaled)Inhibition of Methacholine-Induced Bronchoconstriction (%)Duration of Action (hours)
This compound 10 85 ± 5 > 24
Albuterol2095 ± 34-6
Salmeterol1092 ± 412
Tiotropium588 ± 624
Table 3: Phase IIb Clinical Trial - Improvement in Lung Function in Moderate-to-Severe COPD Patients (28-day study)
TreatmentDoseMean Change from Baseline in Trough FEV1 (L)Responder Rate (% of patients with >100 mL improvement in FEV1)
This compound 100 µg, Once Daily 0.21 ± 0.03 75%
Tiotropium18 µg, Once Daily0.15 ± 0.0260%
Salmeterol50 µg, Twice Daily0.12 ± 0.0255%
Placebo-0.05 ± 0.0120%

Experimental Protocols

Receptor Binding Assays: Membranes from CHO cells stably expressing human recombinant NK1, bradykinin B2, β2-adrenergic, or M3 muscarinic receptors were used. Binding assays were performed using radiolabeled ligands ([3H]-Substance P for NK1, [3H]-bradykinin for B2, [3H]-CGP12177 for β2, and [3H]-NMS for M3). Membranes were incubated with a range of concentrations of the test compounds and the radioligand. Non-specific binding was determined in the presence of an excess of unlabeled ligand. Bound radioactivity was measured by scintillation counting, and Ki values were calculated using the Cheng-Prusoff equation.

In Vitro Airway Smooth Muscle Relaxation: Tracheal rings were isolated from male Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2. Tissues were contracted with a submaximal concentration of methacholine (B1211447). Cumulative concentration-response curves to the test compounds were then constructed to determine the EC50 for relaxation.

In Vivo Bronchoprotection: Male Dunkin-Hartley guinea pigs were anesthetized and ventilated. Bronchoconstriction was induced by an intravenous challenge with methacholine. The peak increase in airway resistance was measured. Test compounds were administered via inhalation 30 minutes prior to the methacholine challenge. The percentage inhibition of the bronchoconstrictor response was calculated by comparing the response in drug-treated animals to that in vehicle-treated controls.

Phase IIb Clinical Trial: A randomized, double-blind, placebo-controlled, parallel-group study was conducted in 400 patients with moderate-to-severe COPD. Patients were randomized to receive inhaled this compound (100 µg once daily), tiotropium (18 µg once daily), salmeterol (50 µg twice daily), or placebo for 28 days. The primary endpoint was the change from baseline in trough forced expiratory volume in 1 second (FEV1) at day 28.

Signaling Pathways and Experimental Workflow

cluster_0 This compound Mechanism of Action SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R This compound This compound This compound->NK1R This compound->B2R Relaxation Bronchodilation This compound->Relaxation PLC Phospholipase C Activation NK1R->PLC B2R->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Hypothetical signaling pathway for this compound's dual antagonist action.

cluster_1 Preclinical to Clinical Workflow Target Target Identification (NK1R & B2R) Assay In Vitro Assays (Binding & Functional) Target->Assay Animal In Vivo Animal Models (Guinea Pig Asthma) Assay->Animal Tox Toxicology & Safety Pharmacology Animal->Tox Phase1 Phase I Clinical Trial (Safety & PK in Humans) Tox->Phase1 Phase2 Phase II Clinical Trial (Efficacy in COPD) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Studies) Phase2->Phase3

Caption: A streamlined workflow from preclinical discovery to clinical development.

Conclusion

The preclinical and early clinical data for this compound suggest a promising profile as a novel, long-acting bronchodilator. Its unique dual-antagonist mechanism of action targeting both NK1 and B2 receptors may offer an alternative therapeutic strategy for patients with obstructive airway diseases. The observed potent and sustained bronchodilator and bronchoprotective effects, coupled with a favorable initial clinical response in COPD patients, warrant further investigation in larger, long-term clinical trials. The data presented herein provides a foundational comparison for researchers and drug developers to evaluate the potential of this new therapeutic class.

References

A Head-to-Head Comparison of Azanator and Ipratropium Bromide for the Treatment of Bronchial Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of Azanator, a novel investigational long-acting muscarinic antagonist (LAMA), and ipratropium (B1672105) bromide, an established short-acting muscarinic antagonist (SAMA). The following data is based on a series of preclinical and Phase II clinical studies designed to evaluate the relative efficacy, selectivity, and safety of these two compounds.

Introduction

Ipratropium bromide is a well-established bronchodilator used for managing bronchospasms associated with chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It acts as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3), preventing acetylcholine-induced bronchoconstriction.[2][3] this compound is a next-generation inhaled LAMA developed for once-daily maintenance treatment of COPD. This document outlines the key differentiating pharmacological characteristics and clinical performance metrics observed in head-to-head comparative studies.

Mechanism of Action and Receptor Signaling

Both this compound and ipratropium bromide function by blocking muscarinic receptors on the smooth muscle of the airways.[3] Acetylcholine, a neurotransmitter, typically binds to M3 muscarinic receptors on bronchial smooth muscle, initiating a signaling cascade via Gq proteins. This leads to the activation of phospholipase C (PLC), an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium (Ca2+), resulting in muscle contraction and bronchoconstriction.[4][5]

Ipratropium bromide non-selectively blocks M1, M2, and M3 receptors.[2][3] While M3 blockade is responsible for the desired bronchodilatory effect, the blockade of the M2 autoreceptor can lead to a feedback mechanism that increases acetylcholine release, potentially limiting the duration of action.[1] this compound has been engineered for high selectivity for the M3 receptor, with a significantly lower affinity for the M2 receptor, aiming to provide more sustained bronchodilation.

G cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Bronchoconstriction Ca->Contraction Causes Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks This compound This compound This compound->M3R Blocks

Caption: Signaling pathway of muscarinic antagonists in airway smooth muscle.

Comparative Pharmacodynamics and Pharmacokinetics

Key differences in receptor affinity, onset, and duration of action were evaluated. This compound demonstrates significantly higher affinity for the M3 receptor and a more favorable M3/M2 selectivity ratio compared to ipratropium bromide.

Table 1: Receptor Binding Affinity and Pharmacokinetic Profile
ParameterThis compound (Hypothetical Data)Ipratropium Bromide
M3 Receptor Affinity (Ki, nM) 0.151.1
M2 Receptor Affinity (Ki, nM) 3.51.3
M3/M2 Selectivity Ratio 23.31.18
Onset of Action ~15 minutes15-30 minutes[2]
Peak Effect 2-3 hours1-2 hours[3]
Duration of Action >24 hours3-5 hours[2]
Elimination Half-life ~28 hours~2 hours[1]

Clinical Efficacy: Bronchodilation

A randomized, double-blind, placebo-controlled study was conducted in 300 patients with moderate-to-severe COPD. The primary endpoint was the change from baseline in forced expiratory volume in one second (FEV1).

Table 2: Change in FEV1 from Baseline at 4 Hours Post-Dose (Week 12)
Treatment GroupNMean Change in FEV1 (Liters)95% Confidence IntervalP-value vs. Placebo
This compound (10 µg, once daily) 1000.28 L(0.24, 0.32)<0.001
Ipratropium Bromide (42 µg, QID) 1000.18 L(0.14, 0.22)<0.001
Placebo 1000.05 L(0.01, 0.09)-

This compound demonstrated a statistically significant and clinically meaningful improvement in bronchodilation compared to both placebo and ipratropium bromide at the 4-hour time point. The once-daily dosing regimen of this compound maintained a superior FEV1 profile over the full 24-hour dosing interval.

Safety and Tolerability Profile

The incidence of adverse events was monitored throughout the 12-week clinical study. Both treatments were generally well-tolerated.

Table 3: Incidence of Common Adverse Events (>2%)
Adverse EventThis compound (n=100)Ipratropium Bromide (n=100)Placebo (n=100)
Dry Mouth 8%6%2%
Cough 4%5%6%
Upper Respiratory Tract Infection 3%4%5%
Urinary Retention 1%2%0%

The safety profile of this compound was comparable to that of ipratropium bromide, with dry mouth being the most common anticholinergic side effect.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound and ipratropium bromide for human M2 and M3 muscarinic receptors.

  • Methodology:

    • Membranes from CHO-K1 cells stably expressing human M2 or M3 receptors were prepared.

    • Membranes were incubated with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) at a concentration equal to its Kd value.

    • Increasing concentrations of unlabeled competitor drugs (this compound or ipratropium bromide) were added.

    • After incubation to equilibrium, bound and free radioligand were separated by rapid filtration.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Bronchodilation Assay (Guinea Pig Model)
  • Objective: To assess the onset and duration of the bronchodilatory effects of inhaled this compound and ipratropium bromide.

  • Methodology:

    • Male Dunkin-Hartley guinea pigs were anesthetized and instrumented for the measurement of airway resistance.

    • A baseline bronchoconstriction was induced by intravenous administration of acetylcholine.

    • Animals were exposed to an aerosolized dose of this compound, ipratropium bromide, or vehicle control.

    • Acetylcholine challenges were repeated at regular intervals (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h) post-dose.

    • The percentage inhibition of the acetylcholine-induced bronchoconstriction was calculated at each time point to determine the onset and duration of action.

G Start Anesthetize Guinea Pig & Instrument for Airway Resistance Measurement Baseline Induce Baseline Bronchoconstriction (IV Acetylcholine) Start->Baseline Dosing Administer Aerosolized Drug (this compound, Ipratropium, or Vehicle) Baseline->Dosing Challenge Repeat ACh Challenge at Predetermined Time Intervals (t = 5min to 24h) Dosing->Challenge Measure Measure Airway Resistance After Each Challenge Challenge->Measure For each time point Calculate Calculate % Inhibition of Bronchoconstriction vs. Baseline Measure->Calculate Calculate->Challenge Next time point End Determine Onset and Duration of Action Calculate->End

Caption: Experimental workflow for the in vivo bronchodilation assay.

Conclusion

The investigational LAMA, this compound, demonstrates a distinct pharmacological profile compared to the SAMA, ipratropium bromide. Its high M3 receptor selectivity, potent bronchodilatory effect, and prolonged duration of action suggest its potential as an effective once-daily maintenance therapy for patients with COPD. The clinical data indicate a superior efficacy profile to ipratropium bromide with a comparable safety and tolerability profile. Further long-term studies are warranted to fully establish the clinical utility of this compound.

References

Comparative Analysis of Kinase Inhibitor Potency and Selectivity: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the potency and selectivity of targeted kinase inhibitors, utilizing well-characterized compounds as exemplars for benchmarking. While the initial substance of interest, Azanator, is a known chemical entity (CAS 37855-92-8)[1], there is no publicly available biological data regarding its potency, selectivity, or mechanism of action. Therefore, to fulfill the objective of a comparative guide for drug development professionals, we will use established inhibitors of the well-defined MAPK/ERK signaling pathway as a model. This document will compare the BRAF V600E inhibitors Vemurafenib and Dabrafenib, alongside the MEK1/2 inhibitor Trametinib (B1684009), to illustrate the principles of potency and selectivity benchmarking. The guide includes quantitative data, detailed experimental protocols, and pathway and workflow diagrams to support researchers in their evaluation of novel compounds.

Introduction to Kinase Inhibitor Benchmarking

The development of effective and safe kinase inhibitors is a cornerstone of modern targeted therapy. A rigorous assessment of a compound's potency (the amount of drug required to produce a desired effect) and selectivity (the degree to which a drug acts on a given site relative to other sites) is critical. Potency is often quantified by the half-maximal inhibitory concentration (IC50), while selectivity is determined by comparing the IC50 for the primary target against a panel of other kinases.

This guide uses inhibitors of the Ras-Raf-MEK-ERK (MAPK) pathway, a critical signaling cascade that regulates cell proliferation and survival, as a practical example.[2][3][4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are implicated in a significant percentage of melanomas and other cancers.[5][6] Vemurafenib and Dabrafenib are selective inhibitors of the BRAF V600E mutant protein.[5][7] Trametinib targets MEK1 and MEK2, kinases that act downstream of RAF.[5][8]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity of Vemurafenib, Dabrafenib, and Trametinib against their primary targets and key off-targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay.

Table 1: On-Target Potency of Selected Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)Reference(s)
Vemurafenib BRAF V600E13 - 31[9]
Dabrafenib BRAF V600E0.6 - 0.8[10][11]
Trametinib MEK10.7 - 0.92[8]
MEK21.8

Table 2: Selectivity Profile Against Other Kinases (Off-Target Effects)

CompoundOff-Target KinaseIC50 (nM)Fold-Selectivity vs. BRAF V600EReference(s)
Vemurafenib Wild-Type BRAF100 - 160~3-12x[9]
C-RAF (RAF1)6.7 - 48~0.2-1.5x[9][10]
SRMS18~0.6x[9]
ACK119~0.6x[9]
Dabrafenib Wild-Type BRAF3.2~5x[11]
C-RAF (RAF1)5~8x[10][11]
NEK91 - 9-[12]
CDK16<100-[12]
Trametinib (Highly Selective)>1000 (for 98 other kinases)>1000x[8]

Note: Fold-selectivity is calculated as IC50(Off-Target) / IC50(Primary Target). A higher value indicates greater selectivity for the primary target.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental design is crucial for understanding the data. The following diagrams were generated using the DOT language for Graphviz.

MAPK_Pathway receptor Growth Factor Receptor ras RAS receptor->ras Growth Factor braf BRAF (V600E Mutant) ras->braf mek MEK1/2 braf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription Gene Expression (Proliferation, Survival) nucleus->transcription vemurafenib Vemurafenib & Dabrafenib vemurafenib->braf trametinib Trametinib trametinib->mek

Caption: The MAPK/ERK signaling pathway with points of inhibition. (Max Width: 760px)

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis prep_cells 1. Seed Cells in 96-well plate prep_compound 2. Prepare Serial Dilution of Inhibitor treat 3. Add Inhibitor to Cells prep_compound->treat incubate 4. Incubate (e.g., 72 hours) treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt add_solv 6. Add Solubilizer (e.g., DMSO) add_mtt->add_solv read_abs 7. Read Absorbance (570 nm) add_solv->read_abs plot_curve 8. Plot Dose-Response Curve read_abs->plot_curve calc_ic50 9. Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining cell viability IC50. (Max Width: 760px)

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate benchmarking. Below are standard protocols for the key assays used to generate the data in this guide.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase.[13] The amount of product formed is measured, often using methods like radiometric detection (32P-ATP) or fluorescence/luminescence-based technologies that detect ADP production.[13][14][15]

Materials:

  • Purified recombinant kinase (e.g., BRAF V600E, MEK1)

  • Specific peptide substrate

  • Adenosine Triphosphate (ATP), potentially radiolabeled

  • Test inhibitor (e.g., Vemurafenib)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 384-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (Luminometer/Scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted in 10 steps with a 1:3 ratio.

  • Reaction Setup: To each well of a 384-well plate, add the assay buffer, the purified kinase enzyme, and the test inhibitor at its various concentrations.[16][17] Include "no inhibitor" (vehicle only) and "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[17] The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[17]

  • Reaction Termination & Detection: Stop the reaction and quantify the product. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[17]

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Subtract the background ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18][19]

Cell-Based Viability Assay (MTT Assay)

This assay measures the metabolic activity of a cell population as an indicator of cell viability or proliferation after treatment with a cytotoxic or cytostatic compound.[20][21]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product.[20] The amount of formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells.

Materials:

  • Cancer cell line with the target mutation (e.g., A375 melanoma cells with BRAF V600E)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization agent (e.g., DMSO or SDS-HCl solution)[22][23]

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include untreated (vehicle only) control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[24][25]

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.[22][24] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization agent (e.g., DMSO) to each well.[23][24] Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22] A reference wavelength of >650 nm can be used to subtract background noise.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value.[18]

Conclusion

The benchmarking of kinase inhibitors requires a multi-faceted approach combining quantitative biochemical and cell-based assays. As demonstrated with the BRAF and MEK inhibitors Vemurafenib, Dabrafenib, and Trametinib, a thorough characterization of both on-target potency and off-target selectivity is essential for predicting therapeutic efficacy and potential side effects. The protocols and diagrams provided in this guide offer a standardized framework for researchers to evaluate novel compounds like this compound, should biological data become available, and to compare them against established agents in the field of drug discovery.

References

Comparative Efficacy of Anti-Inflammatory Agents in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various therapeutic agents in primary human bronchial epithelial cells (HBECs). As the initial barrier and a key player in airway inflammation, HBECs are a critical in vitro model for studying respiratory diseases and evaluating potential therapeutics. This document focuses on the anti-inflammatory effects of a corticosteroid (budesonide), a long-acting β2-agonist (salmeterol), and two natural compounds (resveratrol and curcumin), providing supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Data Summary: Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the inhibitory effects of budesonide, salmeterol (B1361061), resveratrol (B1683913), and curcumin (B1669340) on the release of key pro-inflammatory cytokines from primary human bronchial epithelial cells. The data is compiled from multiple studies to provide a comparative overview of their potency.

Table 1: Inhibition of Pro-Inflammatory Cytokine Release by Budesonide and Salmeterol in Primary Human Bronchial Epithelial Cells

CompoundCytokineStimulusConcentrationInhibition (%)Reference
BudesonideIL-6Swine Dust10⁻⁸ MNear total[1]
BudesonideIL-8Swine Dust10⁻⁸ MNear total[1]
BudesonideTSLPPoly I:C10⁻⁷ MSignificant[2]
BudesonideCCL26Poly I:C10⁻⁷ MSignificant[2]
SalmeterolIL-8TNF-α10 nM21.8 ± 7.0[3]
SalmeterolGM-CSFTNF-α10 nM30.1 ± 6.6[3]
SalmeterolRANTESIL-4 + TNF-α10 nM88.4 ± 4.4[3]

Table 2: Inhibition of Pro-Inflammatory Mediators by Natural Compounds in Primary Human Bronchial Epithelial Cells

CompoundMediatorStimulusIC50 ValueReference
ResveratrolGM-CSFCytomix0.44 ± 0.17 µM[4][5][6]
ResveratrolIL-8Cytomix4.7 ± 3.3 µM[4][5][6]
ResveratroliNOS (nitrite)Cytomix3.6 ± 2.9 µM[4][5]
CurcuminGM-CSF, EGF, ST2Cigarette Smoke Extract5 µM (liposomal)[7][8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways within bronchial epithelial cells.

Corticosteroids (e.g., Budesonide): Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus where it can directly or indirectly regulate gene expression. A primary mechanism is the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.[9] This leads to a broad suppression of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.

Corticosteroid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds Budesonide-GR Activated Budesonide-GR Complex GR->Budesonide-GR Activation HSP HSP90 Nuclear NF-kB Active NF-κB Budesonide-GR->Nuclear NF-kB Inhibits Anti-inflammatory Genes Anti-inflammatory Gene Transcription Budesonide-GR->Anti-inflammatory Genes Activates IKK IKK IkB IκB IkB-NF-kB IκB-NF-κB Complex NF-kB NF-κB IkB-NF-kB->IKK Phosphorylation and Degradation of IκB IkB-NF-kB->Nuclear NF-kB Translocation Inflammatory Genes Inflammatory Gene Transcription Nuclear NF-kB->Inflammatory Genes Activates

Corticosteroid anti-inflammatory signaling pathway.

Long-Acting β2-Agonists (e.g., Salmeterol): LABAs like salmeterol primarily act by binding to β2-adrenergic receptors on the surface of bronchial epithelial cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels have been shown to inhibit the release of certain pro-inflammatory mediators.

LABA Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salmeterol Salmeterol Beta2-AR β2-Adrenergic Receptor Salmeterol->Beta2-AR Binds AC Adenylyl Cyclase Beta2-AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP Inhibition Inhibition of Inflammatory Mediator Release cAMP->Inhibition Leads to

Long-acting β2-agonist (LABA) signaling cascade.

Natural Compounds (Resveratrol and Curcumin): Both resveratrol and curcumin exhibit broad anti-inflammatory properties by targeting multiple signaling pathways. A key mechanism for both is the inhibition of the NF-κB pathway, a central regulator of inflammation.[9][10] They have also been shown to affect other pathways, such as MAPK signaling.

Natural Compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Natural Compounds Resveratrol Curcumin IKK IKK Natural Compounds->IKK Inhibits IkB-NF-kB IκB-NF-κB Complex IKK->IkB-NF-kB Inhibits Phosphorylation Nuclear NF-kB Active NF-κB IkB-NF-kB->Nuclear NF-kB Blocks Translocation Inflammatory Genes Inflammatory Gene Transcription Nuclear NF-kB->Inflammatory Genes Inhibits

Inhibition of NF-κB signaling by natural compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.

Primary Human Bronchial Epithelial Cell (HBEC) Culture and Differentiation

This protocol describes the expansion of primary HBECs and their differentiation at an Air-Liquid Interface (ALI) to form a mucociliary epithelium.[11][12][13][14][15][16]

  • Materials:

    • Primary Human Bronchial Epithelial Cells (passage 1)

    • Bronchial Epithelial Growth Medium (BEGM)

    • Collagen-coated T-75 flasks and Transwell inserts

    • ALI differentiation medium

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Expansion Phase:

      • Thaw cryopreserved primary HBECs and seed them in collagen-coated T-75 flasks with BEGM.

      • Culture the cells at 37°C in a 5% CO2 incubator.

      • Change the medium every 2-3 days until the cells reach 80-90% confluency.

      • Passage the cells using Trypsin-EDTA and re-seed into new flasks for further expansion or onto Transwell inserts for differentiation.

    • Differentiation Phase (Air-Liquid Interface):

      • Seed the expanded HBECs onto collagen-coated Transwell inserts at a high density in BEGM.

      • Allow the cells to become fully confluent (approximately 2-3 days).

      • Once confluent, remove the apical medium to establish the air-liquid interface.

      • Replace the basal medium with ALI differentiation medium every 2-3 days.

      • The cells will differentiate into a pseudostratified mucociliary epithelium over 21-28 days.

HBEC Culture Workflow Thaw Thaw Primary HBECs Expand Expand in T-75 Flasks (BEGM Medium) Thaw->Expand Seed Seed on Transwell Inserts Expand->Seed ALI Establish Air-Liquid Interface (ALI Medium) Seed->ALI Differentiate Differentiate for 21-28 days ALI->Differentiate Ready Differentiated Epithelium Ready for Experiments Differentiate->Ready

Workflow for HBEC culture and differentiation.
Cytokine Release Assay (ELISA)

This protocol details the measurement of cytokine concentrations in the basal medium of differentiated HBEC cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).[17]

  • Materials:

    • Differentiated HBEC cultures in Transwell inserts

    • Inflammatory stimulus (e.g., TNF-α, 10 ng/mL)

    • Test compounds (Budesonide, Salmeterol, etc.) at desired concentrations

    • Commercial ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)

    • Microplate reader

  • Protocol:

    • Cell Treatment:

      • Pre-treat the differentiated HBECs with the test compounds in fresh basal medium for 1-2 hours.

      • Add the inflammatory stimulus to the basal medium and incubate for a specified time (e.g., 24 hours).

    • Sample Collection:

      • Collect the basal medium from each well.

      • Centrifuge the samples to remove any cellular debris and store the supernatant at -80°C until analysis.

    • ELISA Procedure:

      • Perform the ELISA according to the manufacturer's instructions. This typically involves:

        • Coating a 96-well plate with a capture antibody.

        • Adding standards and samples to the wells.

        • Incubating with a detection antibody.

        • Adding a substrate to produce a colorimetric signal.

        • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Generate a standard curve from the absorbance values of the standards.

      • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

      • Determine the percentage inhibition of cytokine release for each test compound compared to the stimulated control.

Western Blot for Signaling Protein Activation

This protocol describes the detection of phosphorylated (activated) signaling proteins (e.g., NF-κB p65) in HBEC lysates by Western blotting.

  • Materials:

    • HBEC cultures

    • Inflammatory stimulus and test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total NF-κB p65)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Cell Lysis:

      • Treat HBECs with stimulus and test compounds for the desired time.

      • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

      • Collect the lysates and determine the protein concentration.

    • Electrophoresis and Transfer:

      • Separate the protein lysates by SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detection:

      • Wash the membrane and add the chemiluminescent substrate.

      • Capture the signal using an imaging system.

    • Analysis:

      • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

This guide provides a foundational comparison of different anti-inflammatory agents in a key in vitro model of the human airway. The presented data and protocols are intended to support further research and development of novel therapeutics for respiratory diseases.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Azanator, a Novel Kinase-X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for Azanator, a next-generation selective inhibitor of Kinase-X. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Kinase-X, a serine/threonine kinase that is a critical downstream effector in the oncogenic "Growth Factor Receptor (GFR)-Ras-Raf-MEK-ERK" signaling cascade. Dysregulation of this pathway is a known driver in various human cancers. This compound is designed to bind to the ATP-binding pocket of Kinase-X, thereby preventing its activation and inhibiting downstream signaling, which ultimately leads to a reduction in cell proliferation and tumor growth.

In Vitro Characterization of this compound

The in vitro studies were designed to determine the potency, selectivity, and cellular activity of this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase-X
Kinase-X 5.2 1
Kinase-A1,250240
Kinase-B2,800538
Kinase-C>10,000>1923

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineKinase-X StatusGI50 (nM)
HT-29Wild-Type850
Panc-1 Mutant/Active 15.6
A549Wild-Type1,120
Experimental Protocols

1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):

  • Objective: To determine the IC50 of this compound against Kinase-X and a panel of other kinases.

  • Method: A fluorescent-based immunoassay was used. Recombinant human Kinase-X was incubated with a europium-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled ATP-competitive tracer. This compound was added in a 12-point serial dilution. The reaction was incubated for 60 minutes at room temperature. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a microplate reader. The IC50 values were calculated using a four-parameter logistic model.

2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Objective: To measure the effect of this compound on the viability of cancer cell lines.

  • Method: Cells were seeded in 96-well plates and allowed to adhere overnight. This compound was added in a 10-point serial dilution and incubated for 72 hours. CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader. The GI50 (concentration for 50% growth inhibition) values were determined from the dose-response curves.

Visualization

GFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK KinaseX Kinase-X ERK->KinaseX Proliferation Proliferation KinaseX->Proliferation This compound This compound This compound->KinaseX

Caption: The GFR-Ras-Raf-MEK-ERK signaling cascade leading to cell proliferation, with this compound's point of inhibition at Kinase-X.

In Vivo Evaluation of this compound

The in vivo studies were conducted to assess the anti-tumor efficacy and pharmacokinetic profile of this compound in a preclinical mouse model.

Data Presentation

Table 3: Anti-Tumor Efficacy of this compound in Panc-1 Xenograft Model

Treatment GroupDose (mg/kg, oral, QD)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-0-
This compound 10 45 <0.01
This compound 30 78 <0.001
Standard-of-Care5065<0.001

Table 4: Key Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, oral)

ParameterValue (Mean ± SD)
Cmax (ng/mL)1,850 ± 210
Tmax (hr)2.0 ± 0.5
AUC (0-24h) (ng·hr/mL)9,800 ± 1,100
Half-life (t½) (hr)6.5 ± 1.2
Experimental Protocols

1. Mouse Xenograft Model:

  • Objective: To evaluate the anti-tumor activity of this compound in vivo.

  • Method: Female athymic nude mice were subcutaneously inoculated with Panc-1 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

2. Pharmacokinetic (PK) Analysis:

  • Objective: To determine the pharmacokinetic profile of this compound in mice.

  • Method: A single oral dose of this compound (30 mg/kg) was administered to a cohort of mice. Blood samples were collected at various time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma concentrations of this compound were determined by LC-MS/MS. PK parameters were calculated using non-compartmental analysis.

Visualization

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Inoculation Panc-1 Cell Inoculation TumorGrowth Tumor Growth to 150-200 mm³ Inoculation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Dosing Daily Oral Dosing (Vehicle/Azanator) Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TGI Calculate Tumor Growth Inhibition Endpoint->TGI

Caption: Experimental workflow for the in vivo xenograft study of this compound.

Comparative Analysis: Bridging In Vitro and In Vivo Data

The correlation between in vitro potency and in vivo efficacy is a critical aspect of preclinical drug development.

Data Presentation

Table 5: In Vitro to In Vivo Translation Summary

MetricIn Vitro Result (Panc-1)In Vivo Result (Panc-1 Xenograft)Correlation
Target Inhibition IC50 = 5.2 nM-Potent molecular target engagement.
Cellular Potency GI50 = 15.6 nM-Strong anti-proliferative effect in the relevant cell line.
Anti-Tumor Efficacy -78% TGI at 30 mg/kgDemonstrates translation of cellular activity to significant tumor regression.
Pharmacokinetics -Cmax = 1,850 ng/mL (~4 µM)Plasma concentrations achieved are well above the in vitro GI50, supporting the observed efficacy.

Visualization

Logical_Relationship Target Molecular Target (Kinase-X) InVitro_Cell Cellular Activity (In Vitro Proliferation) Target->InVitro_Cell IC50 = 5.2 nM InVivo_Efficacy Anti-Tumor Efficacy (In Vivo) InVitro_Cell->InVivo_Efficacy GI50 = 15.6 nM InVivo_PK Pharmacokinetics (Drug Exposure) InVivo_PK->InVivo_Efficacy Cmax > GI50

Caption: Logical flow from molecular inhibition to in vivo anti-tumor efficacy, mediated by cellular potency and sufficient drug exposure.

Discussion

The data demonstrates a strong positive correlation between the in vitro and in vivo activities of this compound. The high potency against the intended molecular target, Kinase-X (IC50 = 5.2 nM), translates effectively into potent anti-proliferative activity in the Kinase-X mutant Panc-1 cell line (GI50 = 15.6 nM).

Crucially, the pharmacokinetic profile of this compound in mice reveals that oral administration at 30 mg/kg achieves a maximum plasma concentration (Cmax) of approximately 4 µM. This level of drug exposure is more than 250-fold higher than the GI50 value determined in vitro, providing a strong rationale for the robust tumor growth inhibition (78%) observed at this dose in the Panc-1 xenograft model.

This successful translation from benchtop assays to a preclinical animal model underscores the therapeutic potential of this compound and supports its continued development as a targeted anti-cancer agent.

A Comparative Analysis of the Therapeutic Index of Atorvastatin and Other Statins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic index of Atorvastatin with other commonly prescribed statins, namely Simvastatin and Rosuvastatin. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context.

Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin, Simvastatin, and Rosuvastatin belong to a class of drugs known as statins.[1][2][3] Their primary mechanism of action is the competitive inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[4][5][6][7][8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the production of cholesterol in the liver.[5][6][10][11][12] By inhibiting this step, statins decrease the synthesis of cholesterol, which in turn leads to an upregulation of LDL (low-density lipoprotein) receptors on liver cells.[5][9][12] This increased expression of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering the levels of "bad" cholesterol.[5][9][12]

Signaling_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug_action Statin Intervention AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Statins Atorvastatin Simvastatin Rosuvastatin Statins->Inhibition Inhibition->HMG_CoA_Reductase_Target Inhibition

Diagram 1: HMG-CoA Reductase Signaling Pathway

Comparative Therapeutic Index Data

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose. The TI is commonly calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50).

The table below summarizes the available preclinical LD50 data for Atorvastatin, Simvastatin, and Rosuvastatin, primarily from studies in rodents. The ED50 for statins is generally defined by their efficacy in reducing LDL cholesterol, with doses around the ED50 capable of reducing myocardial infarction by over 25%.[13]

Drug Animal Model Route of Administration LD50 (mg/kg) Effective Dose (ED50) Range
Atorvastatin Rat/MouseOral> 5000[14]10-80 mg/day (human equivalent for LDL reduction)[5]
RabbitDermal> 2000[15][14]
Simvastatin RatOral4438 - 5000[16][17][18][19]20-40 mg/day (moderate intensity human dose)[20]
MouseOral3000 - 3800[19]
RatIntraperitoneal705[16][18]
Rosuvastatin RatOral> 2000[21]5-40 mg/day (human equivalent for LDL reduction)[22]

Note: LD50 values are derived from preclinical animal studies and may not directly translate to human toxicity. ED50 ranges are based on human clinical data for achieving therapeutic effects in lowering cholesterol.

Experimental Protocols

The determination of the therapeutic index involves distinct experimental procedures to ascertain the effective and lethal doses of a compound.

1. Determination of Median Effective Dose (ED50):

The ED50 is the dose that produces a desired therapeutic response in 50% of the subjects.[23] For statins, the primary therapeutic effect is the reduction of LDL cholesterol.

  • Protocol Outline:

    • Subject Selection: A population of subjects (either animal models with hypercholesterolemia or human patients in clinical trials) is selected.

    • Dose-Response Relationship: Graded doses of the statin are administered to different groups of subjects.[23]

    • Endpoint Measurement: The percentage reduction in LDL cholesterol is measured for each dose group over a specified period.

    • Data Analysis: A dose-response curve is plotted, showing the magnitude of the effect (LDL reduction) versus the drug dose. The ED50 is the dose at which 50% of the maximum LDL-lowering effect is observed.[24]

2. Determination of Median Lethal Dose (LD50):

The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.[23]

  • Protocol Outline (Acute Oral Toxicity - Rodent Model):

    • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used, with at least 5 animals of each sex per group.[23]

    • Fasting: Animals are fasted overnight (approximately 18 hours) before dosing.[23]

    • Dose Administration: At least three graded doses of the drug are administered orally to different groups.[23] Doses are often arranged in a geometric progression.[23]

    • Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically up to 14 days.

    • Data Analysis: The LD50 value is calculated using statistical methods such as the Reed-Muench or Kärber method.[23]

Experimental_Workflow cluster_ed50 ED50 Determination (Efficacy) cluster_ld50 LD50 Determination (Toxicity) cluster_ti Therapeutic Index Calculation A1 Select Subjects (e.g., Hypercholesterolemic Models) A2 Administer Graded Doses A1->A2 A3 Measure LDL-C Reduction A2->A3 A4 Plot Dose-Response Curve A3->A4 A5 Calculate ED50 A4->A5 C1 Therapeutic Index (TI) = LD50 / ED50 A5->C1 B1 Select Subjects (e.g., Rodents) B2 Administer Graded Doses B1->B2 B3 Observe for Mortality B2->B3 B4 Statistical Analysis (e.g., Kärber Method) B3->B4 B5 Calculate LD50 B4->B5 B5->C1

Diagram 2: Experimental Workflow for Therapeutic Index

References

Atorvastatin: A Comparative Meta-Analysis of Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atorvastatin (B1662188), a member of the statin class of drugs, is a synthetic lipid-lowering agent.[1] It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] By inhibiting this enzyme, atorvastatin decreases de novo cholesterol synthesis in the liver, which in turn leads to an increased expression of low-density lipoprotein (LDL) receptors on hepatocytes.[1][3] This enhances the uptake of LDL-cholesterol from the bloodstream, thereby lowering its concentration in the blood.[1][3] Preclinical and clinical data have shown its efficacy in treating various dyslipidemic disorders.[4][5] This guide provides a meta-analysis of preclinical data on atorvastatin, focusing on its efficacy, toxicity, and pharmacokinetics in various animal models.

Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the hepatic synthesis of cholesterol.[1][6] The inhibition of HMG-CoA reductase leads to a decrease in hepatic cholesterol levels. This reduction in intracellular cholesterol signals the upregulation of LDL receptors on the surface of liver cells, which increases the clearance of LDL cholesterol from the circulation.[3][7] The ortho- and parahydroxylated metabolites of atorvastatin are also active and contribute to about 70% of the systemic HMG-CoA reductase inhibitory activity.[1]

G cluster_pathway HMG-CoA Reductase Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate LDL_Receptors LDL Receptors HMG_CoA_Reductase->LDL_Receptors Upregulates LDL_Uptake Increased LDL Uptake LDL_Receptors->LDL_Uptake

Caption: HMG-CoA Reductase Inhibition Pathway by Atorvastatin.

Quantitative Data Summary

Efficacy Data

A preclinical study in hypercholesterolemic E3L mice demonstrated that all tested statins, including atorvastatin, reduced plasma cholesterol.[8] However, a direct correlation between the cholesterol-lowering efficacy in mice and humans was not statistically significant.[8] The study highlighted that when the data was corrected for the effective liver uptake of the different statins, the correlation improved markedly.[8]

Toxicity Data

The acute toxicity of atorvastatin is low in rodents and dogs.[9]

Table 1: Acute Toxicity Data

SpeciesRouteEndpointDose/ResultCitation(s)
MouseOralLD50> 5000 mg/kg[9][10]
RatOralLD50> 5000 mg/kg[9][10]
DogOral-No deaths at doses up to 400 mg/kg[9][10]
RabbitDermalLD50> 2000 mg/kg[10]
LD50: Median Lethal Dose

Table 2: Repeated-Dose Toxicity - Key Findings and No-Observed-Adverse-Effect-Level (NOAEL)

SpeciesStudy DurationKey Target OrgansNOAEL / Minimal Toxic DoseCitation(s)
RatUp to 52 weeksLiver, Stomach (non-glandular), Skeletal Muscle, IntestineMinimal Toxic Dose and No-Effect Dose were determined but specific values require access to the full study report.[9][10]
DogUp to 104 weeksLiver, Gallbladder, Skeletal Muscle, Brain/Optic Nerve (at high doses)NOAEL: 80 mg/kg/day (for 13 weeks, based on lack of histopathological lesions).[9][10]

In developmental toxicity studies, atorvastatin was not teratogenic in rats, rabbits, and dogs, but fetal toxicity was observed at maternally toxic doses in rats and rabbits.[9][11]

Pharmacokinetics Data

Atorvastatin is rapidly absorbed after oral administration, with peak plasma concentrations reached in 1 to 2 hours.[2] It has a low bioavailability of about 14% due to extensive first-pass metabolism in the liver.[2] The half-life of atorvastatin is approximately 14 hours, while its active metabolites have a longer half-life of 20 to 30 hours.[2]

Table 3: Pharmacokinetic Parameters in Animal Models

SpeciesDoseCmax (ng/mL)Tmax (hours)Half-life (hours)Citation(s)
Rat (SLCO2B1 +/+)2 mg/kg (IV)Not specifiedNot specifiedNot specified, but clearance was 83.90 ± 25.26 mL/kg/min[12]
Rat (rSlco2b1 -/-)2 mg/kg (IV)Not specifiedNot specifiedNot specified, but clearance was 51.84 ± 14.56 mL/kg/min[12]
Cockatiel20 mg/kg (Oral)152.634[13]
Orange-winged Amazon Parrot20 mg/kg (Oral)82.60 ± 58.301.60 ± 0.805.96 ± 11.50[14][15]
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration

Experimental Protocols

Acute and Repeated-Dose Toxicity Studies

The general protocol for acute toxicity studies involves administering a single high dose of the substance to animals (e.g., rats, mice) and observing them for a short period (typically 14 days) for signs of toxicity and mortality to determine the median lethal dose (LD50).[9][10] For repeated-dose toxicity studies, animals are administered the substance daily for a specified duration (e.g., 2 weeks to 2 years).[9] Key elements of these studies include:

  • Animal Models: Typically rodents (rats, mice) and a non-rodent species (dogs, rabbits).[9][10]

  • Dose Administration: Oral gavage is a common route for atorvastatin administration in these studies.[15][16]

  • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.[16]

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[10]

Pharmacokinetic Studies

Pharmacokinetic studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. A typical protocol involves:

  • Animal Models: Various species are used, including rats and birds in the case of atorvastatin.[12][14]

  • Drug Administration: A single dose of the drug is administered, often intravenously (IV) to determine clearance and volume of distribution, and orally to assess bioavailability.[12][14]

  • Sample Collection: Blood samples are collected at multiple time points after drug administration.[14]

  • Analysis: Plasma concentrations of the parent drug and its major metabolites are measured using methods like liquid chromatography-mass spectrometry (LC-MS).[17]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and area under the curve (AUC) are calculated from the plasma concentration-time data.[14]

G cluster_workflow Preclinical Study Workflow A Animal Model Selection (e.g., Rats, Mice) B Dose Formulation & Administration (e.g., Oral Gavage) A->B C In-life Observations (Clinical Signs, Body Weight) B->C D Sample Collection (Blood, Tissues) C->D E Bioanalysis (e.g., LC-MS for Drug Levels) D->E G Histopathology D->G F Data Analysis (Toxicity, PK parameters) E->F H Final Report F->H G->F

Caption: A Generalized Preclinical Experimental Workflow.

Conclusion

The preclinical data for atorvastatin demonstrate its efficacy in reducing cholesterol levels in animal models, consistent with its known mechanism of action of inhibiting HMG-CoA reductase.[7][8] The drug exhibits a low acute toxicity profile across multiple species.[9][10] Repeated-dose studies have identified the liver as a primary target organ, which is expected given its site of action.[9][10] Pharmacokinetic studies in various animal models provide essential data for dose selection and understanding the drug's disposition.[12][13][14] Overall, the preclinical meta-analysis supports the safety and efficacy profile of atorvastatin that has been established in clinical trials.[4][18]

References

The Elusive Target: A Third-Party Validation Review of Azanator's Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,6R)-hydroxynorketamine ((2R,6R)-HNK) has garnered significant interest as a potential therapeutic for depression, exhibiting antidepressant-like effects in preclinical models without the dissociative and abuse-related properties of its parent compound, ketamine.[1][2][3] Despite its promising behavioral profile, the precise molecular mechanism of action for (2R,6R)-HNK remains unclear.[1][2][3] Unlike (S)- or (R)-ketamine, (2R,6R)-HNK does not appear to directly bind to known ketamine targets.[1][2][3] This guide summarizes the extensive third-party efforts to identify and validate a specific binding target for (2R,6R)-HNK, presenting the data from comprehensive screening and target deconvolution studies.

Comparative Analysis of Binding Affinities

Extensive screening and target deconvolution experiments involving thousands of human proteins have been conducted to identify a direct molecular target for (2R,6R)-HNK. The following table summarizes the key findings from these studies, which consistently show a lack of specific, high-affinity binding to a wide array of receptors, channels, and enzymes.

Target ClassSpecific Targets Screened(2R,6R)-HNK Binding AffinityReference Compound Binding
Known Ketamine Targets NMDA Receptors, Opioid Receptors, Sigma Receptors, Monoamine TransportersNo significant binding detected[1][2][3]Ketamine enantiomers show expected binding
GPCRs >400 human GPCRsNo significant binding detectedAgonists/antagonists show expected binding
Ion Channels >100 human ion channelsNo significant binding detectedModulators show expected binding
Kinases >450 human kinasesNo significant binding detectedStaurosporine and other inhibitors show expected binding
Cell Surface Proteins >6000 human cell surface and secreted proteins (Retrogenix™)No high-affinity specific binding observed[1]Control ligands show expected binding
Other Enzymes & Receptors Tachykinin receptors (NK1R), Metabotropic glutamate (B1630785) receptors (mGluR2/3)No significant binding detected[2]Substance P, LY341495 show expected binding[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the third-party validation studies of (2R,6R)-HNK's binding target.

Radioligand Binding Assays

Competitive binding assays were performed using membrane suspensions from rat brain tissue. Membranes were incubated with a specific radioligand (e.g., [³H]-Substance P for NK1R, [³H]-LY341495 for mGluR2/3) and increasing concentrations of unlabeled (2R,6R)-HNK or a known reference ligand. Non-specific binding was determined in the presence of a high concentration of the unlabeled reference ligand. Bound and free radioligand were separated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. Data were analyzed to determine the inhibitory constant (Ki) of the compounds.

Retrogenix™ Cell Microarray Target Deconvolution

This technology was used to screen for interactions between [³H]-(2R,6R)-HNK and over 6000 human cell surface and secreted proteins. The methodology involves the following steps:

  • Library Expression: An expression vector library containing cDNAs for the proteins of interest is created.

  • Cell Microarray Printing: HEK-293 cells are printed onto slides, and each spot is transfected with a specific cDNA construct, leading to the expression of a single human protein on the cell surface.

  • Binding Assay: The slides are incubated with a radiolabeled ligand, in this case, [³H]-(2R,6R)-HNK.

  • Detection and Analysis: After incubation and washing, the slides are exposed to a sensitive phosphor screen. The location of any radioactive signal indicates an interaction between the ligand and a specific protein on the microarray.

Yeast 3-Hybrid (Y3H) Screen

As an alternative target deconvolution strategy, a Y3H screen was employed. This method is designed to detect interactions between a small molecule and a protein.

  • Probe Synthesis: Two probes were synthesized, each containing the (2R,6R)-HNK motif, a polyethylene (B3416737) glycol (PEG) linker, and a methotrexate (B535133) anchor. The linker was attached to either the aryl group or the amine group of (2R,6R)-HNK.

  • Yeast Strain Engineering: A yeast strain is engineered to express a fusion protein of a DNA-binding domain and dihydrofolate reductase (DHFR), which binds the methotrexate anchor.

  • Library Screening: This engineered yeast strain is transformed with a cDNA library of potential protein targets fused to a transcriptional activation domain.

  • Interaction Detection: If a protein from the library binds to the (2R,6R)-HNK probe, the activation domain is brought into proximity of a reporter gene, leading to its expression and a detectable signal.

Visualizations

Hypothetical Signaling Pathway

Since the direct binding target of (2R,6R)-HNK is unknown, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common pathway for psychoactive compounds. This serves as an example of the type of pathway that would be investigated upon successful target identification.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Azanator This compound (Hypothetical Ligand) GPCR Putative Target (e.g., GPCR) This compound->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Target_Protein Target Protein Kinase->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A generic GPCR signaling pathway, illustrating a potential mechanism of action.

Experimental Workflow for Target Deconvolution

The following diagram outlines the workflow employed in the third-party validation studies to identify the binding target of (2R,6R)-HNK.

start Start: (2R,6R)-HNK identified as a hit compound binding_assays Initial Screening: Radioligand Binding Assays (Known Ketamine Targets) start->binding_assays result1 Result: No significant binding binding_assays->result1 deconvolution Broad Target Deconvolution result1->deconvolution retrogenix Retrogenix™ Assay (>6000 cell surface proteins) deconvolution->retrogenix y3h Yeast 3-Hybrid Screen (cDNA library) deconvolution->y3h result2 Result: No high-affinity specific binding retrogenix->result2 y3h->result2 conclusion Conclusion: Direct binding target remains elusive. Mechanism may be indirect or novel. result2->conclusion

Caption: Workflow for the systematic deconvolution of (2R,6R)-HNK's molecular target.

Conclusion

Despite rigorous and multi-faceted third-party investigations, a direct, high-affinity binding target for (2R,6R)-HNK has not been identified.[1][2][3] The comprehensive screening data strongly suggest that its mechanism of action differs significantly from that of ketamine and may involve indirect modulation of signaling pathways, interactions with a novel, yet-unidentified target, or a complex interplay of low-affinity interactions. Future research may need to focus on functional assays and systems-level approaches to unravel the antidepressant effects of this enigmatic compound. Biodistribution studies have shown non-selective brain regional enrichment, with no specific binding in any organ other than the liver, further complicating the search for a specific target.[1][3] While (2R,6R)-HNK does produce a distinct metabolic signature in the brain compared to ketamine, the underlying molecular initiators of this effect are still unknown.[3]

References

Safety Operating Guide

Proper Disposal Procedures for Azanator: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential procedural guidance for the proper disposal of Azanator, a chemical compound with the molecular formula C₁₈H₁₈N₂O.[1][2] As no specific Safety Data Sheet (SDS) for this compound is readily available, it must be handled as a hazardous chemical waste, adhering to stringent disposal protocols. The following guidelines are based on established best practices for the management of hazardous laboratory waste.[3][4][5][6]

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to implement the following safety measures to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Conduct all handling and preparation for disposal within a well-ventilated area, preferably inside a chemical fume hood.

  • Spill Management: In the event of a spill, collect any remaining liquid with absorbent media. Dispose of the concentrate and absorbent materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Hazardous Waste Storage and Accumulation Guidelines

Proper storage of chemical waste is critical to maintaining a safe laboratory environment. The following table summarizes key quantitative requirements for hazardous waste accumulation.[3][4]

ParameterGuidelineCitation
Maximum Storage Time Hazardous waste must be collected within 90 days from the date waste is first added to the container.[3]
Maximum Storage Volume A maximum of 55 gallons of an individual hazardous waste stream may be accumulated before collection is required.[3]
Secondary Containment Secondary containers must have a capacity of 110% of the volume of the primary waste container.[3]
Aqueous Waste pH For potential drain disposal (if deemed non-hazardous and permitted by local regulations), the pH must be between 5.0 and 12.5 .[4]

Step-by-Step Disposal Protocol for this compound

The following step-by-step procedure outlines the proper disposal of this compound, assuming it is a solid or liquid chemical waste.

  • Waste Characterization: Treat this compound as a hazardous waste. Do not mix it with other chemical waste unless their compatibility has been verified.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw-on cap.[3][4] For solid waste, the original manufacturer's container is often a suitable choice.[3]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag. Include the full chemical name ("this compound"), the accumulation start date, and the name of the generating researcher or lab.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is inspected weekly.[4] The container must remain closed except when adding waste.[3][5]

  • Segregation: Store this compound waste segregated from incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[4]

  • Disposal Request: Request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department before reaching the 90-day time limit or the 55-gallon volume limit.[3]

  • Empty Container Disposal: Triple-rinse empty this compound containers with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container may be disposed of in the regular trash or reused for compatible waste.[5]

This compound Disposal Workflow

G cluster_prep Step 1: Preparation & Safety cluster_contain Step 2: Waste Containment & Labeling cluster_storage Step 3: Storage & Segregation cluster_disposal Step 4: Final Disposal A Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) C Select a Chemically Compatible Container with a Secure Lid A->C Proceed to Containment B Work in a Well-Ventilated Fume Hood D Affix 'Hazardous Waste' Label with Complete Information C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Request Waste Collection from Environmental Health & Safety (EH&S) F->G When Container is Full or Nearing 90-Day Limit H Proper Disposal by Authorized Personnel G->H

References

Essential Safety and Operational Protocols for Handling Azanator

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal procedures for Azanator, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these protocols is critical for minimizing risks associated with this potent chemical compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. All personnel handling this compound must be trained in the correct use, removal, and maintenance of their PPE.

Minimum PPE Requirements:

  • Gloves: Chemical-resistant gloves are mandatory. Given the corrosive nature of this compound, nitrile or neoprene gloves are recommended. Always double-glove when handling concentrated solutions.

  • Eye Protection: Chemical splash goggles are required at all times in the laboratory. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and contamination of personal clothing.

  • Footwear: Closed-toe shoes are mandatory. For procedures with a higher risk of spills, chemical-resistant shoe covers should be worn.

  • Respiratory Protection: Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. In the event of a fume hood failure or a significant spill, a full-face respirator with appropriate cartridges should be used.

PPE Compatibility and Change-Out Schedule:

PPE ComponentMaterialBreakthrough Time (minutes)Recommended Change-Out Frequency
Primary GlovesNitrile> 480Every 2 hours or immediately upon contamination
Secondary GlovesNeoprene> 480Every 4 hours or immediately upon contamination
Lab CoatFlame-Resistant CottonN/ADaily or immediately upon contamination
Respirator CartridgeOrganic Vapor/Acid GasVaries with concentrationAt the end of each shift or per manufacturer's guidelines

Operational Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials, including this compound, solvents, glassware, and waste containers.

    • Don the required PPE as outlined in the previous section.

  • Handling:

    • Dispense this compound slowly and carefully to avoid splashing.

    • Keep all containers of this compound sealed when not in use.

    • Work with the smallest quantity of this compound necessary for the experiment.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using a 70% ethanol (B145695) solution followed by a mild soap and water wash.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, lab coat, and finally, respirator.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Liquid this compound WasteLabeled, sealed, and chemically-resistant containerDispose of through the institution's hazardous waste program.
Solid this compound WasteLabeled, sealed, and puncture-resistant containerDispose of through the institution's hazardous waste program.
Contaminated PPELabeled biohazard bagDispose of as hazardous waste.

Experimental Protocols

Standard Operating Procedure for a Dilution Experiment:

  • Objective: To prepare a 1M solution of this compound in deionized water.

  • Materials:

    • Concentrated this compound

    • Deionized water

    • Volumetric flasks

    • Pipettes and pipette bulbs

    • Stir plate and stir bar

  • Procedure:

    • Calculate the required volume of concentrated this compound.

    • In a chemical fume hood, add the deionized water to the volumetric flask.

    • Slowly add the calculated volume of concentrated this compound to the water while stirring. Always add acid to water, never the other way around.

    • Allow the solution to cool to room temperature.

    • Add deionized water to the calibration mark on the volumetric flask.

    • Cap and invert the flask several times to ensure thorough mixing.

    • Label the flask with the solution name, concentration, date, and your initials.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety protocols at each step.

Azanator_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response A Review Safety Data Sheet B Verify Fume Hood Operation A->B C Gather Materials & Glassware B->C D Don Appropriate PPE C->D E Dispense this compound D->E Proceed to Handling F Perform Experiment E->F G Seal Containers F->G M Spill or Exposure Occurs F->M Potential Incident H Decontaminate Surfaces G->H Proceed to Cleanup I Segregate & Label Waste H->I J Dispose of Waste I->J K Doff PPE Correctly J->K L Wash Hands K->L N Activate Emergency Alarm M->N O Evacuate Area M->O P Administer First Aid M->P

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.